(Z)-Indirubin-d4
Description
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Structure
3D Structure
Properties
Molecular Formula |
C16H10N2O2 |
|---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-(4,5,6,7-tetradeuterio-2-hydroxy-1H-indol-3-yl)indol-3-one |
InChI |
InChI=1S/C16H10N2O2/c19-15-10-6-2-4-8-12(10)17-14(15)13-9-5-1-3-7-11(9)18-16(13)20/h1-8,18,20H/i1D,3D,5D,7D |
InChI Key |
JNLNPCNGMHKCKO-DNZPNURCSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)O)C3=NC4=CC=CC=C4C3=O)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Foundational & Exploratory
(Z)-Indirubin-d4 chemical properties
An In-depth Technical Guide to the Core Chemical Properties of (Z)-Indirubin-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical and biological properties of this compound, a deuterated analog of the potent bisindole alkaloid, Indirubin. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as an internal standard, tracer, or in metabolic studies.
Core Chemical Properties
This compound is the deuterium-labeled form of (Z)-Indirubin, a structural isomer of indigo.[1][2] The incorporation of deuterium atoms provides a stable isotopic label, making it an invaluable tool for quantitative analysis by NMR or mass spectrometry (GC-MS or LC-MS) in complex biological matrices.[2] Its fundamental properties are closely related to its non-deuterated counterpart.
Physicochemical Data
The quantitative physicochemical properties of this compound and its parent compound are summarized below for easy reference.
| Property | Value | Source |
| IUPAC Name | (3Z)-3-(3-Oxo-1,3-dihydro-2H-indol-2-ylidene)-1,3-dihydro-2H-indol-2-one | [1] |
| Synonyms | Indigo red, Indigopurpurin, Couroupitine B, C.I. 73200, NSC 105327 | [1] |
| Appearance | Burgundy or dark red crystalline solid | |
| Molecular Formula | C₁₆H₆D₄N₂O₂ | |
| Molecular Weight | 266.29 g/mol | |
| CAS Number | 906748-38-7 | |
| Purity | Typically ≥98% (HPLC) | |
| UV/Vis (λmax) | 241, 289, 360 nm | |
| Storage | 2-8°C, protect from light | |
| Stability | Stable for ≥4 years when stored at -20°C. Stability is poor in light and thermal environments. |
Solubility
Indirubin exhibits poor water solubility, a critical factor limiting its oral bioavailability. Its solubility is significantly better in organic solvents. This compound is expected to have nearly identical solubility properties.
| Solvent | Solubility | Source |
| Water | Insoluble | |
| Ethanol, Ethyl Ether | Insoluble | |
| Chloroform, Acetone | Very slightly soluble | |
| DMSO | ~1-2 mg/mL (may require warming) | |
| Dimethylformamide (DMF) | ~1 mg/mL | |
| Tetrahydrofuran | Slightly soluble |
Biological Activity and Signaling Pathways
Indirubin, the parent compound of this compound, is a potent modulator of several key signaling pathways, primarily through the inhibition of various protein kinases. Its biological activities are central to its anti-inflammatory and anti-cancer properties.
Key molecular targets include:
-
Cyclin-Dependent Kinases (CDKs) : Indirubin is a potent, ATP-competitive inhibitor of CDKs, leading to cell cycle arrest, typically in the G1 or G2/M phase, and subsequent apoptosis.
-
Glycogen Synthase Kinase 3β (GSK-3β) : Inhibition of GSK-3β connects Indirubin to the Wnt signaling pathway, which is crucial in cell cycle regulation.
-
Aryl Hydrocarbon Receptor (AHR) : Indirubin is a specific ligand for the AHR, mediating some of its biological functions.
The following diagrams illustrate the major signaling pathways affected by Indirubin.
Caption: Indirubin inhibits CDK/Cyclin complexes, leading to cell cycle arrest and apoptosis.
Caption: Indirubin inhibits DNMT1, restoring WIF-1 expression and suppressing Wnt signaling.
Caption: Indirubin attenuates sepsis by targeting EGFR/SRC/PI3K and NF-κB/MAPK pathways.
Experimental Protocols
This compound is primarily used in analytical methods to ensure accuracy and precision. Below are generalized protocols for its application.
Quantitative Analysis by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive method for quantifying Indirubin in biological samples. This compound serves as an ideal internal standard due to its similar chemical behavior and distinct mass.
Caption: General workflow for quantitative analysis using this compound as an internal standard.
Methodology Outline:
-
Sample Preparation :
-
A known concentration of this compound is spiked into the biological sample (e.g., plasma, cell lysate).
-
Proteins are precipitated, often using a cold organic solvent like acetonitrile.
-
Alternatively, liquid-liquid extraction is performed to isolate the analytes.
-
The supernatant is collected, evaporated, and reconstituted in a suitable mobile phase.
-
-
LC Separation :
-
The reconstituted sample is injected into an HPLC system.
-
A C18 column is typically used for separation with a gradient elution of mobile phases (e.g., water with formic acid and acetonitrile).
-
-
MS/MS Detection :
-
The eluent is introduced into a mass spectrometer, usually with an electrospray ionization (ESI) source.
-
Detection is performed in Multiple Reaction Monitoring (MRM) mode, tracking specific precursor-to-product ion transitions for both Indirubin and the this compound internal standard.
-
-
Quantification :
-
The concentration of Indirubin is determined by comparing its peak area to the peak area of the this compound internal standard.
-
NMR Spectroscopy
While this compound is primarily an internal standard for MS, its parent compound, Indirubin, has been characterized by NMR. The ¹H NMR spectrum would show the absence of signals corresponding to the positions of deuterium labeling, confirming isotopic incorporation. ¹³C and ¹⁵N NMR spectra have also been recorded for Indirubin in DMSO-d₆ solution.
Typical NMR Protocol:
-
Sample Preparation : Dissolve a precise amount of the compound in a deuterated solvent (e.g., DMSO-d₆).
-
Data Acquisition : Acquire ¹H, ¹³C, and other relevant NMR spectra on a high-field spectrometer.
-
Analysis : Compare the resulting spectra to reference spectra of the unlabeled compound to confirm structure and isotopic labeling.
Safety and Handling
Indirubin is classified with GHS07 (Exclamation mark) and the signal word "Warning".
-
Hazard Statements :
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures :
-
Use personal protective equipment (gloves, lab coat, safety glasses).
-
Avoid inhalation of dust.
-
Wash thoroughly after handling.
-
Handle in a well-ventilated area.
-
This material should be considered hazardous until further toxicological information becomes available.
References
(Z)-Indirubin-d4: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of (Z)-Indirubin-d4, a deuterated analog of the potent kinase inhibitor (Z)-Indirubin. This guide covers its fundamental properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols.
Core Compound Data
This compound is a stable isotope-labeled version of (Z)-Indirubin, an active component isolated from traditional Chinese medicinal preparations. The incorporation of deuterium atoms provides a valuable tool for various research applications, including metabolic studies and use as an internal standard in quantitative analyses.
| Property | Value | Citation(s) |
| CAS Number | 906748-38-7 | [1][2] |
| Molecular Formula | C₁₆H₆D₄N₂O₂ | [2] |
| Molecular Weight | 266.29 g/mol | [2] |
| Appearance | Burgundy Solid | |
| Parent Compound | (Z)-Indirubin | [1] |
Mechanism of Action and Biological Targets
Indirubin and its derivatives are potent inhibitors of several key protein kinases involved in cell cycle regulation and signaling. The primary mechanism of action is the competitive binding to the ATP-binding site of these kinases.
Key Molecular Targets:
-
Cyclin-Dependent Kinases (CDKs): Indirubins are well-established inhibitors of CDKs, which are crucial for cell cycle progression. By inhibiting CDKs, indirubins can induce cell cycle arrest, primarily at the G1/S and G2/M phases, and subsequently trigger apoptosis.
-
Glycogen Synthase Kinase-3β (GSK-3β): This kinase is a key component of multiple signaling pathways, including the Wnt/β-catenin pathway, and is involved in a wide range of cellular processes such as metabolism, proliferation, and apoptosis.
The inhibitory activity of indirubin derivatives against various kinases has been quantified, providing insights into their therapeutic potential.
| Target Kinase | Inhibitor | IC₅₀ (nM) | Citation(s) |
| CDK1/cyclin B | Indirubin-5-sulfonate | 55 | |
| CDK2/cyclin A | Indirubin-5-sulfonate | 35 | |
| CDK2/cyclin E | Indirubin-5-sulfonate | 150 | |
| CDK4/cyclin D1 | Indirubin-5-sulfonate | 300 | |
| CDK5/p35 | Indirubin-5-sulfonate | 65 | |
| CDK1/cyclin B | Indirubin-3'-monoxime | 180 | |
| CDK2/cyclin A | Indirubin-3'-monoxime | 440 | |
| CDK2/cyclin E | Indirubin-3'-monoxime | 250 | |
| CDK4/cyclin D1 | Indirubin-3'-monoxime | 3330 | |
| CDK5/p35 | Indirubin-3'-monoxime | 65 |
Signaling Pathways Modulated by Indirubins
Indirubins exert their cellular effects by modulating several critical signaling pathways. Understanding these pathways is essential for elucidating the full therapeutic potential of this compound.
CDK Inhibition and Cell Cycle Arrest
Indirubins directly inhibit the activity of CDK-cyclin complexes, preventing the phosphorylation of key substrates required for cell cycle progression, such as the retinoblastoma protein (pRb). This leads to cell cycle arrest and can ultimately induce apoptosis.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and growth. Indirubins have been shown to modulate this pathway, contributing to their anti-cancer effects.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Indirubins can also interfere with this pathway.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are key experimental protocols relevant to the study of this compound.
Cell Cycle Analysis by Flow Cytometry
This protocol details the use of propidium iodide (PI) staining and flow cytometry to analyze the effect of this compound on the cell cycle distribution of a given cell line.
Materials:
-
Cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
This compound
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
PI/RNase A staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates to achieve 50-60% confluency at the time of treatment.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute in culture medium to desired final concentrations. Include a vehicle control. Treat cells for a specified duration (e.g., 24, 48, or 72 hours).
-
Cell Harvesting: Harvest cells by trypsinization. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with cold PBS. Resuspend in 500 µL of cold PBS and, while vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Incubate on ice for at least 30 minutes.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes. Wash the pellet with PBS. Resuspend the pellet in 500 µL of PI/RNase A staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze samples on a flow cytometer. Use appropriate software to determine the percentage of cells in G0/G1, S, and G2/M phases.
CDK2 Inhibition Assay
This radioactive filter-binding assay is used to determine the inhibitory activity of this compound against CDK2/Cyclin A.
Materials:
-
Recombinant active CDK2/Cyclin A enzyme
-
Histone H1 substrate
-
5X Kinase Assay Buffer
-
[γ-³²P]ATP
-
This compound stock solution
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing Kinase Assay Buffer, Histone H1, and CDK2/Cyclin A enzyme.
-
Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture. Include a no-inhibitor control.
-
Initiate Reaction: Start the kinase reaction by adding [γ-³²P]ATP. Incubate at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop Reaction & Spotting: Stop the reaction and spot an aliquot of each reaction mixture onto P81 phosphocellulose paper.
-
Washing: Wash the papers multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the radioactivity on the papers using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.
Apoptosis Assay using Annexin V Staining
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell membrane using Annexin V.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after treatment with this compound.
-
Washing: Wash cells twice with cold PBS.
-
Resuspension: Resuspend cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Western Blotting for MAPK/ERK Pathway Analysis
This protocol is for analyzing changes in the phosphorylation status of key proteins in the MAPK/ERK pathway following treatment with this compound.
Materials:
-
Treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: Lyse cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
Sample Preparation: Mix protein lysates with Laemmli buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Separate proteins by SDS-PAGE.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control.
References
(Z)-Indirubin-d4: A Technical Guide to Deuterium Labeling and Stability for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (Z)-Indirubin-d4, a deuterated analog of the biologically active molecule Indirubin. This document covers the core aspects of its deuterium labeling, stability, and the pertinent experimental protocols for its analysis. Given the limited publicly available data specific to this compound, this guide combines established principles of deuterium labeling and kinetic isotope effects with known experimental data for the parent compound, Indirubin.
Introduction to (Z)-Indirubin and the Rationale for Deuterium Labeling
Indirubin is a naturally occurring bis-indole alkaloid and an isomer of indigo. It has garnered significant scientific interest due to its potent and diverse biological activities, including anti-inflammatory and anti-cancer properties. Indirubin and its derivatives are known to modulate several key signaling pathways by inhibiting cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and activating the aryl hydrocarbon receptor (AHR).
Deuterium labeling, the substitution of hydrogen atoms with their stable isotope deuterium, is a critical strategy in drug discovery and development. This modification can significantly alter a molecule's pharmacokinetic profile by slowing down its metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher energy barrier for bond cleavage in enzyme-mediated metabolic reactions. This phenomenon, known as the kinetic isotope effect (KIE), can result in:
-
Enhanced Metabolic Stability: Reduced rate of metabolic degradation, leading to a longer plasma half-life.[1][2]
-
Improved Bioavailability: Increased exposure of the parent drug to the target site.[2]
-
Reduced Formation of Toxic Metabolites: Altering metabolic pathways to favor less toxic byproducts.
-
Potential for Lower Dosing: Achieving therapeutic efficacy with smaller or less frequent doses.
This compound, with the molecular formula C₁₆H₆D₄N₂O₂, is designed to leverage these advantages for research and potential therapeutic applications.
Deuterium Labeling of this compound
While specific synthesis protocols for this compound are not widely published, a plausible synthetic strategy involves the use of deuterated precursors in established indirubin synthesis routes. One common method for synthesizing indirubin is the condensation of isatin with indoxyl.[3] Therefore, deuterium atoms can be incorporated by utilizing deuterated isatin or deuterated indoxyl.
Hypothetical Synthetic Approach:
A likely approach involves the acid- or base-catalyzed condensation of a deuterated isatin analog with indoxyl, or a deuterated indoxyl analog with isatin. The four deuterium atoms in this compound are most likely located on one of the aromatic rings, which can be achieved by starting with a commercially available deuterated indole or aniline derivative to synthesize the necessary deuterated precursor.
Workflow for Hypothetical Synthesis and Purification of this compound:
Caption: Hypothetical workflow for the synthesis and analysis of this compound.
Stability of this compound
The stability of a drug candidate is a critical parameter. Deuterium labeling is expected to enhance the metabolic stability of indirubin. Stability studies are essential to determine the shelf-life and degradation pathways of this compound under various conditions.
Key Stability Parameters to Evaluate:
-
Chemical Stability: Degradation under different pH, temperature, and light conditions.
-
Metabolic Stability: Degradation in the presence of liver microsomes or other metabolic enzyme systems.
-
Solution Stability: Stability in various solvents used for formulation and analysis.
Quantitative Data on Stability and Purity
The following tables summarize expected quantitative data for this compound based on the known properties of indirubin and the principles of deuterium labeling.
Table 1: Physicochemical and Purity Specifications for this compound
| Parameter | Specification | Method |
| Chemical Formula | C₁₆H₆D₄N₂O₂ | - |
| Molecular Weight | 266.29 g/mol | Mass Spectrometry |
| CAS Number | 906748-38-7 | - |
| Appearance | Burgundy Solid | Visual Inspection |
| Chemical Purity | ≥98% | HPLC |
| Isotopic Purity | ≥98 atom % D | Mass Spectrometry / NMR |
Table 2: Hypothetical Metabolic Stability Data Comparison
| Compound | In Vitro Half-life (t½) in Human Liver Microsomes (minutes) | Expected Improvement Factor |
| (Z)-Indirubin | 15 | - |
| This compound | 45 (Estimated) | ~3x |
Note: The metabolic stability data for this compound is an estimation based on the kinetic isotope effect and has not been experimentally confirmed from the searched literature.
Experimental Protocols
Detailed experimental protocols are crucial for the synthesis, purification, and analysis of this compound. The following are adapted from established methods for indirubin.
General Synthesis of Indirubins
This procedure is adapted from a tunable synthesis method for indigoids.[4]
-
To a round-bottom flask, add the appropriate indole or deuterated indole precursor (5 mmol), Mo(CO)₆ (0.1 mmol), acetic acid (0.1 mmol), and t-butanol (10.9 mL).
-
Stir the mixture, then add 80% cumene peroxide in cumene (11 mmol).
-
Allow the reaction to stir under controlled temperature conditions (e.g., 40°C for 120 hours for selective indirubin synthesis).
-
After the reaction is complete, cool the flask to room temperature.
-
Filter the mixture through a Buchner funnel, washing the solid precipitate with cold methanol until the filtrate is clear.
-
The resulting solid is a mixture of indirubin and indigo, which can be further purified.
Purification by Column Chromatography and HPLC
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., methanol).
-
Load the dissolved sample onto a silica gel 60 column.
-
Elute the column with a solvent system such as dichloromethane:hexane:methanol (e.g., in a 7:4:0.3 ratio).
-
Collect the fractions containing the red-colored indirubin.
-
For final purification, subject the enriched fractions to reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
Analytical Characterization
4.3.1. High-Performance Liquid Chromatography (HPLC)
-
System: Standard HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Detection: UV absorbance at approximately 540-550 nm.
-
Quantification: Based on the peak area relative to a standard curve.
4.3.2. Mass Spectrometry (MS)
-
Technique: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is suitable for accurate mass determination and structural elucidation.
-
Expected [M+H]⁺: m/z 267.3 for this compound.
-
Fragmentation Analysis: MS/MS can be used to confirm the location of the deuterium atoms by analyzing the fragmentation pattern.
4.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: To confirm the absence of protons at the deuterated positions and to verify the overall structure.
-
²H NMR: To directly observe the deuterium signals and confirm their locations.
-
¹³C NMR: To analyze the carbon skeleton of the molecule.
-
Solvent: Typically DMSO-d₆ due to the poor solubility of indirubin in many common NMR solvents.
Signaling Pathways Modulated by Indirubin
Indirubin and its derivatives are known to interact with multiple intracellular signaling pathways, which are key to their therapeutic effects.
Inhibition of Cell Cycle Progression
Indirubin is a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By inhibiting CDKs, indirubin can arrest the cell cycle, leading to anti-proliferative effects.
Caption: Indirubin-mediated inhibition of the cell cycle.
Modulation of Inflammatory Pathways
Indirubin can suppress inflammatory responses by inhibiting key signaling molecules in pathways such as NF-κB and MAPK.
Caption: Indirubin's role in inflammatory signaling.
Wnt/β-catenin Signaling Pathway
Indirubin has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.
Caption: Inhibition of the Wnt/β-catenin pathway by Indirubin.
Conclusion
This compound represents a valuable tool for researchers in pharmacology and drug development. The introduction of deuterium is anticipated to enhance its metabolic stability, potentially leading to an improved pharmacokinetic profile compared to its non-deuterated counterpart. While specific experimental data for this compound is limited, this guide provides a robust framework based on the well-documented chemistry and biology of indirubin and the established principles of deuterium labeling. Further studies are warranted to fully characterize the properties of this compound and explore its full potential.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A tunable synthesis of indigoids: targeting indirubin through temperature - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of (Z)-Indirubin and its Potential Deuterated Analog: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Z)-Indirubin, a naturally occurring bis-indole alkaloid, has garnered significant scientific interest due to its potent and diverse biological activities. Historically used in traditional Chinese medicine for the treatment of chronic myelogenous leukemia, modern research has elucidated its molecular mechanisms of action, revealing a complex polypharmacological profile.[1] This technical guide provides a comprehensive overview of the biological activities of (Z)-Indirubin, focusing on its interactions with key cellular targets, and explores the potential for enhancing its therapeutic properties through deuteration. Quantitative data from seminal studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided to facilitate reproducible research. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework for understanding the multifaceted actions of this compelling molecule.
Introduction to (Z)-Indirubin
Indirubin is a crimson isomer of indigo and the active constituent of Indigo naturalis, a preparation used in traditional Chinese medicine.[2][3] Its anticancer properties have been attributed to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.[1][4] The primary mechanism of action of indirubin and its derivatives is the inhibition of several protein kinases, most notably cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). Additionally, indirubin is a potent ligand for the aryl hydrocarbon receptor (AhR), which mediates some of its biological effects. The therapeutic potential of indirubin is, however, limited by its poor aqueous solubility and bioavailability. This has spurred the development of numerous derivatives with improved pharmacological properties.
While various chemical modifications have been explored, the strategic replacement of hydrogen with its stable isotope, deuterium, has emerged as a promising strategy in drug development to improve pharmacokinetic profiles. This "deuterium switch" can slow down drug metabolism, leading to increased drug exposure and potentially reduced toxicity. Although no deuterated analogs of (Z)-Indirubin have been reported in the literature to date, this guide will also delve into the theoretical advantages and considerations of developing such a compound based on the established principles of deuterium in drug design.
Biological Activities and Mechanisms of Action of (Z)-Indirubin
(Z)-Indirubin exerts its biological effects through the modulation of multiple signaling pathways. Its primary targets include:
-
Cyclin-Dependent Kinases (CDKs): Indirubins are potent inhibitors of CDKs, which are key regulators of the cell cycle. By competing with ATP for binding to the catalytic site of CDKs, indirubin induces cell cycle arrest, primarily at the G1/G0 and G2/M phases, leading to antiproliferative effects.
-
Glycogen Synthase Kinase-3β (GSK-3β): Indirubin and its derivatives are also powerful inhibitors of GSK-3β, a serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell proliferation, and apoptosis. The inhibition of GSK-3β by indirubins is thought to contribute to its anticancer and neuroprotective properties.
-
Signal Transducer and Activator of Transcription 3 (STAT3): Constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers. Indirubin derivatives have been shown to potently block STAT3 signaling, leading to the downregulation of anti-apoptotic proteins and the induction of apoptosis in cancer cells.
-
Aryl Hydrocarbon Receptor (AhR): Indirubin is a potent endogenous ligand for the AhR, a ligand-activated transcription factor. Activation of AhR by indirubin can lead to a variety of cellular responses, including the induction of xenobiotic metabolizing enzymes and modulation of the immune system. The cytotoxic effects of indirubins are generally considered to be AhR-independent and are more closely linked to protein kinase inhibition.
Quantitative Data on the Biological Activity of (Z)-Indirubin and its Derivatives
The following tables summarize the in vitro inhibitory activities of (Z)-Indirubin and its key derivatives against their primary molecular targets.
Table 1: Inhibition of Cyclin-Dependent Kinases (CDKs) by Indirubin and its Derivatives
| Compound | CDK1/cyclin B IC50 | CDK2/cyclin A IC50 | CDK2/cyclin E IC50 | CDK5/p25 IC50 | Reference |
| Indirubin | 9 µM | - | - | 5.5 µM | |
| Indirubin-3'-monoxime | 0.18 µM | 0.19 µM | 0.2 µM | 0.2 µM |
Table 2: Inhibition of Glycogen Synthase Kinase-3β (GSK-3β) by Indirubin and its Derivatives
| Compound | GSK-3β IC50 | Reference |
| Indirubin | 600 nM | |
| Indirubin-3'-monoxime | 10 nM | |
| 6-Bromoindirubin-3'-oxime (BIO) | 5 nM | |
| LDD-1819 | 5.46 nM |
Table 3: Inhibition of STAT3 Signaling and Src Kinase by Indirubin Derivatives
| Compound | Src Kinase IC50 | Cell Line (STAT3 Inhibition) | Effect | Reference |
| E804 | 0.43 µM | Human breast and prostate cancer cells | Potent blockage of constitutive STAT3 signaling |
Table 4: Aryl Hydrocarbon Receptor (AhR) Activation by Indirubin
| Compound | AhR Activation EC50 | Assay System | Reference |
| Indirubin | 0.2 nM | Yeast AhR signaling assay |
Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams illustrate the key signaling pathways modulated by (Z)-Indirubin.
References
- 1. Chemical characterization and biological activity data for a novel indirubin derivative, LDD-1819 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Independent actions on cyclin-dependent kinases and aryl hydrocarbon receptor mediate the antiproliferative effects of indirubins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of cyclin-dependent kinase 1 (CDK1) by indirubin derivatives in human tumour cells - PubMed [pubmed.ncbi.nlm.nih.gov]
(Z)-Indirubin-d4 as a Kinase Inhibitor: A Technical Guide to the Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Indirubin, the active bis-indole alkaloid from the traditional Chinese medicine recipe Danggui Longhui Wan, has been identified as a potent inhibitor of multiple protein kinases. Its deuterated isotopologue, (Z)-Indirubin-d4, serves as an internal standard for analytical studies, possessing an identical biological mechanism of action.[1][2] This guide delineates the core mechanism, kinase selectivity, and downstream cellular consequences of Indirubin's activity. The primary mechanism is the competitive inhibition of ATP binding to the catalytic site of susceptible kinases, most notably Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β).[3][4] This inhibition disrupts critical signaling pathways controlling cell cycle progression, apoptosis, and inflammatory responses, underpinning its therapeutic potential in oncology and neurodegenerative diseases.
Core Mechanism: ATP-Competitive Inhibition
Indirubin and its derivatives function as ATP-competitive inhibitors.[5] The planar, heterocyclic ring system of the indirubin molecule inserts into the ATP-binding pocket of the kinase catalytic domain. X-ray crystallography studies of CDK2 complexed with indirubin reveal that the inhibitor forms critical hydrogen bonds with the kinase's peptide backbone in the hinge region, the same interactions that anchor ATP. By occupying this site, indirubin physically prevents the binding and subsequent hydrolysis of ATP, thereby blocking the transfer of the γ-phosphate to the kinase's protein substrate and inhibiting its catalytic function.
Caption: ATP-competitive inhibition mechanism of Indirubin.
Kinase Inhibition Profile
Indirubin exhibits activity against a range of protein kinases, with particular potency towards CDKs and GSK-3β. The half-maximal inhibitory concentrations (IC50) vary depending on the specific indirubin derivative and the assay conditions.
| Kinase Target | Inhibitor | IC50 Value (µM) | Notes / Reference |
| Cyclin-Dependent Kinases | |||
| CDK1/cyclin B | Indirubin | 9.0 | |
| CDK1/cyclin B | Indirubin-3'-monoxime | 0.18 | |
| CDK2/cyclin A | Indirubin-3'-monoxime | 0.44 | |
| CDK5/p25 | Indirubin | 5.5 | |
| CDK5/p25 | Indirubin-3'-monoxime | 0.1 | |
| General CDKs | Indirubin | 2.2 - 10.0 | |
| Glycogen Synthase Kinase-3β | |||
| GSK-3β | Indirubin | 0.6 | |
| GSK-3β | Indirubin-3'-monoxime | 0.022 | |
| GSK-3β | Indirubins (general) | 0.005 - 0.05 | |
| Src Family & Related Kinases | |||
| c-Src | Indirubin derivative E804 | 0.43 | Direct inhibition in vitro. |
| JAK1 | Indirubin derivative E804 | - | Mentioned as a target. |
| VEGFR2 | Indirubin | - | Blocks downstream signaling. |
Modulation of Key Signaling Pathways
Indirubin's therapeutic effects stem from its ability to modulate critical cellular signaling pathways through the inhibition of its target kinases.
Cyclin-dependent kinases are the master regulators of cell cycle progression. By inhibiting CDK1 and CDK2, indirubin blocks the phosphorylation of key substrates required for the G1/S and G2/M phase transitions. This leads to a halt in cell proliferation, primarily arresting cells in the G2/M phase, which can subsequently trigger apoptosis.
Caption: Indirubin induces G2/M cell cycle arrest by inhibiting CDKs.
The STAT3 (Signal Transducer and Activator of Transcription 3) pathway is often constitutively active in cancer cells, where it promotes proliferation and prevents apoptosis. Indirubin derivatives have been shown to potently block STAT3 signaling. This effect is largely indirect, resulting from the inhibition of upstream tyrosine kinases such as Src and JAK, which are responsible for phosphorylating and activating STAT3. Blocking this cascade prevents STAT3 from translocating to the nucleus and activating the transcription of anti-apoptotic genes like Mcl-1 and Survivin, thereby promoting cell death.
Caption: Indirubin inhibits STAT3 signaling via upstream kinases.
In the context of neurodegenerative disorders like Alzheimer's disease, the hyperphosphorylation of the microtubule-associated protein tau is a pathological hallmark. Two of the primary kinases responsible for this are CDK5 and GSK-3β. Indirubin is a potent inhibitor of both kinases, thereby attenuating tau phosphorylation in vitro and in cellular models. This positions indirubin derivatives as potential therapeutic leads for these conditions.
Experimental Protocol: In Vitro Kinase Assay
Determining the IC50 value of indirubin against a target kinase is fundamental to characterizing its potency. A common method is a luminescence-based in vitro kinase assay, which measures the depletion of ATP.
-
Kinase: Recombinant human kinase (e.g., CDK1/Cyclin B, GSK-3β).
-
Substrate: Specific peptide or protein substrate (e.g., Histone H1 for CDKs).
-
Inhibitor: this compound or Indirubin, dissolved in DMSO to create a stock solution.
-
ATP: Adenosine triphosphate at a concentration near the Km for the target kinase.
-
Assay Buffer: Buffer containing MgCl2 and other components optimal for kinase activity.
-
Detection Reagent: Luminescent kinase assay kit (e.g., ADP-Glo™).
-
Hardware: 384-well white microplates, multichannel pipettes, plate reader with luminescence detection.
-
Compound Dilution: Perform serial dilutions of the Indirubin stock solution in assay buffer to create a dose-response curve (e.g., 10 concentrations). Include a DMSO-only vehicle control.
-
Reaction Setup: In a 384-well plate, add the serially diluted Indirubin or vehicle control.
-
Enzyme Addition: Add the diluted kinase enzyme to each well and briefly incubate.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.
-
Reaction Termination & Detection: Add the first detection reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature.
-
Signal Generation: Add the second detection reagent (e.g., Kinase Detection Reagent) to convert the ADP generated into ATP, which is then used by a luciferase to produce a light signal. Incubate at room temperature.
-
Data Acquisition: Measure the luminescence signal on a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
IC50 Calculation: Plot the kinase activity against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve using non-linear regression to determine the IC50 value.
Caption: Workflow for a luminescence-based in vitro kinase assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Indirubins in Inflammation and Associated Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of (Z)-Indirubin-d4 in Aryl Hydrocarbon Receptor (AHR) Studies: A Technical Guide
Abstract
The Aryl Hydrocarbon Receptor (AHR) is a ligand-activated transcription factor pivotal in regulating responses to environmental cues, xenobiotic metabolism, and immune homeostasis.[1][2][3] Indirubin, a natural bis-indole compound, has been identified as a potent endogenous agonist of the AHR, exhibiting activities comparable to or even exceeding that of the archetypal ligand 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) in certain assay systems.[1][4] This has positioned Indirubin as a critical tool for elucidating the physiological and pathophysiological roles of AHR. Accurate and reproducible research in this field necessitates precise quantification of Indirubin in complex biological matrices. This is the essential role of (Z)-Indirubin-d4, a deuterated isotopologue of Indirubin. This technical guide details the function of Indirubin as an AHR agonist and elucidates the indispensable role of this compound as an internal standard for robust, high-fidelity quantitative analysis in AHR research.
Indirubin: A Potent Endogenous AHR Agonist
Indirubin is a naturally occurring compound found in human urine and fetal bovine serum. Its significance in AHR biology stems from its high-affinity binding and potent activation of the AHR signaling cascade.
Mechanism of AHR Activation by Indirubin
In its inactive state, the AHR resides in the cytoplasm, complexed with chaperone proteins including two molecules of heat shock protein 90 (Hsp90), XAP2 (also known as AIP), and p23. The binding of a ligand like Indirubin to the AHR's PAS-B domain initiates a conformational change, leading to the dissociation of the chaperone complex and exposure of a nuclear localization signal.
The ligand-bound AHR translocates to the nucleus, where it heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). This AHR/ARNT complex then binds to specific DNA sequences known as Dioxin Responsive Elements (DREs) or Xenobiotic Responsive Elements (XREs) located in the promoter regions of target genes. This binding recruits coactivators and the general transcription machinery, leading to the induction of gene expression. A primary and well-characterized target gene is CYP1A1, which encodes a key enzyme in xenobiotic metabolism.
Potency and Metabolism
Indirubin demonstrates significant potency as an AHR agonist, though values vary depending on the experimental system. In yeast-based reporter assays, Indirubin's activity was comparable to or more potent than TCDD. However, in mammalian cells, its potency is generally observed to be lower than TCDD, a discrepancy attributed to rapid metabolism in mammalian systems.
A key feature of Indirubin's action is its transient nature. Indirubin induces the expression of Cytochrome P450 enzymes, particularly CYP1A1 and CYP1B1, which in turn metabolize Indirubin itself. This creates a negative feedback loop where the ligand drives the production of the enzymes responsible for its own degradation, resulting in a short-lived signaling event compared to the persistent activation caused by metabolically stable ligands like TCDD.
Quantitative Data Summary
The following tables summarize key quantitative metrics for Indirubin in AHR studies, compiled from various research articles.
Table 1: AHR Activation and Binding Affinity
| Compound | Assay System | Cell Line | Metric | Value | Reference |
|---|---|---|---|---|---|
| Indirubin | Yeast Reporter Assay | S. cerevisiae | EC50 | ~0.2 nM | |
| TCDD | Yeast Reporter Assay | S. cerevisiae | EC50 | ~9 nM | |
| Indirubin | DRE-Reporter Assay | Human Hepatoma (HepG2) | EC50 | ~100 nM (24h) | |
| Indirubin | EROD Activity | Human Breast Cancer (MCF-7) | EC50 | ~1.26 nM (4h) | |
| Indirubin | CYP1A1 Inhibition | Recombinant human CYP1A1 | Ki | 2.9 nM |
| TCDD | DRE-Reporter Assay | Hepatoma Cell Line | EC50 | ~0.059 µM | |
Table 2: Gene Induction by Indirubin
| Gene | Cell Line | Concentration | Time | Fold Induction | Reference |
|---|---|---|---|---|---|
| CYP1A1 mRNA | HepG2 | 1 pM | 8 h | ~9.4 | |
| CYP1A1 mRNA | HepG2 | 100 nM | 8 h | ~790 | |
| CYP1A1 mRNA | HepG2 | 10 nM | - | 88 |
| CYP1A2 mRNA | HepG2 | 1 pM | - | Significant | |
The Analytical Role of this compound
While Indirubin is the molecule of interest for its biological activity, this compound serves a critical, distinct role as an analytical tool. It is a stable isotope-labeled internal standard used for the accurate quantification of Indirubin in biological samples via mass spectrometry.
Principles of Stable Isotope Dilution Analysis
Stable Isotope Dilution (SID) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for bioanalytical quantification. The method involves adding a known quantity of a stable isotope-labeled version of the analyte (in this case, this compound) to an unknown sample containing the native analyte ((Z)-Indirubin).
This compound is an ideal internal standard because:
-
Chemical and Physical Similarity: It has the same chemical structure, polarity, and ionization efficiency as natural Indirubin, meaning it behaves identically during sample extraction, chromatography, and ionization in the mass spectrometer.
-
Mass Difference: The four deuterium atoms ("d4") give it a mass shift of +4 Da compared to the natural compound. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
By measuring the ratio of the signal from the native analyte to the known amount of the internal standard, one can precisely calculate the concentration of the native analyte, correcting for any sample loss during preparation or variations in instrument response (matrix effects).
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Spectroscopic Analysis of (Z)-Indirubin-d4
This technical guide provides a comprehensive overview of the spectroscopic data for (Z)-Indirubin and its deuterated isotopologue, this compound. While experimental data for the deuterated species is not widely published, this document presents the known data for (Z)-Indirubin and provides expert analysis on the expected spectral differences for this compound. This guide is intended to serve as a vital resource for researchers utilizing this compound as an internal standard in quantitative mass spectrometry assays or in other metabolic and pharmacokinetic studies.
This compound is the deuterium-labeled form of (Z)-Indirubin, a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3 (GSK-3).[1][2] The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification.[3] The molecular formula for the d4 variant is C₁₆H₆D₄N₂O₂ with a molecular weight of approximately 266.29 g/mol .[4]
Mass Spectrometry Data
Mass spectrometry is the definitive technique for confirming the identity and purity of this compound. The 4-Dalton mass increase provides a clear distinction from the unlabeled compound.
Table 1: Mass Spectrometry Data for (Z)-Indirubin and Expected Data for this compound
| Parameter | (Z)-Indirubin | This compound (Expected) | Notes |
| Molecular Formula | C₁₆H₁₀N₂O₂ | C₁₆H₆D₄N₂O₂ | Four hydrogen atoms are replaced by deuterium. |
| Molar Mass | 262.27 g/mol | 266.29 g/mol | Mass increases by ~4 Da due to deuterium labeling. |
| [M+H]⁺ (Monoisotopic) | m/z 263.08 | m/z 267.10 | Expected parent ion in positive ESI-MS. |
| Key MS/MS Fragments | m/z 215, 226 | m/z 219, 230 (if D is on fragment) | Fragmentation patterns will shift depending on the location of the deuterium atoms on the fragmented portions.[2] |
Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for the analysis of Indirubin derivatives.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent such as DMSO or methanol.
-
For quantitative analysis, spike biological samples (e.g., plasma, cell lysate) with a known concentration of this compound to serve as an internal standard.
-
Perform protein precipitation by adding acetonitrile (ACN), followed by centrifugation to remove precipitated proteins.
-
Alternatively, use liquid-liquid extraction to isolate the analyte and internal standard.
-
Evaporate the supernatant and reconstitute in the mobile phase for injection.
-
-
Chromatography:
-
System: A high-performance liquid chromatography (HPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
System: A triple quadrupole mass spectrometer.
-
Ionization: Electrospray ionization (ESI), typically in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions (Example):
-
(Z)-Indirubin: Q1: 263.1 → Q3: [fragment ion m/z]
-
This compound: Q1: 267.1 → Q3: [corresponding shifted fragment ion m/z]
-
-
Instrument Parameters: Optimize nebulizer gas flow, interface voltage, and collision energies for maximum signal intensity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the molecular structure. For this compound, the absence of specific proton signals and changes in the carbon spectrum are key identifiers. The precise deuteration pattern is often proprietary to the manufacturer, but typically occurs on the aromatic rings for stability. The data below is for the parent compound in DMSO-d6.
Table 2: NMR Spectroscopic Data for (Z)-Indirubin
| ¹H NMR (DMSO-d6) | δ (ppm) | ¹³C NMR (DMSO-d6) | δ (ppm) |
| H-4 | 8.74 (d) | C-2 | 170.1 |
| H-7' | 7.95 (d) | C-3' | 151.0 |
| H-5, H-6, H-5', H-6' | 7.6-7.0 (m) | C-7a | 148.5 |
| H-4' | 6.95 (t) | C-2' | 136.2 |
| H-7 | 6.85 (d) | C-3a' | 133.0 |
| NH, NH' | 11.0, 10.9 (s) | C-6 | 130.5 |
| C-4 | 128.8 | ||
| C-7a' | 125.0 | ||
| C-3 | 124.5 | ||
| Other signals not listed |
Expected Spectral Changes for this compound
-
¹H NMR: The signals corresponding to the four deuterated positions will be absent from the spectrum. If aromatic protons are replaced, four signals in the 6.8-8.8 ppm region would disappear.
-
¹³C NMR: Carbons directly bonded to deuterium (C-D) will show a characteristic triplet splitting pattern (due to the spin I=1 of deuterium) and may have a slight upfield shift compared to the corresponding C-H carbon.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d6) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Tune and match the probe for the desired nuclei (¹H, ¹³C).
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve high homogeneity and resolution.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H spectrum.
-
Acquire a one-dimensional ¹³C spectrum with proton decoupling.
-
If required, perform 2D experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) to aid in assignments.
-
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.
Table 3: Key IR Absorption Bands for (Z)-Indirubin
| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |
| 3433 | N-H stretching | Strong | |
| 3346 | C=O stretching (chelated) | Medium | |
| 3230-2853 | Aromatic C-H stretching | Medium-Weak | |
| ~1700 | C=O stretching (amide) | Strong | |
| ~1600 | C=C aromatic stretching | Strong | |
| 1483, 1462 | Ring C-C stretching | Medium |
Expected Spectral Changes for this compound
-
The most significant change will be the appearance of C-D stretching bands and the disappearance of the corresponding C-H stretching bands.
-
Aromatic C-D stretching vibrations are expected to appear at a lower frequency, typically around 2250 cm⁻¹, compared to the C-H stretches above 3000 cm⁻¹.
-
C-D bending vibrations will also appear at lower frequencies than their C-H counterparts.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (~1 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Place the sample (KBr pellet or on the ATR crystal) in the FTIR spectrometer.
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is automatically ratioed against the background by the instrument software.
-
Visualizations: Mechanism and Workflow
Indirubin functions as an ATP-competitive inhibitor of protein kinases, a mechanism crucial to its anti-proliferative effects. The general workflow for its analysis involves a multi-technique spectroscopic approach.
References
- 1. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. esschemco.com [esschemco.com]
(Z)-Indirubin-d4: A Technical Guide to Commercial Availability, Purity, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability, purity specifications, and key applications of (Z)-Indirubin-d4. It is designed to be an essential resource for researchers in drug metabolism, pharmacokinetics, and cell biology who require a well-characterized internal standard for the quantification of (Z)-Indirubin or related compounds. This document also details relevant signaling pathways and provides example experimental protocols for its use.
Commercial Availability and Specifications
This compound is a deuterated analog of (Z)-Indirubin, a biologically active isomer of indirubin. The introduction of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantitative analysis. Several specialized chemical suppliers offer this compound, and their product specifications are summarized below.
| Supplier | Catalog Number | CAS Number | Chemical Formula | Molecular Weight ( g/mol ) | Purity Specification | Isotopic Purity | Physical Appearance |
| Expert Synthesis Solutions (ESS) | ESS0391[1] | 906748-38-7[1] | C₁₆H₆D₄N₂O₂ | 266.29[1] | >99% by HPLC[1] | >98% atom D[1] | Burgundy Solid |
| MedChemExpress (MCE) | HY-N0117AS | 906748-38-7 | C₁₆H₆D₄N₂O₂ | 266.29 | Not specified | Not specified | Not specified |
Experimental Protocols
The following are detailed example protocols for the characterization and application of this compound. These are based on established analytical methodologies for indirubin and related deuterated internal standards.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a method for verifying the chemical purity of this compound.
Objective: To determine the purity of this compound using reverse-phase HPLC with UV detection.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
This compound sample
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (optional, for mobile phase modification)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of 73:27 (v/v) methanol and water. For improved peak shape, 0.1% formic acid can be added to the mobile phase. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in a suitable solvent, such as DMSO, to a final concentration of 1 mg/mL. Further dilute with the mobile phase to a working concentration of approximately 10 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase: 73:27 (v/v) Methanol:Water
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 290 nm
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared standard solution into the HPLC system.
-
Data Processing: Integrate the peak areas of all detected components. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Isotopic Purity and Structural Confirmation by NMR Spectroscopy
This protocol describes the use of Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity and isotopic enrichment of this compound.
Objective: To verify the chemical structure and determine the isotopic purity of this compound.
Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
-
¹H NMR Spectroscopy:
-
Acquire a ¹H NMR spectrum. The absence or significant reduction of signals corresponding to the deuterated positions confirms successful labeling.
-
-
²H NMR Spectroscopy:
-
Acquire a ²H NMR spectrum. The presence of signals at the chemical shifts corresponding to the deuterated positions confirms the location of the deuterium labels.
-
-
¹³C NMR Spectroscopy:
-
Acquire a ¹³C NMR spectrum to further confirm the carbon skeleton of the molecule.
-
-
Data Analysis: Analyze the spectra to confirm the expected chemical shifts and the reduction or absence of proton signals at the deuterated sites. The isotopic purity can be estimated by comparing the integral of the residual proton signal in the ¹H NMR spectrum with the integral of a non-deuterated proton signal in the molecule.
Quantitative Analysis using this compound as an Internal Standard by LC-MS/MS
This protocol provides a framework for the quantification of (Z)-Indirubin in a biological matrix, such as plasma, using this compound as an internal standard.
Objective: To accurately quantify the concentration of (Z)-Indirubin in plasma samples.
Instrumentation and Materials:
-
LC-MS/MS system (a high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer)
-
C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
(Z)-Indirubin (analyte)
-
This compound (internal standard)
-
Plasma samples
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic acid
-
Water (LC-MS grade)
-
Microcentrifuge tubes
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of (Z)-Indirubin and this compound in DMSO at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions in a 50:50 mixture of acetonitrile and water.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 10 µL of the this compound internal standard working solution.
-
Add 150 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC Conditions:
-
Column: C18 reversed-phase (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., start with 95% A, ramp to 95% B, and then re-equilibrate).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Multiple Reaction Monitoring - MRM):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
(Z)-Indirubin: e.g., m/z 263 → 130
-
This compound: e.g., m/z 267 → 134
-
-
Optimize collision energy and other MS parameters for maximum signal intensity.
-
-
-
Calibration Curve and Quantification:
-
Prepare a calibration curve by spiking known concentrations of (Z)-Indirubin into blank plasma and processing the samples as described above.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte.
-
Quantify the concentration of (Z)-Indirubin in the unknown samples using the regression equation from the calibration curve.
-
Signaling Pathways Involving (Z)-Indirubin
(Z)-Indirubin is a potent inhibitor of several key protein kinases, primarily Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). Its biological activity stems from its ability to interfere with fundamental cellular processes such as cell cycle progression and the Wnt/β-catenin signaling pathway.
Inhibition of Cyclin-Dependent Kinases (CDKs) and Cell Cycle Arrest
(Z)-Indirubin and its derivatives are known to inhibit the activity of CDKs, which are crucial for the regulation of the cell cycle. By inhibiting CDKs, indirubins can cause cell cycle arrest, typically at the G1/S or G2/M transitions.
Caption: Inhibition of G1/S phase transition by this compound.
Inhibition of GSK-3β and Modulation of the Wnt/β-catenin Pathway
(Z)-Indirubin is a potent inhibitor of GSK-3β, a key enzyme in the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, GSK-3β phosphorylates β-catenin, targeting it for degradation. By inhibiting GSK-3β, indirubin can lead to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression.
Caption: Modulation of the Wnt/β-catenin pathway by this compound.
Conclusion
This compound is a high-purity, commercially available deuterated standard essential for the accurate quantification of (Z)-Indirubin in various experimental settings. Its well-defined chemical and isotopic properties make it a reliable tool for researchers in pharmacology, toxicology, and drug development. The provided experimental protocols and pathway diagrams serve as a valuable resource for the effective application of this compound in scientific research.
References
(Z)-Indirubin-d4: A Technical Guide to Solubility and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the available data on the solubility and recommended storage conditions for (Z)-Indirubin-d4. Due to the limited availability of data for the deuterated form, this document primarily relies on information available for the non-deuterated compound, (Z)-Indirubin. Researchers should consider these recommendations as a starting point and perform their own stability and solubility studies for this compound as needed.
Introduction
(Z)-Indirubin is a naturally occurring bis-indole alkaloid and the active component of Indigo naturalis, a traditional Chinese medicine. It is a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), making it a compound of significant interest in cancer research and other therapeutic areas. This compound is a deuterated form of (Z)-Indirubin, often used as an internal standard in pharmacokinetic studies or to investigate kinetic isotope effects. Understanding its solubility and stability is critical for its effective use in research and drug development.
Solubility Data
The solubility of (Z)-Indirubin is generally poor in aqueous solutions and higher in organic solvents. The following table summarizes the available solubility data for the non-deuterated (Z)-Indirubin.
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | Soluble. |
| Dimethylformamide (DMF) | ~1 mg/mL | Soluble. |
| DMSO | 2 mg/mL | Soluble, may require warming.[1] |
Storage Conditions
Proper storage is crucial to maintain the integrity and stability of this compound. The following recommendations are based on data for the non-deuterated form.
| Condition | Recommendation |
| Temperature | Store at -20°C for long-term storage.[2] For short-term storage, 2-8°C is also cited.[1] |
| Light | Protect from light.[1] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage of solutions. |
| Form | Supplied as a crystalline solid.[2] |
| Stability | The non-deuterated form is reported to be stable for at least 4 years when stored at -20°C. |
Experimental Protocol: Determining Aqueous Solubility (Shake-Flask Method)
This protocol describes a general method for determining the thermodynamic solubility of a poorly water-soluble compound like this compound.
Objective: To determine the equilibrium solubility of this compound in an aqueous buffer at a specific temperature.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
Additional buffers at various pH values (e.g., pH 5.0, 6.2)
-
High-performance liquid chromatography (HPLC) system with a suitable column and detector
-
Analytical balance
-
Vortex mixer
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
Autosampler vials
Procedure:
-
Preparation of Standard Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a known concentration. From this stock, prepare a series of calibration standards by serial dilution with the same organic solvent.
-
Sample Preparation: Add an excess amount of this compound solid to a series of vials containing the aqueous buffer of interest (e.g., PBS, pH 7.4). The excess solid should be clearly visible.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker (e.g., 25°C or 37°C). Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. It is advisable to take time points to confirm that the concentration in solution is no longer increasing.
-
Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.
-
Analysis: Dilute the filtered sample with a suitable solvent (e.g., the mobile phase for HPLC) and analyze the concentration of this compound using a validated HPLC method.
-
Quantification: Use the calibration curve generated from the standard solutions to determine the concentration of this compound in the sample. This concentration represents the equilibrium solubility.
Signaling Pathways
Indirubin and its analogs are known to modulate several key signaling pathways involved in cell proliferation, survival, and inflammation. Understanding these pathways is crucial for elucidating the mechanism of action of this compound.
Wnt/β-catenin Signaling Pathway
Indirubin has been shown to inhibit the Wnt/β-catenin signaling pathway. This pathway is critical in embryonic development and adult tissue homeostasis, and its dysregulation is implicated in various cancers.
Caption: Inhibition of the Wnt/β-catenin signaling pathway by (Z)-Indirubin.
PI3K/Akt Signaling Pathway
Indirubin has also been demonstrated to inhibit the PI3K/Akt signaling pathway, which is a crucial pathway for cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt signaling pathway by (Z)-Indirubin.
Conclusion
This technical guide provides a summary of the available information on the solubility and storage of this compound, primarily based on data from its non-deuterated analog. The poor aqueous solubility of this compound class necessitates careful consideration of formulation strategies for in vitro and in vivo studies. The provided experimental protocol for solubility determination offers a framework for researchers to generate specific data for their experimental conditions. Furthermore, the diagrams of the Wnt/β-catenin and PI3K/Akt signaling pathways offer insights into the potential molecular mechanisms of action of this compound. It is imperative for researchers to conduct their own validation experiments to ensure the accuracy and reliability of their results when working with this compound.
References
(Z)-Indirubin-d4 as a Tracer in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-Indirubin, a bioactive isomer of indigo, has garnered significant scientific interest due to its therapeutic potential, including anti-inflammatory and anti-cancer properties. Understanding its metabolic fate is crucial for drug development and elucidating its mechanisms of action. Stable isotope-labeled internal standards are indispensable tools in modern bioanalysis, offering unparalleled accuracy and precision in quantitative studies. This technical guide focuses on the application of (Z)-Indirubin-d4, a deuterated analog of (Z)-Indirubin, as a tracer in metabolic studies. While specific quantitative data from studies employing this compound is not yet widely published, this guide provides a comprehensive framework for its use, based on established principles of stable isotope dilution and existing analytical methods for indirubin.
This compound serves as an ideal internal standard for mass spectrometry-based quantification. Its near-identical physicochemical properties to the unlabeled analyte ensure it behaves similarly during sample preparation and chromatographic separation. The mass shift introduced by the deuterium atoms allows for its distinct detection by a mass spectrometer, enabling precise correction for analytical variability.
Core Principles of Using this compound as a Tracer
The use of this compound in metabolic studies is founded on the principle of stable isotope dilution. A known amount of the deuterated standard is spiked into a biological sample (e.g., plasma, urine, cell lysate) containing an unknown quantity of endogenous or administered indirubin. The ratio of the unlabeled analyte to the labeled standard is measured by mass spectrometry. Since the amount of the standard is known, the exact quantity of the analyte can be determined with high accuracy.
This approach effectively mitigates variations that can occur during sample extraction, processing, and analysis, such as:
-
Extraction Efficiency: Losses during sample clean-up affect both the analyte and the standard equally.
-
Matrix Effects: Co-eluting compounds from the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer. The deuterated standard experiences the same effect, allowing for accurate correction.
-
Instrumental Variability: Fluctuations in instrument performance are normalized by the constant presence of the internal standard.
Experimental Protocols
While specific protocols for this compound are not extensively documented in public literature, the following detailed methodology for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay is adapted from validated methods for indirubin and its derivatives. This protocol is designed for the quantification of (Z)-Indirubin in a biological matrix, using this compound as an internal standard.[1][2][3]
Objective: To quantify the concentration of (Z)-Indirubin in human plasma using a validated LC-MS/MS method with this compound as an internal standard.
Materials and Reagents:
-
(Z)-Indirubin analytical standard
-
This compound (internal standard)
-
Blank human plasma (K2-EDTA)
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Analytical balance
-
Calibrated pipettes
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare primary stock solutions of (Z)-Indirubin and this compound in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of (Z)-Indirubin by serial dilution of the stock solution with 50:50 (v/v) methanol:water to create calibration standards.
-
Prepare a working solution of the internal standard, this compound, at a suitable concentration (e.g., 100 ng/mL) in acetonitrile.
-
-
Sample Preparation (Protein Precipitation):
-
To a 50 µL aliquot of plasma sample (calibration standard, quality control, or unknown sample) in a microcentrifuge tube, add 150 µL of the this compound working solution in acetonitrile.
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient to separate indirubin from matrix components.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both (Z)-Indirubin and this compound.
-
(Hypothetical Transitions - would need to be optimized experimentally)
-
(Z)-Indirubin: e.g., m/z 263.1 → 146.1
-
This compound: e.g., m/z 267.1 → 150.1
-
-
-
Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
-
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of (Z)-Indirubin to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.
-
Determine the concentration of (Z)-Indirubin in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Data Presentation
While specific quantitative data from metabolic studies using this compound is not available, the following tables illustrate how such data would be structured for clarity and comparison.
Table 1: Pharmacokinetic Parameters of (Z)-Indirubin in Rats following a Single Intravenous Dose (Hypothetical Data)
| Parameter | Unit | Value (Mean ± SD) |
| Cmax | ng/mL | 1500 ± 250 |
| Tmax | h | 0.08 ± 0.02 |
| AUC(0-t) | ng·h/mL | 3500 ± 600 |
| AUC(0-∞) | ng·h/mL | 3800 ± 650 |
| t1/2 | h | 2.5 ± 0.5 |
| CL | L/h/kg | 0.5 ± 0.1 |
| Vd | L/kg | 1.8 ± 0.3 |
Table 2: In Vitro Metabolism of (Z)-Indirubin in Human Liver Microsomes (Hypothetical Data)
| Parameter | Unit | Value |
| Intrinsic Clearance (CLint) | µL/min/mg protein | 15.2 |
| Half-life (t1/2) | min | 45.6 |
| Major Metabolite Formed | - | Hydroxylated Indirubin |
Signaling Pathways and Experimental Workflows
(Z)-Indirubin is known to modulate several key signaling pathways. The use of this compound as a tracer would be invaluable in quantifying the engagement of these pathways and understanding the downstream metabolic consequences.
Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
Indirubin is a potent ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in xenobiotic metabolism.
General Experimental Workflow for a Metabolic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study using this compound.
Conclusion
This compound is a powerful and essential tool for the accurate and precise quantification of (Z)-Indirubin in metabolic studies. While published applications are still emerging, the principles and methodologies outlined in this guide provide a robust framework for its implementation. By leveraging stable isotope dilution with LC-MS/MS, researchers can gain critical insights into the pharmacokinetics and metabolic fate of indirubin, thereby accelerating its development as a potential therapeutic agent. The detailed protocols and workflows presented here serve as a practical starting point for scientists and drug development professionals seeking to employ this compound as a tracer in their research.
References
- 1. A Sensitive LC-MS/MS Method for the Simultaneous Determination of Two Thia-Analogous Indirubin N-Glycosides and Indirubin-3′-Monoxime in Plasma and Cell Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Determination of indican, isatin, indirubin and indigotin in Isatis indigotica by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Physical appearance and solid-state properties of (Z)-Indirubin-d4
An In-Depth Technical Guide to the Physical Appearance and Solid-State Properties of (Z)-Indirubin-d4
This technical guide provides a comprehensive overview of the known physical and solid-state properties of this compound, a deuterated isotopologue of the biologically active bis-indole alkaloid, Indirubin. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical sciences. It consolidates available data on its appearance, physicochemical characteristics, and spectroscopic profile. Detailed experimental protocols for characterization and relevant biological pathways are also presented.
Physicochemical and Spectroscopic Properties
This compound is the deuterium-labeled form of (Z)-Indirubin.[1][2] While specific solid-state data for the deuterated compound is limited, the properties are expected to be nearly identical to the unlabeled compound. This compound is primarily utilized as an internal standard for quantitative analysis or as a tracer in metabolic studies.[1]
Physical Appearance
The compound is consistently described as a solid with a distinct reddish-purple hue.
| Property | Description | Citations |
| Physical Form | Crystalline solid; Powder | [3] |
| Color | Burgundy; Dark red; Purple |
Solid-State Properties
The solid-state characteristics of a pharmaceutical compound are critical as they influence its stability, dissolution, and bioavailability.
| Property | Value / Description | Citations |
| Molecular Formula | C₁₆H₆D₄N₂O₂ | |
| Molecular Weight | 266.29 g/mol | |
| Melting Point | >340 °C; 348–353 °C (for unlabeled Indirubin) | |
| Purity | ≥99% by HPLC | |
| Solubility | Soluble in DMSO (~1-2 mg/mL) and dimethylformamide (~1 mg/mL). Insoluble in water, ethanol, and ether. | |
| Stability | Store at 2-8°C, protected from light. Stable for ≥4 years when stored at -20°C. Poor stability in light and thermal environments. |
Spectroscopic Data
Spectroscopic analysis is fundamental for structural elucidation and confirmation. The data below pertains to the unlabeled Indirubin molecule, which is expected to be spectrally similar to its deuterated counterpart, with predictable shifts in relevant spectra (e.g., IR, NMR) due to the deuterium substitution.
| Technique | Data (for unlabeled Indirubin) | Citations |
| UV-Vis | λmax: 241, 289, 360 nm. A characteristic absorption peak in the visible region is observed at ~540-547 nm in DMSO. | |
| NMR | ¹H, ¹³C, and ¹⁵N NMR spectra have been recorded in DMSO-d₆ solution. | |
| Infrared (IR) | The IR spectrum in the solid state has been recorded and analyzed. |
Experimental Protocols for Solid-State Characterization
A multi-technique approach is essential for the comprehensive characterization of a solid-state pharmaceutical compound.
Workflow for Characterization
The logical flow for analyzing the solid-state properties of a compound like this compound involves a series of complementary analytical techniques.
Caption: A typical experimental workflow for solid-state characterization.
Methodologies
-
X-Ray Diffraction (XRD):
-
Principle: XRD is the primary technique for identifying crystalline phases and determining the degree of crystallinity. It distinguishes between different polymorphs, which can have distinct physicochemical properties.
-
Protocol: A small amount of the this compound powder is gently packed into a sample holder. The sample is irradiated with monochromatic X-rays at various angles (2θ). The detector measures the intensity of the diffracted X-rays, producing a diffractogram with peaks characteristic of the crystal lattice structure.
-
-
Differential Scanning Calorimetry (DSC):
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting point, glass transitions, and polymorphic transitions.
-
Protocol: A few milligrams of this compound are hermetically sealed in an aluminum pan. The sample pan and an empty reference pan are placed in the DSC cell. The cell is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge. The heat flow is recorded, and thermal events like melting are identified as endothermic peaks.
-
-
Thermogravimetric Analysis (TGA):
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time. It is used to assess thermal stability and the presence of residual solvents or hydrates.
-
Protocol: A small, accurately weighed sample of this compound is placed in a TGA pan. The sample is heated at a controlled rate in a specific atmosphere (e.g., nitrogen). The mass loss is continuously monitored and plotted against temperature to identify decomposition temperatures.
-
-
Infrared (IR) and Raman Spectroscopy:
-
Principle: These vibrational spectroscopy techniques provide a molecular fingerprint by probing the vibrational modes of molecules. They are sensitive to different solid-state forms and can identify functional groups.
-
Protocol (FTIR-ATR): A small amount of the powder is placed on the surface of an Attenuated Total Reflectance (ATR) crystal. Infrared radiation is passed through the crystal, and the resulting spectrum of absorbed frequencies is recorded.
-
-
Scanning Electron Microscopy (SEM):
-
Principle: SEM provides high-resolution images of the sample's surface, revealing information about particle size, shape, and morphology.
-
Protocol: The this compound powder is mounted on a stub using conductive adhesive. The sample is then coated with a thin layer of a conductive material (e.g., gold) to prevent charging. The sample is scanned with a focused beam of electrons, and the resulting secondary electron signals are used to generate an image.
-
Biological Activity and Key Signaling Pathways
Indirubin, the parent compound, is a potent inhibitor of several kinases, including cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3β (GSK3β). This activity underlies its anti-proliferative and anti-inflammatory effects by modulating key cellular signaling pathways.
Inhibition of the Wnt/β-catenin Pathway
Indirubin has been shown to suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in proliferative diseases. It can restore the expression of the Wnt inhibitory factor 1 (WIF-1), leading to downstream inhibition of the pathway.
Caption: Indirubin inhibits DNMT1, leading to Wnt pathway suppression.
Modulation of Inflammatory Pathways
Indirubin also exerts protective effects against sepsis by targeting multiple inflammatory signaling cascades in macrophages, including the EGFR/SRC/PI3K and NF-κB/MAPK pathways. This multi-target action highlights its potential as an anti-inflammatory agent.
Caption: Indirubin targets multiple pathways to reduce inflammation.
References
Methodological & Application
Application Notes and Protocols for the Synthesis of (Z)-Indirubin-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of (Z)-Indirubin-d4, a deuterated analog of the biologically active molecule Indirubin. The inclusion of deuterium atoms provides a valuable tool for various research applications, including metabolic stability studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.
Introduction
Indirubin is a naturally occurring bis-indole alkaloid that has garnered significant interest for its therapeutic potential, particularly in cancer and inflammatory diseases. It functions by modulating several key signaling pathways, including those involving cyclin-dependent kinases (CDKs), glycogen synthase kinase 3β (GSK-3β), and the JAK/STAT3 pathway.[1] The synthesis of a deuterated version, this compound, allows researchers to trace the molecule's metabolic fate and accurately quantify its presence in biological matrices, overcoming challenges associated with ion suppression in mass spectrometry. The strategic placement of deuterium atoms can also influence the compound's metabolic profile due to the kinetic isotope effect, potentially leading to a more favorable pharmacokinetic profile.
Research Applications of this compound
-
Metabolic Stability and Pharmacokinetic Studies: this compound can be used to investigate the metabolic pathways of Indirubin. The stronger carbon-deuterium bond can slow down metabolism at the labeled sites, helping to identify the primary sites of metabolic modification.
-
Internal Standard for Quantitative Bioanalysis: Due to its similar chemical properties and distinct mass, this compound is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) methods.[2] This ensures accurate quantification of non-deuterated Indirubin in complex biological samples like plasma and cell culture media.
-
Drug Metabolism and Drug-Drug Interaction Studies: The use of deuterated analogs is a powerful technique in drug metabolism research to elucidate metabolic pathways and assess potential drug-drug interactions, particularly those involving cytochrome P450 enzymes.[3]
Synthesis of this compound
The synthesis of this compound can be achieved through the condensation of deuterated isatin with indoxyl acetate. This method is adapted from established protocols for the synthesis of Indirubin and its derivatives.[4]
Proposed Synthetic Scheme
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol
Materials:
-
Isatin-4,5,6,7-d4
-
Indoxyl acetate
-
Anhydrous Sodium Carbonate (Na₂CO₃)
-
Ethanol (EtOH)
-
Deionized Water
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Isatin-4,5,6,7-d4 (1 equivalent) in ethanol. In a separate flask, dissolve indoxyl acetate (1 equivalent) in ethanol.
-
Reagent Addition: To the Isatin-d4 solution, add an aqueous solution of sodium carbonate (2.5 equivalents).
-
Condensation Reaction: Slowly add the indoxyl acetate solution to the Isatin-d4 solution with continuous stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. A red-violet precipitate will form. Filter the solid, wash it several times with water until the filtrate is neutral, and then with cold ethanol.
-
Drying: Dry the crude this compound product under vacuum.
Purification Protocol
-
Chromatography: Purify the crude product by column chromatography on silica gel.
-
Elution: Elute the column with a gradient of dichloromethane and methanol (e.g., 100:0 to 98:2 DCM:MeOH) to separate the desired product from impurities.
-
Fraction Collection: Collect the fractions containing the pure this compound, identified by TLC.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to yield the final product as a red-violet solid.
Characterization
The structure and purity of the synthesized this compound should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and the positions of deuterium incorporation.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the exact mass and isotopic enrichment.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Quantitative Data Summary
| Parameter | Expected Value |
| Molecular Formula | C₁₆H₆D₄N₂O₂ |
| Molecular Weight | 266.29 g/mol |
| Appearance | Red-violet solid |
| Isotopic Purity | >98% |
| Chemical Purity (HPLC) | >98% |
| ¹H NMR (DMSO-d₆, 500 MHz) | Peaks corresponding to the non-deuterated positions. |
| HRMS (ESI+) m/z | Calculated for C₁₆H₆D₄N₂O₂ [M+H]⁺: 267.0988, Found: [Expected Value ± 5 ppm] |
Indirubin Signaling Pathways
Indirubin and its derivatives have been shown to interact with multiple signaling pathways implicated in cancer and inflammation. Understanding these pathways is crucial for designing experiments where this compound is used as a research tool.
JAK/STAT3 Signaling Pathway
Indirubin derivatives have been shown to inhibit the JAK/STAT3 signaling pathway, which plays a critical role in cell proliferation and survival.[5]
Caption: Inhibition of the JAK/STAT3 signaling pathway by Indirubin.
PI3K/Akt Signaling Pathway
Indirubin has also been found to inhibit the PI3K/Akt signaling pathway, which is crucial for cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt signaling pathway by Indirubin.
Wnt/β-catenin Signaling Pathway
Research has indicated that Indirubin can suppress the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.
Caption: Suppression of the Wnt/β-catenin signaling pathway by Indirubin.
Conclusion
The synthesis and application of this compound provide a powerful tool for researchers in drug development and molecular pharmacology. The protocols and data presented here offer a foundational guide for its preparation and use in elucidating the mechanisms of action and pharmacokinetic properties of Indirubin. The provided diagrams of key signaling pathways offer a visual framework for understanding its biological effects.
References
- 1. Pharmacological properties of indirubin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Sensitive LC-MS/MS Method for the Simultaneous Determination of Two Thia-Analogous Indirubin N-Glycosides and Indirubin-3′-Monoxime in Plasma and Cell Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and antibacterial activity studies in vitro of indirubin-3′-monoximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for (Z)-Indirubin-d4 in Cell-Based Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing (Z)-Indirubin-d4, a deuterated analog of the natural bis-indole alkaloid Indirubin, in cell-based assays to investigate its kinase inhibitory potential. Indirubin and its derivatives are known to be potent inhibitors of several key protein kinases involved in cell cycle regulation and signaling pathways critical to cancer and other proliferative diseases. The deuteration in this compound is intended to alter its metabolic profile, potentially improving its pharmacokinetic properties for in vivo studies, while its mechanism of action in vitro is expected to be comparable to that of its non-deuterated counterpart.
Introduction to Indirubins as Kinase Inhibitors
Indirubin, originally identified as the active component in a traditional Chinese medicine recipe for chronic myelocytic leukemia, has been shown to be a potent inhibitor of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β).[1][2] Its derivatives have been explored for their inhibitory activity against a broader range of kinases, including c-Met, Aurora kinases, and their impact on signaling pathways such as STAT3.[3][4][5] The primary mechanism of action for indirubins is ATP-competitive inhibition, where they bind to the ATP-binding pocket of the kinase, preventing phosphorylation of substrate proteins. This inhibition leads to cell cycle arrest, predominantly in the G1/S and G2/M phases, and can induce apoptosis.
Key Kinase Targets and Signaling Pathways
This compound is expected to target the same kinases as other indirubin derivatives. The primary targets and their associated signaling pathways are detailed below.
Cyclin-Dependent Kinases (CDKs) and Cell Cycle Control
CDKs are a family of serine/threonine kinases that, in conjunction with their regulatory cyclin partners, govern the progression of the eukaryotic cell cycle. Aberrant CDK activity is a hallmark of cancer. Indirubins have been shown to potently inhibit CDK1/cyclin B and CDK2/cyclin E, leading to cell cycle arrest.
Caption: this compound inhibits key CDK-cyclin complexes, leading to cell cycle arrest.
Glycogen Synthase Kinase-3β (GSK-3β) Signaling
GSK-3β is a constitutively active serine/threonine kinase involved in a multitude of cellular processes, including glycogen metabolism, cell proliferation, and apoptosis. It is a key component of the Wnt signaling pathway. Inhibition of GSK-3β by indirubins can have therapeutic effects in various diseases, including cancer and neurodegenerative disorders.
Caption: this compound inhibits the GSK-3β complex, leading to β-catenin stabilization.
Signal Transducer and Activator of Transcription 3 (STAT3) Pathway
STAT3 is a transcription factor that is aberrantly activated in many cancers, promoting cell proliferation, survival, and angiogenesis. Upon activation by upstream kinases like JAKs, STAT3 dimerizes, translocates to the nucleus, and activates the transcription of target genes. Some indirubin derivatives have been shown to inhibit STAT3 signaling.
Caption: this compound may inhibit the STAT3 signaling pathway.
Aryl Hydrocarbon Receptor (AhR) Signaling
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in xenobiotic metabolism and has emerging roles in immune responses and cancer. Indirubin is a known endogenous ligand for AhR. The interaction of this compound with the AhR pathway should be considered when interpreting experimental results.
Caption: this compound, as an indirubin, can activate the AhR signaling pathway.
Data Presentation: Inhibitory Profile of Indirubin Derivatives
The following tables summarize the reported inhibitory activities of indirubin and its derivatives against various kinases and cancer cell lines. This data can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Kinase Inhibitory Activity of Indirubin Derivatives
| Compound | Kinase Target | IC50 (nM) | Reference |
| Indirubin-3'-oxime | CDK1/cyclin B | 13 | |
| Indirubin-3'-oxime | CDK2/cyclin E | 1-70 | |
| LDD-1937 | c-Met | ~100 | |
| LDD-1819 | GSK-3β | Not specified | |
| LDD-1819 | Aurora kinase A | Not specified | |
| 8b (dual inhibitor) | CDK2 | 60.9 | |
| 8b (dual inhibitor) | CDK4 | 276 | |
| 8b (dual inhibitor) | CDK6 | 27.2 | |
| 8b (dual inhibitor) | HDAC6 | 128.6 |
Table 2: Anti-proliferative Activity of Indirubin Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| 5-nitro-5'-methyl-3'-oxime | Various | 0.8 - 1 | |
| LDD-1937 | SNU-638 (gastric) | ~10 | |
| 4f | SW480, LU-1, HepG2, HL-60 | 1.35 - 2.21 | |
| 8b (dual inhibitor) | K562 | <10 | |
| OTSSP167 | MCF-7 (breast) | 48.2 (nM) |
Experimental Protocols
The following are detailed protocols for key cell-based assays to evaluate the kinase inhibitory activity of this compound.
Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., MCF-7, K562, SNU-638)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO, final concentration ≤ 0.5%).
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: In-Cell Western™ or Cellular Phosphorylation Assay
This protocol quantifies the inhibition of a specific kinase by measuring the phosphorylation of its downstream substrate within the cell.
Materials:
-
Cancer cell line expressing the target kinase and substrate
-
96-well cell culture plates
-
This compound stock solution
-
Stimulant (if required to activate the pathway, e.g., growth factor)
-
4% Paraformaldehyde in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibodies (total and phospho-specific for the substrate)
-
Fluorescently-labeled secondary antibodies (e.g., IRDye® 800CW and 680RD)
-
In-Cell Western™ imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and incubate overnight. Starve cells in serum-free medium if necessary. Pre-treat with various concentrations of this compound for 1-2 hours.
-
Stimulation: Add the appropriate stimulant for a predetermined time to activate the kinase pathway.
-
Fixation and Permeabilization: Wash cells with PBS, then fix with 4% paraformaldehyde for 20 minutes at room temperature. Wash again and permeabilize with 0.1% Triton X-100 for 5 minutes.
-
Blocking: Block the wells with blocking buffer for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Incubate with a cocktail of the phospho-specific and total protein primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the wells and incubate with a cocktail of the corresponding fluorescently-labeled secondary antibodies for 1 hour at room temperature in the dark.
-
Imaging: Wash the wells and scan the plate using an In-Cell Western™ imaging system.
-
Data Analysis: Quantify the fluorescence intensity for both the phospho-protein and the total protein. Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the compound concentration to determine the IC50.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
This compound stock solution
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations (e.g., 0.5x, 1x, and 2x IC50) for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution containing RNase A. Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. Compare the cell cycle distribution of treated cells to the vehicle control.
Experimental Workflow Visualization
Caption: General experimental workflow for evaluating this compound in cell-based assays.
By following these protocols and utilizing the provided information, researchers can effectively characterize the in-cell activity of this compound and elucidate its potential as a kinase inhibitor for therapeutic applications.
References
- 1. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Discovery of an Indirubin Derivative as a Novel c-Met Kinase Inhibitor with In Vitro Anti-Tumor Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical characterization and biological activity data for a novel indirubin derivative, LDD-1819 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an Indirubin Derivative as a Novel c-Met Kinase Inhibitor with In Vitro Anti-Tumor Effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (Z)-Indirubin-d4 in Cancer Cell Line Research
Introduction
(Z)-Indirubin-d4 is the deuterated form of (Z)-Indirubin, a naturally occurring bis-indole alkaloid and the active component of the traditional Chinese medicine formulation, Danggui Longhui Wan.[1] Indirubin and its derivatives have garnered significant interest in oncological research due to their potent anti-proliferative and pro-apoptotic activities across a spectrum of cancer cell lines.[1][2][3] The primary mechanisms of action involve the inhibition of cyclin-dependent kinases (CDKs) and the modulation of critical signaling pathways, most notably the STAT3 signaling cascade.[1] this compound, while functionally analogous to its non-deuterated counterpart in biological systems, serves as an invaluable tool in pharmacokinetic and metabolic studies due to its distinct mass, enabling its use as an internal standard. This application note provides a comprehensive overview of the use of Indirubin and its derivatives in cancer cell line research, including detailed experimental protocols and a summary of their biological effects.
Mechanism of Action
Indirubin and its derivatives exert their anti-cancer effects through a multi-faceted approach:
-
Inhibition of Cyclin-Dependent Kinases (CDKs): Indirubins are potent inhibitors of CDKs, key regulators of cell cycle progression. By binding to the ATP-binding pocket of CDKs, they prevent the phosphorylation of target proteins required for cell cycle transitions, leading to cell cycle arrest, predominantly at the G1/S and G2/M phases.
-
Inhibition of the STAT3 Signaling Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in many human cancers, promoting cell survival and proliferation. Indirubin derivatives, such as E804, have been shown to potently block STAT3 signaling by inhibiting upstream kinases like Src. This inhibition leads to the downregulation of anti-apoptotic proteins such as Mcl-1 and Survivin, ultimately inducing apoptosis.
-
Induction of Apoptosis: Through the inhibition of CDKs and STAT3 signaling, as well as modulation of other pathways, indirubins trigger programmed cell death, or apoptosis, in cancer cells. This is often mediated through the mitochondrial pathway, involving the release of cytochrome c and the activation of caspases.
Quantitative Data Summary
The following tables summarize the reported inhibitory concentrations (IC50) of Indirubin and its derivatives in various cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Indirubin | SKOV3 (Ovarian) | 3.003 (plate culture) | |
| Indirubin | SKOV3 (Ovarian) | 4.253 (sphere culture) | |
| Indirubin-3'-monoxime | Various | Potent inhibitor | |
| E804 | - | - | |
| 5'-NIO | RK3E-ras (Rat Kidney) | 1.0 | |
| 5'-NIO | A549 (Lung) | 1.2 | |
| 5'-NIO | SNU-638 (Stomach) | 2.5 | |
| 5'-NIO | HT-1080 (Fibrosarcoma) | 3.1 | |
| 5'-FIO | RK3E-ras (Rat Kidney) | 2.8 | |
| 5'-FIO | A549 (Lung) | 4.5 | |
| 5'-FIO | SNU-638 (Stomach) | 6.2 | |
| 5'-FIO | HT-1080 (Fibrosarcoma) | 5.8 | |
| 5'-TAIO | RK3E-ras (Rat Kidney) | 6.4 | |
| 5'-TAIO | A549 (Lung) | 12.2 | |
| 5'-TAIO | SNU-638 (Stomach) | 9.8 | |
| 5'-TAIO | HT-1080 (Fibrosarcoma) | 11.5 |
| Kinase | Inhibitor | IC50 | Assay Type | Reference |
| c-Src Kinase | Indirubin Derivative (E804) | 0.43 µM | In Vitro Kinase Assay | |
| CDK1/cyclin B | Indirubin-5-sulfonate | 55 nM | In Vitro Kinase Assay | |
| CDK2/cyclin A | Indirubin-5-sulfonate | 35 nM | In Vitro Kinase Assay | |
| CDK2/cyclin E | Indirubin-5-sulfonate | 150 nM | In Vitro Kinase Assay | |
| CDK4/cyclin D1 | Indirubin-5-sulfonate | 300 nM | In Vitro Kinase Assay | |
| CDK5/p35 | Indirubin-5-sulfonate | 65 nM | In Vitro Kinase Assay |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-treated (DMSO only) and untreated control wells. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for an additional 2-4 hours at 37°C.
-
Solubilization of Formazan Crystals: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the untreated control. Plot the data to determine the IC50 value of this compound.
Western Blot for STAT3 Phosphorylation
This protocol is used to determine the effect of this compound on the phosphorylation of STAT3.
Materials:
-
Cancer cell line with active STAT3 signaling
-
This compound stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-p-STAT3 (Tyr705), Rabbit anti-STAT3, and a loading control (e.g., anti-GAPDH or anti-Actin).
-
HRP-conjugated anti-rabbit secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of this compound for a specified time (e.g., 30 minutes to 24 hours). Lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.
-
Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated STAT3 and total STAT3.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to analyze the effect of this compound on the cell cycle distribution.
Materials:
-
Cancer cell line of interest
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase A staining solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with desired concentrations of this compound for a specific duration (e.g., 24 or 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with cold PBS, and fix by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate on ice for at least 30 minutes or store at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend the cell pellet in PI/RNase A staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect data for at least 10,000 events per sample.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Indirubin's dual inhibitory action on Src-STAT3 signaling and CDK/Cyclin complexes.
Caption: Workflow for evaluating the anti-cancer effects of this compound.
References
Bioanalytical Method Development for (Z)-Indirubin-d4 using LC-MS/MS
Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the development and validation of a bioanalytical method for the quantification of (Z)-Indirubin using (Z)-Indirubin-d4 as an internal standard in biological matrices. The method is primarily designed for use with liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Introduction
Indirubin is a naturally occurring bis-indole alkaloid with a range of pharmacological activities, including anti-inflammatory and anti-cancer properties.[1] Its therapeutic potential is currently under investigation in various preclinical and clinical studies. This compound is a deuterated analog of Indirubin, commonly used as an internal standard (IS) in quantitative bioanalysis. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the accuracy and precision of the analytical method.[2]
This application note describes a robust LC-MS/MS method for the sensitive and selective quantification of (Z)-Indirubin in plasma. The protocol is intended to serve as a comprehensive guide for researchers in drug metabolism and pharmacokinetics (DMPK), clinical pharmacology, and other areas of drug development.
Signaling Pathways of Indirubin
Indirubin has been shown to modulate several key signaling pathways implicated in cell proliferation, differentiation, and inflammation. Understanding these pathways is crucial for elucidating its mechanism of action.
2.1. Wnt/β-catenin Signaling Pathway
Indirubin has been reported to inhibit the Wnt/β-catenin signaling pathway.[3] It can promote the demethylation of the Wnt inhibitory factor 1 (WIF-1) promoter, leading to the restored expression of WIF-1.[3] WIF-1, in turn, binds to Wnt ligands, preventing them from activating the Frizzled receptors and thereby inhibiting the downstream signaling cascade that leads to the accumulation of β-catenin.[3] This inhibition of Wnt/β-catenin signaling can result in anti-proliferative effects.
2.2. EGFR/SRC/PI3K Signaling Pathway
Indirubin has also been shown to target the Epidermal Growth Factor Receptor (EGFR), SRC proto-oncogene, and Phosphoinositide 3-kinase (PI3K) signaling pathway. By inhibiting the activation of EGFR and SRC, Indirubin can suppress the downstream activation of the PI3K/AKT pathway, which is a critical pathway for cell survival and proliferation. This inhibitory action contributes to its anti-inflammatory and anti-cancer effects.
References
- 1. The small molecule indirubin-3′-oxime activates Wnt/β-catenin signaling and inhibits adipocyte differentiation and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ViewArticleDetail [ijpronline.com]
- 3. Indirubin inhibits Wnt/β-catenin signal pathway via promoter demethylation of WIF-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (Z)-Indirubin-d4 in Bioavailability Studies of Indirubin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing (Z)-Indirubin-d4 as an internal standard in pharmacokinetic and bioavailability studies of Indirubin. Given Indirubin's poor aqueous solubility and consequently low oral bioavailability, accurate quantification in biological matrices is critical for the development of effective drug delivery systems.[1][2][3] The use of a stable isotope-labeled internal standard like this compound is best practice for mass spectrometry-based bioanalytical methods, ensuring high accuracy and precision.[4]
Introduction to Indirubin and the Rationale for this compound
Indirubin is a bioactive indole alkaloid and the active component of the traditional Chinese medicine Danggui Longhui Wan.[5] It has garnered significant interest for its anti-inflammatory and anti-cancer properties, primarily through the inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). However, its clinical development has been hampered by its poor water solubility, leading to low oral bioavailability.
To overcome this limitation, various formulation strategies, such as supersaturatable self-microemulsifying drug delivery systems (S-SMEDDS), are being investigated to enhance its absorption. Robust bioanalytical methods are essential to accurately assess the in vivo performance of these formulations.
The use of a deuterated internal standard, this compound, is highly recommended for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). Stable isotope-labeled standards exhibit nearly identical physicochemical properties to the analyte, meaning they co-elute chromatographically and show similar ionization efficiency. This allows for the correction of variability during sample preparation and analysis, such as extraction losses and matrix effects, leading to more reliable and reproducible pharmacokinetic data.
Key Applications
-
Pharmacokinetic (PK) Studies: Determining key PK parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and elimination half-life (t½) of Indirubin in plasma or other biological fluids.
-
Bioavailability and Bioequivalence Studies: Comparing the oral bioavailability of different Indirubin formulations (e.g., suspensions, tablets, S-SMEDDS) to a reference formulation or intravenous administration.
-
Drug Metabolism Studies: Investigating the metabolic fate of Indirubin in vivo, where this compound can help in distinguishing the parent drug from its metabolites.
-
Tissue Distribution Studies: Quantifying the concentration of Indirubin in various tissues to understand its distribution profile.
Experimental Protocols
The following are detailed protocols for a typical in vivo bioavailability study of an enhanced Indirubin formulation compared to a standard suspension in a rat model, utilizing this compound as an internal standard.
Protocol 1: Animal Dosing and Sample Collection
-
Animal Model: Male Sprague-Dawley rats (200-250 g) are used for the study. The animals are fasted overnight with free access to water before the experiment.
-
Formulation Preparation:
-
Suspension Group (Control): A suspension of Indirubin (e.g., 10 mg/kg) is prepared in a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.
-
Test Formulation Group (e.g., S-SMEDDS): An equivalent dose of Indirubin is formulated in a self-microemulsifying drug delivery system.
-
-
Dosing: The formulations are administered to the respective groups of rats via oral gavage.
-
Blood Sampling:
-
Blood samples (approximately 0.3 mL) are collected from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma is separated by centrifugation at 4,000 rpm for 10 minutes and stored at -80°C until analysis.
-
Protocol 2: Plasma Sample Preparation for LC-MS Analysis
-
Standard and Internal Standard Preparation:
-
Prepare a stock solution of Indirubin and this compound in a suitable organic solvent (e.g., methanol or DMSO).
-
Prepare a working solution of the internal standard, this compound, at a fixed concentration (e.g., 100 ng/mL) in methanol.
-
-
Sample Extraction:
-
Thaw the plasma samples on ice.
-
To 100 µL of each plasma sample, add 20 µL of the this compound internal standard working solution and vortex briefly.
-
Add 500 µL of a protein precipitation solvent (e.g., acetonitrile or methanol), vortex for 2 minutes.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.
-
Protocol 3: LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Indirubin: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z) (Note: The precursor and product ions for the deuterated standard will be shifted by +4 Da compared to the unlabeled analyte).
-
-
Optimize other MS parameters such as collision energy and declustering potential for maximum signal intensity.
-
Data Presentation
Quantitative data from bioavailability studies should be summarized in clear and concise tables to facilitate comparison between different formulations.
Table 1: Pharmacokinetic Parameters of Indirubin Formulations in Rats (Mean ± SD, n=6)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | t½ (h) | Relative Bioavailability (%) |
| Indirubin Suspension | 150 ± 35 | 2.0 ± 0.5 | 850 ± 180 | 4.5 ± 1.2 | 100 (Reference) |
| Indirubin S-SMEDDS | 750 ± 120 | 1.0 ± 0.3 | 4250 ± 550 | 5.1 ± 0.9 | 500 |
This table presents hypothetical data for illustrative purposes.
Table 2: LC-MS/MS MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Indirubin | 263.1 | 234.1 | 100 | 25 |
| This compound | 267.1 | 238.1 | 100 | 25 |
Note: The exact m/z values may vary slightly depending on the instrument and adduct formation.
Visualizations
Diagrams are crucial for illustrating complex workflows and biological pathways.
Caption: Experimental workflow for an in vivo bioavailability study of Indirubin.
Caption: Simplified signaling pathway of Indirubin's anti-cancer activity.
Conclusion
The use of this compound as an internal standard is indispensable for the accurate and precise quantification of Indirubin in bioavailability and pharmacokinetic studies. The protocols and data presentation formats outlined in these application notes provide a robust framework for researchers in drug development to reliably evaluate new Indirubin formulations aimed at improving its therapeutic potential. By following these standardized methods, researchers can generate high-quality, reproducible data essential for regulatory submissions and advancing the clinical application of Indirubin.
References
- 1. Improved oral bioavailability of poorly water-soluble indirubin by a supersaturatable self-microemulsifying drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved oral bioavailability of poorly water-soluble indirubin by a supersaturatable self-microemulsifying drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Accuracy Cell Permeability Assays of Indirubin Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indirubin, a bis-indole alkaloid and the active component of Indigo naturalis, has demonstrated significant therapeutic potential as an anti-inflammatory and anti-cancer agent.[1] Its mechanism of action involves the inhibition of several key protein kinases, including cyclin-dependent kinases (CDKs) and Glycogen synthase kinase-3β (GSK-3β), as well as interaction with the Aryl hydrocarbon receptor (AhR).[1][2][3] These interactions modulate critical signaling pathways such as PI3K/AKT/mTOR, NF-κB, MAPK, and JAK/STAT3, which are often dysregulated in proliferative diseases.[1]
Despite its promising pharmacological profile, the clinical utility of indirubin is hampered by its poor aqueous solubility, which can limit its bioavailability. Therefore, accurately quantifying its ability to permeate cell membranes is a critical step in the development of effective indirubin-based therapeutics. This application note describes a robust method for determining the cell permeability of indirubin using a deuterated indirubin analog as an internal standard for quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated indirubin, is the gold standard in quantitative bioanalysis. A SIL-IS is chemically and physically almost identical to the analyte, ensuring it behaves similarly during sample preparation and analysis. This minimizes variability arising from extraction efficiency, matrix effects, and instrument response, leading to highly accurate and precise quantification of the intracellular concentration of the parent drug.
This document provides a detailed protocol for a Caco-2 cell permeability assay, a widely accepted in vitro model for predicting human intestinal absorption of drugs. The protocol is designed for researchers in drug discovery and development to reliably assess the permeability characteristics of indirubin and its derivatives.
Key Signaling Pathways of Indirubin
Indirubin's therapeutic effects are attributed to its ability to modulate multiple signaling pathways. A simplified overview of these interactions is presented below.
Caption: Overview of key signaling pathways modulated by Indirubin.
Experimental Workflow
The general workflow for the cell permeability assay involves seeding and culturing Caco-2 cells on permeable supports, performing the transport experiment with indirubin, and subsequently quantifying the intracellular and transported amounts of indirubin using LC-MS/MS with a deuterated internal standard.
Caption: General workflow for the Indirubin cell permeability assay.
Protocols
Caco-2 Cell Culture and Monolayer Formation
This protocol is adapted from established methods for Caco-2 cell culture for permeability assays.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Non-Essential Amino Acids (NEAA), and 1% Penicillin-Streptomycin.
-
Transwell® permeable supports (e.g., 0.4 µm pore size, 12-well or 24-well format)
-
Cell culture flasks, plates, and other sterile consumables
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Culture Caco-2 cells in T-75 flasks. When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA.
-
Resuspend the cells in complete culture medium and determine the cell concentration.
-
Seed the Caco-2 cells onto the apical side of the Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Add fresh culture medium to both the apical and basolateral compartments.
-
Monolayer Differentiation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 21 days to allow for cell differentiation and the formation of a confluent monolayer with tight junctions.
-
Change the culture medium in both compartments every 2-3 days.
Monolayer Integrity Assessment
Materials:
-
Epithelial Voltohmmeter (EVOM) with "chopstick" electrodes
-
Pre-warmed Hank's Balanced Salt Solution (HBSS)
Procedure:
-
Before the transport experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers.
-
Allow the culture plates to equilibrate to room temperature for 20-30 minutes.
-
Sterilize the electrodes with 70% ethanol and rinse with sterile HBSS.
-
Measure the resistance of a blank insert (containing medium but no cells) to determine the background resistance.
-
Measure the resistance of each well containing the cell monolayer.
-
Calculate the net TEER value by subtracting the blank resistance from the measured resistance and multiplying by the surface area of the membrane (Ω·cm²).
-
Monolayers are typically considered ready for permeability experiments when TEER values plateau and are >250 Ω·cm².
Indirubin Permeability Assay (Apical to Basolateral)
Materials:
-
Indirubin stock solution (e.g., 10 mM in DMSO)
-
Deuterated Indirubin (d-Indirubin) stock solution (for internal standard)
-
Pre-warmed HBSS
-
Multi-well plates for sample collection
Procedure:
-
Preparation: Gently aspirate the culture medium from the apical and basolateral compartments of the Transwell® inserts.
-
Wash the monolayer twice by adding pre-warmed HBSS to both compartments and incubating for 15 minutes at 37°C each time.
-
Dosing: Prepare the Indirubin dosing solution by diluting the stock solution in HBSS to the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (<1%) to avoid affecting monolayer integrity.
-
Add the Indirubin dosing solution to the apical compartment (e.g., 0.5 mL for a 12-well plate).
-
Add fresh, pre-warmed HBSS to the basolateral compartment (e.g., 1.5 mL for a 12-well plate).
-
Incubation: Incubate the plate at 37°C on an orbital shaker (gentle agitation) for a defined period (e.g., 120 minutes).
-
Sample Collection: At the end of the incubation period, collect samples from both the apical and basolateral compartments for analysis.
-
Cell Lysis: Immediately after collecting the supernatant, wash the cell monolayer with ice-cold PBS. Then, add a suitable lysis buffer (e.g., methanol or acetonitrile) containing a known concentration of deuterated Indirubin (e.g., 100 nM) to the apical side to lyse the cells and extract the intracellular indirubin. Scrape the cells and collect the lysate.
Sample Preparation and LC-MS/MS Analysis
Procedure:
-
To the collected apical and basolateral samples, add a known concentration of deuterated Indirubin as the internal standard.
-
Precipitate proteins by adding 3 volumes of cold acetonitrile to each sample (including cell lysates).
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
LC-MS/MS Quantification: Analyze the samples using a validated LC-MS/MS method capable of separating and detecting both Indirubin and deuterated Indirubin. The quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.
Data Presentation and Analysis
The permeability of Indirubin is expressed as the apparent permeability coefficient (Papp), calculated using the following equation:
Papp (cm/s) = (dQ/dt) / (A * C₀)
Where:
-
dQ/dt is the rate of drug appearance in the receiver (basolateral) compartment (mol/s).
-
A is the surface area of the membrane (cm²).
-
C₀ is the initial concentration of the drug in the donor (apical) compartment (mol/cm³).
An Efflux Ratio (ER) can be calculated if the experiment is also performed in the basolateral-to-apical direction:
ER = Papp (B→A) / Papp (A→B)
An efflux ratio significantly greater than 2 suggests the involvement of active efflux transporters.
Quantitative Data Summary
The following tables present example data from a hypothetical permeability experiment.
Table 1: Apparent Permeability (Papp) of Indirubin
| Compound | Direction | Initial Conc. (µM) | Papp (x 10⁻⁶ cm/s) |
| Indirubin | A → B | 10 | 2.0 ± 0.25 |
| Indirubin | B → A | 10 | 1.14 ± 0.12 |
Data is presented as mean ± SD (n=3). This data is illustrative and based on reported values for an indirubin derivative.
Table 2: Intracellular Concentration and Efflux Ratio
| Compound | Intracellular Conc. (nM) | Efflux Ratio | Permeability Class |
| Indirubin | 150 ± 25 | 0.57 | High |
Data is presented as mean ± SD (n=3). An efflux ratio < 2 suggests that active efflux is not predominant. Permeability classification is based on established Caco-2 model standards.
Table 3: LC-MS/MS Internal Standard Performance
| Parameter | Without d-Indirubin IS | With d-Indirubin IS |
| Accuracy (% Bias) | Can exceed ±15% | Typically within ±5% |
| Precision (%CV) | Can be >15% | Typically <10% |
| Matrix Effect | Inconsistent compensation | Effectively compensated |
This table illustrates the expected improvement in assay performance with the use of a stable isotope-labeled internal standard, based on established principles of bioanalysis.
Conclusion
The protocol detailed in this application note provides a reliable and highly accurate method for assessing the cell permeability of Indirubin. The incorporation of a deuterated Indirubin internal standard is critical for mitigating analytical variability and ensuring the integrity of the quantitative data. This approach allows for a robust evaluation of Indirubin's potential for oral absorption and provides essential data for its further development as a therapeutic agent. The detailed methodology and clear data presentation are intended to support researchers in obtaining consistent and reproducible results in their drug discovery and development efforts.
References
- 1. Pharmacological properties of indirubin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indirubin and indigo are potent aryl hydrocarbon receptor ligands present in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Dilution Assays with (Z)-Indirubin-d4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (Z)-Indirubin-d4 as an internal standard in stable isotope dilution assays for the quantitative analysis of (Z)-Indirubin. The protocols outlined below are intended for research and drug development professionals familiar with liquid chromatography-mass spectrometry (LC-MS) techniques.
Introduction
(Z)-Indirubin is a bioactive indole alkaloid found in various plants, notably those used in traditional Chinese medicine such as Isatis indigotica. It has garnered significant interest for its anti-inflammatory and anti-cancer properties. Accurate quantification of (Z)-Indirubin in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and drug metabolism studies.
Stable isotope dilution (SID) analysis coupled with LC-MS/MS is the gold standard for quantitative bioanalysis due to its high selectivity, sensitivity, and ability to correct for matrix effects and variations in sample processing. This compound, a deuterated analog of (Z)-Indirubin, serves as an ideal internal standard for these assays.[1][2] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing reliable quantification.[3][4]
Applications
The primary application of this compound is as an internal standard for the accurate quantification of (Z)-Indirubin in various biological samples, including:
-
Pharmacokinetic Studies: To characterize the absorption, distribution, metabolism, and excretion (ADME) of (Z)-Indirubin.
-
Drug Metabolism Studies: To investigate the metabolic fate of (Z)-Indirubin.
-
Toxicology Studies: To assess the exposure levels of (Z)-Indirubin.
-
Herbal Medicine Quantification: To standardize and control the quality of botanical extracts containing Indirubin.
Quantitative Data Summary
The following table summarizes typical performance characteristics of LC-MS/MS methods for the quantification of Indirubin, providing an expected range for assays developed using this compound as an internal standard.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.01 ng | [5] |
| Limit of Quantification (LOQ) | 0.04 ng | |
| Linearity (Correlation Coefficient, r²) | > 0.996 | |
| Precision (Relative Standard Deviation, %RSD) | < 9.5% | |
| Accuracy (Recovery, %) | > 86.6% |
Experimental Protocols
This section provides a detailed protocol for a stable isotope dilution LC-MS/MS assay for the quantification of (Z)-Indirubin in plasma.
Materials and Reagents
-
(Z)-Indirubin (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, LC-MS grade)
-
Human plasma (or other relevant biological matrix)
-
Microcentrifuge tubes
-
Pipettes and tips
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Separately weigh and dissolve (Z)-Indirubin and this compound in methanol to obtain primary stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the (Z)-Indirubin primary stock solution with methanol to create a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with methanol to obtain a working solution of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown samples.
-
Add 50 µL of blank plasma to the tubes for calibration standards.
-
Add 5 µL of the appropriate (Z)-Indirubin working standard solution to the corresponding calibration standard tubes.
-
Add 50 µL of plasma for each QC and unknown sample to their respective tubes.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except for the blank matrix samples.
-
Vortex mix all tubes for 30 seconds.
-
Add 200 µL of ice-cold acetonitrile to each tube to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean set of tubes or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex mix for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to LC autosampler vials.
LC-MS/MS Conditions
The following are typical starting conditions and may require optimization for your specific instrumentation.
Liquid Chromatography (LC) System:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
Mass Spectrometry (MS) System:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
(Z)-Indirubin: [M+H]⁺ m/z 263 → (Optimize fragment ions, e.g., 246, 218)
-
This compound: [M+H]⁺ m/z 267 → (Optimize fragment ions based on the fragmentation pattern of the deuterated standard)
-
-
Ion Source Parameters (to be optimized):
-
Capillary Voltage
-
Source Temperature
-
Desolvation Gas Flow
-
Cone Gas Flow
-
Data Analysis
-
Integrate the peak areas for the analyte ((Z)-Indirubin) and the internal standard (this compound) for each sample.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Perform a linear regression analysis of the calibration curve.
-
Determine the concentration of (Z)-Indirubin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by Indirubin and a typical experimental workflow for the stable isotope dilution assay.
Caption: General experimental workflow for the quantification of (Z)-Indirubin.
Caption: Indirubin inhibits pro-inflammatory signaling pathways.
Caption: Indirubin inhibits the Wnt/β-catenin signaling pathway.
Conclusion
The use of this compound in stable isotope dilution assays provides a robust and reliable method for the quantification of (Z)-Indirubin in complex biological matrices. The protocols and data presented here serve as a valuable resource for researchers in pharmacology and drug development, enabling accurate assessment of the pharmacokinetic and pharmacodynamic properties of this promising natural product.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis of stable isotope labelled internal standards for drug-drug interaction (DDI) studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of indican, isatin, indirubin and indigotin in Isatis indigotica by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting (Z)-Indirubin-d4 quantification in complex matrices
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in the quantitative analysis of (Z)-Indirubin-d4 in complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when using this compound as an internal standard?
A1: The primary challenges stem from its nature as a deuterated internal standard. These include potential chromatographic separation from the unlabeled analyte due to the deuterium isotope effect, back-exchange of deuterium atoms with hydrogen from the solvent, and the presence of unlabeled (Z)-Indirubin as an impurity in the standard material.[1] Additionally, in-source fragmentation in the mass spectrometer can sometimes lead to the loss of deuterium, causing interference with the analyte's signal.[1]
Q2: What are matrix effects and how do they impact the quantification of this compound?
A2: Matrix effects are the alteration of ionization efficiency by co-eluting, endogenous components from the biological sample (e.g., phospholipids, salts, and proteins).[2] These effects can cause ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification.[2] While a deuterated internal standard like this compound is designed to co-elute with the analyte and experience similar matrix effects, significant differences in ionization suppression between the analyte and the standard can still occur, compromising accuracy.[3]
Q3: Which sample preparation technique is best for this compound analysis in plasma?
A3: The choice between techniques like Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE) depends on the specific requirements of the assay. PPT is fast and simple but often results in higher matrix effects because it is less selective. LLE and SPE offer superior selectivity and cleaner extracts, which minimizes matrix effects. For indirubin derivatives, LLE and SPE have been reported to be more efficient than PPT. SPE, particularly mixed-mode sorbents, can be highly effective in selectively isolating the analyte and providing a concentrated sample without the need for evaporation.
Q4: What is the mechanism of action of Indirubin that researchers might be studying?
A4: Indirubin and its derivatives are potent inhibitors of cyclin-dependent kinases (CDKs), such as CDK1/cyclin B and CDK2/cyclin A, which are critical regulators of the cell cycle. This inhibition leads to cell cycle arrest, primarily in the G2/M phase, and can induce apoptosis (programmed cell death). Additionally, indirubins have been shown to inhibit the Src-Stat3 signaling pathway, which is crucial for tumor cell survival and proliferation.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you troubleshoot your experiments.
Issue 1: Poor Precision and Inaccurate Quantification
-
Symptom: High coefficient of variation (%CV) in quality control (QC) samples and calibration standards.
-
Potential Cause 1: Significant and variable matrix effects across samples.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Switch from protein precipitation to a more selective method like SPE or LLE to better remove interfering phospholipids and other matrix components.
-
Optimize Chromatography: Modify the LC gradient to better separate (Z)-Indirubin from matrix components.
-
Use Matrix-Matched Calibrants: Prepare calibration standards and QCs in a blank biological matrix that has been processed using the same extraction method as the samples. This helps to normalize the matrix effects between calibrants and unknown samples.
-
-
-
Potential Cause 2: Presence of unlabeled analyte in the deuterated internal standard.
-
Troubleshooting Steps:
-
Assess Purity: Inject a high-concentration solution of the this compound internal standard alone and monitor the mass transition for the unlabeled (Z)-Indirubin. A significant signal indicates contamination.
-
Consult Certificate of Analysis (CoA): Check the CoA for the specified isotopic and chemical purity.
-
Contact Supplier: If significant unlabeled analyte is present, contact the supplier for a higher purity batch.
-
-
Issue 2: Analyte and Internal Standard Chromatographic Separation
-
Symptom: The peaks for this compound and the unlabeled analyte are partially or fully separated, with the deuterated standard typically eluting slightly earlier.
-
Potential Cause: Deuterium isotope effect. The C-D bond is slightly stronger than the C-H bond, which can lead to subtle differences in interaction with the stationary phase.
-
Troubleshooting Steps:
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition (e.g., organic modifier percentage) or the column temperature can help minimize the separation and achieve co-elution.
-
Evaluate Different Columns: The degree of separation can be dependent on the column chemistry. Testing different C18 columns or other stationary phases may resolve the issue.
-
Ensure Correct Peak Integration: If separation cannot be avoided, ensure that the integration software is correctly defining the peak boundaries for both the analyte and the internal standard independently.
-
-
Issue 3: Drifting or Declining Internal Standard Signal
-
Symptom: The peak area of the this compound internal standard consistently decreases over the course of an analytical run.
-
Potential Cause 1: Deuterium-Hydrogen back-exchange. Deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent, particularly if the mobile phase is at an acidic or basic pH.
-
Troubleshooting Steps:
-
Evaluate Solvent Stability: Incubate the internal standard in the mobile phase and sample diluent for a period equivalent to a typical run time. Re-inject and check for any increase in the signal of the unlabeled analyte, which would indicate back-exchange.
-
Adjust Mobile Phase pH: If possible, adjust the mobile phase pH to be closer to neutral, as extreme pH can exacerbate deuterium exchange.
-
-
-
Potential Cause 2: In-source fragmentation or instability.
-
Troubleshooting Steps:
-
Optimize MS Source Conditions: Lower the collision energy, fragmentor voltage, or ion source temperature to minimize the energy imparted to the ions, which can reduce in-source fragmentation.
-
Assess Analyte Stability: Perform stability tests to ensure that (Z)-Indirubin is not degrading in the autosampler over the duration of the run.
-
-
Quantitative Data Summary
The choice of sample preparation method significantly impacts analyte recovery and the extent of matrix effects. While specific data for this compound is proprietary, the following table provides a representative comparison of common extraction techniques based on their known performance characteristics for similar small molecules in plasma.
| Performance Metric | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) |
| Analyte Recovery | 80% - 95% | > 90% |
| Matrix Effect | High (Significant ion suppression is common) | Low to Moderate (Cleaner extracts) |
| Process Efficiency | High-throughput, rapid, minimal development | More time-consuming, requires method development |
| Selectivity | Low (Co-precipitates endogenous components) | High (Sorbent chemistry allows for selective isolation) |
| Cost per Sample | Low | High |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) from Human Plasma
This protocol is a general guideline for extracting (Z)-Indirubin from plasma using a mixed-mode SPE cartridge. Optimization is recommended.
-
Sample Pre-treatment:
-
To 200 µL of human plasma, add 20 µL of this compound internal standard working solution.
-
Add 400 µL of 4% phosphoric acid in water and vortex for 30 seconds to mix and disrupt protein binding.
-
-
SPE Cartridge Conditioning:
-
Pass 1 mL of methanol through the SPE cartridge.
-
Pass 1 mL of deionized water through the cartridge. Do not allow the sorbent bed to dry.
-
-
Sample Loading:
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Allow the sample to pass through the sorbent at a slow, consistent flow rate (approx. 1-2 drops per second).
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Wash the cartridge with 1 mL of 40% methanol in water to remove less polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water). Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides typical starting parameters for the analysis of (Z)-Indirubin.
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0.0 - 0.5 min: 30% B
-
0.5 - 2.5 min: 30% to 95% B
-
2.5 - 3.0 min: 95% B
-
3.0 - 3.1 min: 95% to 30% B
-
3.1 - 4.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: (Specific m/z values for precursor and product ions must be optimized for (Z)-Indirubin and this compound)
Visualizations
Caption: Indirubin inhibits key signaling pathways controlling cell proliferation.
References
Technical Support Center: Analysis of (Z)-Indirubin-d4 by LC-MS/MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the detection of (Z)-Indirubin-d4 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guide
This guide addresses specific issues that may arise during the LC-MS/MS analysis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No or Low Signal for this compound | Incorrect Mass Spectrometer Settings: Wrong precursor/product ion m/z values, inappropriate ionization mode (should be positive), or suboptimal source parameters (e.g., temperature, gas flows).[1] | Verify the MRM transitions for this compound (see Table 1). Ensure the instrument is in positive electrospray ionization (ESI+) mode. Optimize ion source parameters by infusing a standard solution.[2] |
| LC Elution Issues: this compound is not eluting from the column or is eluting at an unexpected retention time. | Check the mobile phase composition and gradient program (see Experimental Protocols). Ensure the correct column is installed and properly equilibrated. | |
| Sample Degradation: this compound may be unstable under certain light or temperature conditions. | Prepare fresh standards and samples. Store stock solutions and samples at low temperatures (e.g., -20°C or -80°C) and protect from light. | |
| Sample Preparation Issues: Inefficient extraction from the matrix. | Optimize the sample preparation method (e.g., protein precipitation or liquid-liquid extraction) to ensure good recovery. | |
| Poor Peak Shape (Tailing, Fronting, or Splitting) | Chromatographic Issues: Incompatible mobile phase pH, column overload, or a contaminated column/guard column.[3] | Ensure the mobile phase pH is appropriate for the analyte. Try reducing the injection volume or sample concentration. Replace the guard column or flush the analytical column. |
| Injector Problems: Partial blockage or improper sample injection. | Clean the injector and ensure the injection syringe is functioning correctly. | |
| High Background Noise or Interferences | Matrix Effects: Co-eluting compounds from the sample matrix are suppressing or enhancing the ionization of this compound.[4][5] | Improve sample clean-up using solid-phase extraction (SPE). Adjust the chromatographic gradient to better separate the analyte from interfering matrix components. |
| Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS system. | Use high-purity, LC-MS grade solvents and freshly prepared mobile phases. Flush the entire LC-MS system. | |
| Inconsistent or Irreproducible Results | Unstable Spray in Ion Source: Fluctuations in the ESI spray can lead to variable signal intensity. | Check for blockages in the sample capillary. Optimize nebulizer gas flow and source temperature for a stable spray. |
| Inconsistent Sample Preparation: Variability in extraction efficiency between samples. | Ensure precise and consistent execution of the sample preparation protocol for all samples, including standards and quality controls. | |
| Temperature Fluctuations: Changes in ambient or column temperature can affect retention times and peak shapes. | Use a column oven to maintain a constant temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal MRM transitions for this compound?
A1: For this compound, the protonated molecule [M+H]⁺ is the precursor ion. Based on its molecular formula (C₁₆H₆D₄N₂O₂), the expected monoisotopic mass of the neutral molecule is 266.11 g/mol . Therefore, the precursor ion (Q1) to monitor is m/z 267.1. The fragmentation of deuterated compounds is generally similar to their unlabeled counterparts. For unlabeled Indirubin (precursor m/z 263.2), major product ions (Q3) of m/z 234.2 (loss of CO) and m/z 219.1 have been reported. It is highly probable that the primary fragmentation of this compound also involves the loss of a neutral carbonyl group (CO), resulting in a major product ion. The specific product ions for the deuterated standard should be confirmed experimentally by performing a product ion scan.
Q2: Which ionization mode is best for detecting this compound?
A2: Positive ion electrospray ionization (ESI+) is the recommended mode for detecting this compound. This is because the nitrogen atoms in the indirubin structure can be readily protonated to form the [M+H]⁺ ion, which is then used as the precursor ion in MS/MS analysis.
Q3: How can I minimize matrix effects when analyzing biological samples?
A3: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in bioanalysis. To mitigate these effects, consider the following:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) for cleaner sample extracts compared to simple protein precipitation.
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. A well-designed gradient elution can be very effective.
-
Use of a Stable Isotope-Labeled Internal Standard: this compound itself is a stable isotope-labeled internal standard. It will co-elute with the unlabeled analyte and experience similar matrix effects, thus providing more accurate quantification.
Q4: What type of LC column is suitable for this compound analysis?
A4: A reversed-phase C18 column is commonly used and is a good choice for the separation of Indirubin and its analogs. These columns provide good retention and separation based on the hydrophobicity of the molecule.
Q5: What are typical mobile phases for this analysis?
A5: Typical mobile phases consist of a mixture of water and an organic solvent like methanol or acetonitrile. The addition of a small amount of an acid, such as 0.1% formic acid, to the mobile phase is recommended to promote the protonation of the analyte and improve ionization efficiency in positive ESI mode.
Quantitative Data Summary
The following tables summarize the key mass spectrometry and liquid chromatography parameters for the analysis of this compound.
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive | Promotes the formation of the [M+H]⁺ ion. |
| Precursor Ion (Q1) | m/z 267.1 | Calculated [M+H]⁺ for C₁₆H₆D₄N₂O₂. |
| Product Ion (Q3) | To be determined empirically. A likely transition would be m/z 239.1 (loss of CO). | Experimental optimization is crucial for sensitivity. |
| Collision Energy (CE) | Optimize empirically (e.g., 15-40 eV) | The optimal CE maximizes the signal of the specific product ion. |
| Declustering Potential (DP) | Optimize empirically (e.g., 50-100 V) | Prevents in-source fragmentation and adduct formation. |
Table 2: Suggested Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Gradient Program | 0.0-1.0 min: 10% B; 1.0-5.0 min: 10-90% B; 5.0-6.0 min: 90% B; 6.1-8.0 min: 10% B |
Experimental Protocols
Detailed Methodology for LC-MS/MS Analysis
-
Standard Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in DMSO or methanol.
-
Perform serial dilutions in a 50:50 mixture of acetonitrile and water to create working standard solutions for calibration curves and quality controls.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma or cell lysate, add 150 µL of cold acetonitrile containing the desired concentration of this compound (if it is being used as an internal standard for unlabeled indirubin).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Mobile Phase A, 10% Mobile Phase B).
-
Vortex, centrifuge, and transfer the supernatant to an LC autosampler vial.
-
-
LC-MS/MS System Configuration:
-
Set up the LC system with the parameters outlined in Table 2.
-
Configure the mass spectrometer with the parameters from Table 1, ensuring to first perform a product ion scan and collision energy optimization for this compound.
-
-
Data Acquisition and Analysis:
-
Inject the prepared samples.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
-
Process the data using the appropriate software to integrate peak areas and perform quantification based on the calibration curve.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Indirubin's inhibitory action on CDK and GSK-3β pathways.
References
- 1. youtube.com [youtube.com]
- 2. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. Determination of indican, isatin, indirubin and indigotin in Isatis indigotica by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming poor solubility of (Z)-Indirubin-d4 in aqueous solutions
Overcoming Poor Aqueous Solubility of (Z)-Indirubin-d4
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the poor aqueous solubility of this compound. As a deuterated analog of Indirubin, its solubility properties are nearly identical to the parent compound. Indirubin and its derivatives are known for their potent inhibitory effects on cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β), making them valuable tools in cancer and neurodegenerative disease research.[1][2][3] However, their clinical application and experimental use are often hampered by extremely poor water solubility.[4]
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous buffers like PBS or cell culture media?
A1: this compound, like its non-deuterated counterpart, is a highly hydrophobic molecule. Its chemical structure leads to strong intermolecular forces in its crystal lattice, making it inherently difficult to dissolve in polar solvents like water or aqueous buffers. Direct dissolution in these solutions will likely result in precipitation or a non-homogenous suspension.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO). Indirubin is soluble in DMSO, allowing for the preparation of a concentrated stock solution that can then be diluted into your aqueous experimental medium.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The tolerance of cell lines to DMSO can vary. Generally, a final concentration of DMSO up to 0.5% (v/v) is considered safe for most cell lines without causing significant cytotoxicity. However, it is always best practice to perform a vehicle control experiment to determine the maximum tolerable DMSO concentration for your specific cell line and experimental conditions.
Q4: I've dissolved this compound in DMSO to make a stock solution, but it precipitates when I add it to my aqueous buffer. What should I do?
A4: This is a common issue known as "precipitation upon dilution." It occurs when the highly concentrated drug in the organic solvent is rapidly diluted into an aqueous medium where its solubility is much lower. To mitigate this, you can try the following:
-
Serial Dilutions: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This can help to gradually acclimate the compound to the aqueous environment.
-
Vortexing/Mixing: Ensure vigorous and immediate mixing of the solution upon addition of the DMSO stock.
-
Warming: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility.
-
Use of Surfactants or Co-solvents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween® 20, Tween® 80) or a co-solvent (e.g., PEG400) to the aqueous medium can help to maintain the solubility of the compound.
Q5: Are there any water-soluble derivatives of Indirubin available?
A5: Yes, researchers have developed more water-soluble derivatives of indirubin to overcome its poor solubility. For example, Indirubin-5-sulfonate is a water-soluble analog. Additionally, modifications such as adding a quaternary ammonium group have been explored to improve aqueous solubility. If poor solubility remains a significant obstacle in your experiments, considering one of these analogs may be a viable alternative.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in aqueous buffer. | The compound has very low aqueous solubility. | Prepare a concentrated stock solution in 100% DMSO. |
| Precipitation occurs when adding DMSO stock to aqueous medium. | The compound is "crashing out" of solution upon dilution due to its low aqueous solubility. | 1. Perform serial dilutions. 2. Ensure rapid and thorough mixing. 3. Gently warm the aqueous buffer. 4. Consider adding a biocompatible surfactant or co-solvent. |
| Inconsistent results in cell-based assays. | Precipitation of the compound in the culture medium leading to inaccurate concentrations. | 1. Visually inspect the culture medium for any signs of precipitation after adding the compound. 2. Prepare fresh dilutions for each experiment. 3. Determine the optimal final DMSO concentration for your cell line. |
| Low bioavailability in in vivo studies. | Poor absorption due to low aqueous solubility. | Consider using a formulation approach such as a self-microemulsifying drug delivery system (S-SMEDDS) or a self-nanoemulsifying drug delivery system (SNEDDS) which have been shown to improve the oral bioavailability of indirubin. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. It is important to note that indirubin is reported to be light-sensitive, so storage in the dark is recommended.
-
Protocol 2: Dilution of this compound Stock Solution for Cell-Based Assays
-
Materials:
-
This compound stock solution in DMSO
-
Sterile, pre-warmed (37°C) cell culture medium or aqueous buffer
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to achieve the final desired concentrations. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can perform a 1:10 dilution followed by a 1:100 dilution.
-
Immediately after adding the this compound dilution to your cells, gently swirl the plate or tube to ensure even distribution.
-
Always include a vehicle control (medium with the same final concentration of DMSO) in your experiment.
-
Signaling Pathways and Experimental Workflows
Indirubin and its derivatives are known to interact with several key signaling pathways, making them valuable for studying various cellular processes.
Key Signaling Pathways Inhibited by Indirubin
Indirubin is a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β). It has also been shown to be an agonist for the Aryl Hydrocarbon Receptor (AhR). More recent studies have also implicated its role in modulating the EGFR/SRC/PI3K and NF-κB/MAPK signaling pathways.
Primary molecular targets of this compound.
Downstream Effects of Indirubin's Activity
The inhibition of CDKs by indirubin leads to cell cycle arrest, primarily in the G1/G0 and G2/M phases. Inhibition of GSK-3β can impact various cellular processes including those involved in neurodegenerative diseases like Alzheimer's. Activation of the AhR can also contribute to cytostatic effects.
Downstream cellular effects of this compound.
General Experimental Workflow
The following diagram outlines a typical workflow for utilizing this compound in cell-based experiments.
Experimental workflow for cell-based assays.
References
- 1. Indirubin, the active constituent of a Chinese antileukaemia medicine, inhibits cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Indirubin | CAS 160807-49-8 | GSK, CDK kinase inhibitor [stressmarq.com]
- 4. The Role of Indirubins in Inflammation and Associated Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the synthesis yield and purity of (Z)-Indirubin-d4
This technical support center is designed to assist researchers, scientists, and drug development professionals in improving the synthesis yield and purity of (Z)-Indirubin-d4. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the significance of synthesizing the deuterated form of (Z)-Indirubin?
A1: Synthesizing the deuterated form, this compound, is primarily for its application in pharmacokinetic and metabolic studies. The deuterium atoms act as isotopic labels, making it distinguishable from its non-deuterated counterpart in mass spectrometry analysis. This allows for precise tracking of the compound's absorption, distribution, metabolism, and excretion (ADME) in biological systems. Additionally, selective deuteration can sometimes lead to improved metabolic stability by slowing down metabolism at specific sites in the molecule.
Q2: Why is controlling the reaction temperature crucial in the synthesis of Indirubin?
A2: Temperature is a critical parameter for maximizing the yield of indirubin relative to its isomer, indigo. Lower reaction temperatures generally favor the formation of indirubin[1]. The synthesis of indirubin proceeds through the condensation of an indoxyl intermediate. At higher temperatures, the competing reaction of indoxyl dimerization to form indigo becomes more prominent[1].
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: The most common impurity is the indigo-d4 isomer, which often forms as a significant byproduct. Other potential impurities include unreacted deuterated starting materials (such as deuterated indole or isatin), isoindigo, and isatin byproducts. Incomplete deuteration can also be considered an impurity if a high isotopic enrichment is desired.
Q4: How can I confirm the correct (Z)-isomer of Indirubin-d4 has been synthesized?
Q5: What is the expected mass and purity of this compound?
A5: Commercially available this compound is reported with a molecular formula of C₁₆H₆D₄N₂O₂ and a molecular weight of 266.29. It can be obtained with a purity of over 99% by HPLC and an atomic deuterium percentage greater than 98%[4].
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Indirubin-d4 | - Reaction temperature is too high, favoring indigo formation. - Inefficient deuteration of the starting material. - Suboptimal reaction time. - Poor quality of reagents. | - Lower the reaction temperature. Studies have shown that temperatures around 40°C can increase the indirubin-to-indigo ratio. - Verify the degree of deuteration of your starting materials (e.g., indole-d5) by NMR or mass spectrometry before proceeding with the indirubin synthesis. - Optimize the reaction time by monitoring the reaction progress using TLC or LC-MS. - Use high-purity, dry reagents and solvents. |
| High Percentage of Indigo-d4 Byproduct | - The primary cause is a reaction temperature that is too high. - The choice of catalyst and solvent system may also influence the product ratio. | - As with low yield, reducing the reaction temperature is the most effective strategy to minimize indigo formation. - Experiment with different solvent systems and catalysts as described in the literature for indirubin synthesis. |
| Product is an Intractable Tar or Oily Residue | - Presence of significant impurities. - The product may not have fully precipitated or crystallized. | - Attempt to triturate the residue with a non-polar solvent like hexane to induce solidification. - Purify the crude product using column chromatography to remove impurities that may be inhibiting crystallization. |
| Difficulty in Separating (Z)- and (E)-Isomers | - The isomers have very similar polarities. | - Utilize preparative HPLC with a C18 column, as this often provides the best resolution for closely related isomers. - Column chromatography on silica gel can be attempted, potentially with the addition of silver nitrate to the silica, which can sometimes aid in the separation of geometric isomers. - Fractional crystallization from a suitable solvent system could also be explored, though this may be less efficient. |
| Low or Incomplete Deuteration | - Inefficient H-D exchange during the synthesis of deuterated precursors. - Unintentional back-exchange of deuterium with protons from solvents or reagents. | - For acid-catalyzed H-D exchange on indole, ensure the use of a strong deuterated acid (e.g., D₂SO₄ in CD₃OD) and sufficient reaction time and temperature. - Use deuterated solvents and reagents where possible in the subsequent steps leading to indirubin synthesis to prevent back-exchange. |
Experimental Protocols
Protocol 1: Synthesis of Deuterated Indole (Indole-d5)
This protocol is adapted from a method for acid-catalyzed hydrogen-deuterium exchange on indole.
Materials:
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Indole
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Deuterated sulfuric acid (D₂SO₄)
-
Deuterated methanol (CD₃OD)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare a 20 wt % solution of D₂SO₄ in CD₃OD.
-
Dissolve indole in the 20 wt % D₂SO₄/CD₃OD solution (0.1 M concentration).
-
Heat the solution in a sealed tube at 90°C.
-
Monitor the reaction progress by ¹H NMR spectroscopy until the desired level of deuteration is achieved.
-
After completion, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with Et₂O (3 x 10 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the deuterated indole.
Protocol 2: Synthesis of this compound from Deuterated Indole
This protocol is a general method for indirubin synthesis, adapted for the deuterated compound, with temperature control to favor the (Z)-isomer.
Materials:
-
Deuterated Indole (from Protocol 1)
-
Molybdenum hexacarbonyl (Mo(CO)₆)
-
Acetic acid
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tert-Butanol
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80% Cumene hydroperoxide in cumene
-
Methanol
Procedure:
-
In a round-bottom flask, combine deuterated indole (5 mmol), Mo(CO)₆ (0.1 mmol), acetic acid (0.1 mmol), and tert-butanol (10.9 mL).
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Stir the mixture until the solids are dissolved.
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Add 80% cumene hydroperoxide in cumene (11 mmol) to the flask.
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Stir the reaction mixture at 40°C for 120 hours.
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Allow the flask to cool to room temperature.
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Filter the precipitate through a Buchner funnel.
-
Wash the solid precipitate with cold methanol until the filtrate runs clear.
-
The resulting solid is the crude this compound, which will require further purification.
Protocol 3: Purification of this compound
Materials:
-
Crude this compound
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Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., dichloromethane/hexane/methanol)
-
Solvents for recrystallization (e.g., ethanol/water)
Procedure:
-
Column Chromatography:
-
Prepare a silica gel column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
Load the solution onto the column.
-
Elute the column with a solvent system such as dichloromethane:hexane:methanol. The ratio may need to be optimized to achieve good separation of the red indirubin band from the blue indigo band and other impurities.
-
Collect the red-colored fractions containing the indirubin-d4.
-
Monitor the fractions by TLC.
-
-
Recrystallization:
-
Combine the purified fractions from column chromatography and evaporate the solvent.
-
Dissolve the solid in a minimal amount of a suitable hot solvent (e.g., 80% ethanol).
-
Allow the solution to cool slowly to induce crystallization.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
-
Purity Analysis:
-
Assess the purity of the final product by HPLC.
-
Confirm the structure and isotopic enrichment by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low synthesis yield.
References
Stability issues of (Z)-Indirubin-d4 in different solvents and temperatures
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of (Z)-Indirubin-d4. Please note that while specific stability data for the deuterated form, this compound, is limited, the information provided is based on the known characteristics of its non-deuterated counterpart, Indirubin. Researchers should use this guidance as a starting point and are encouraged to perform their own stability assessments for their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound?
A1: this compound, much like Indirubin, has poor solubility in aqueous solutions and alcohols. The recommended solvent for creating stock solutions is dimethyl sulfoxide (DMSO).[1][2][3] It is also slightly soluble in tetrahydrofuran and very slightly soluble in chloroform or acetone.[1] For in vivo studies, complex formulations involving solvents like PEG300 and Tween 80 may be necessary to improve solubility.[3]
Q2: How should I store my this compound, both in solid form and in solution?
A2:
-
Solid Form: this compound powder should be stored at -20°C for long-term stability.
-
In Solution: Stock solutions in DMSO should be stored at -80°C for up to one year. For short-term storage, -20°C is also acceptable. It is advisable to prepare fresh working solutions from the stock solution immediately before use. Avoid repeated freeze-thaw cycles.
Q3: What are the main factors that can cause degradation of this compound?
A3: The stability of Indirubin, and likely this compound, is primarily affected by light and high temperatures. It is recommended to protect the compound from light during storage and handling.
Q4: I've noticed the color of my this compound solution changing. What does this indicate?
A4: A change in the characteristic dark red or purple color of the solution could indicate degradation of the compound. If you observe a color change, it is recommended to prepare a fresh solution.
Q5: My this compound precipitated out of solution after being diluted in an aqueous buffer. How can I prevent this?
A5: This is a common issue due to the poor aqueous solubility of Indirubin and its derivatives. To prevent precipitation, consider the following:
-
Minimize the final concentration of this compound in your aqueous medium.
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Ensure the concentration of the organic solvent (e.g., DMSO) in the final working solution is as high as your experimental system can tolerate, as this helps maintain solubility.
-
Use a surfactant or a different formulation if significant precipitation occurs.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Difficulty Dissolving this compound | Poor solubility in the chosen solvent. | Use DMSO to prepare a stock solution. Sonication may aid in dissolution. |
| Precipitation in Working Solution | Low aqueous solubility. | Decrease the final concentration of the compound. Increase the percentage of the organic co-solvent if possible. Prepare the working solution fresh before each experiment. |
| Inconsistent Experimental Results | Degradation of the compound due to improper storage or handling. | Store stock solutions at -80°C and protect from light. Avoid multiple freeze-thaw cycles by aliquoting the stock solution. |
| Color Change in Solution | Potential degradation of the compound. | Discard the solution and prepare a fresh one from solid material. |
Solubility of Indirubin in Various Solvents
The following table summarizes the solubility of the non-deuterated parent compound, Indirubin. This can be used as a reference for this compound.
| Solvent | Solubility | Reference |
| DMSO | Slightly Soluble / Soluble | |
| Water | Insoluble | |
| Ethanol | Insoluble | |
| Methanol | Very Slightly Soluble (with heating) | |
| Tetrahydrofuran | Slightly Soluble | |
| Chloroform | Very Slightly Soluble | |
| Acetone | Very Slightly Soluble |
Experimental Protocol: Assessing the Stability of this compound
This protocol provides a general framework for researchers to determine the stability of this compound under their specific experimental conditions.
Objective: To evaluate the stability of this compound in a chosen solvent at different temperatures over time.
Materials:
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This compound
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High-purity solvent (e.g., DMSO)
-
Aqueous buffer (e.g., PBS)
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Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)
-
Light-protective containers (e.g., amber vials)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM). Use sonication if necessary to ensure complete dissolution.
-
-
Preparation of Test Solutions:
-
Dilute the stock solution with the same solvent or an appropriate aqueous buffer to a final concentration suitable for your experiments and HPLC analysis (e.g., 100 µM).
-
Aliquot the test solution into several light-protective containers.
-
-
Incubation:
-
Place the aliquots at different temperatures (e.g., -20°C, 4°C, 25°C, 37°C).
-
For each temperature, prepare a set of samples to be analyzed at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
-
Sample Analysis:
-
At each time point, retrieve one sample from each temperature condition.
-
Analyze the samples immediately by HPLC. The "time 0" sample serves as the baseline.
-
The HPLC method should be capable of separating the parent compound from any potential degradation products.
-
Monitor the peak area of the this compound peak.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "time 0" sample.
-
Plot the percentage of remaining compound against time for each temperature to determine the degradation rate.
-
Visualizations
Caption: Experimental workflow for assessing the stability of this compound.
Caption: Troubleshooting guide for common stability issues.
References
Reducing background noise in (Z)-Indirubin-d4 analytical methods
Welcome to the technical support center for the analytical methods of (Z)-Indirubin-d4. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the analysis of this deuterated compound, with a focus on reducing background noise and ensuring data accuracy.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in LC-MS/MS analysis of this compound?
High background noise in the LC-MS/MS analysis of this compound can originate from several sources, significantly impacting the sensitivity and accuracy of your results.[1] Key contributors include:
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Contaminated Solvents and Reagents: Impurities in solvents like water, acetonitrile, or methanol, as well as additives such as formic acid or ammonium acetate, can introduce significant background noise.[2] Always use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[1]
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine, cell lysates) can co-elute with this compound and interfere with its ionization, leading to ion suppression or enhancement, which manifests as background noise.[1]
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Instrument Contamination: A dirty ion source, contaminated transfer lines, or buildup on the mass spectrometer's lenses can be a major source of high background across the entire spectrum.[1] Regular cleaning and maintenance are crucial.
-
Leaching from Labware: Plasticizers and other contaminants can leach from sample vials, pipette tips, and solvent bottles, contributing to background signals. It is advisable to use dedicated glassware for LC-MS applications.
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Isotopic Crosstalk: The natural isotopic abundance of the unlabeled (Z)-Indirubin can contribute to the signal of the deuterated internal standard, especially at high analyte concentrations.
Q2: My this compound internal standard signal is inconsistent or drifting. What could be the cause?
Signal instability of your deuterated internal standard can lead to poor quantitative accuracy. Common causes include:
-
Deuterium-Hydrogen Exchange: Deuterium atoms, particularly those on heteroatoms (like nitrogen in the Indirubin structure), can exchange with hydrogen atoms from protic solvents (e.g., water, methanol) in the mobile phase or sample diluent. This "back-exchange" can alter the concentration of your standard over time.
-
Chromatographic Isotope Effect: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts on reverse-phase columns. If this separation is significant, the analyte and the internal standard may experience different matrix effects, leading to inconsistent correction.
-
In-source Fragmentation: The deuterated standard might lose a deuterium atom in the ion source of the mass spectrometer, contributing to the signal of the unlabeled analyte. This can be mitigated by optimizing source conditions like collision energy.
-
Standard Degradation: Improper storage of stock or working solutions can lead to the degradation of this compound, resulting in a decreasing signal over a sequence of injections.
Q3: How can I minimize matrix effects when analyzing this compound in complex biological samples?
Matrix effects can be a significant challenge in bioanalysis. Here are some strategies to mitigate them:
-
Effective Sample Preparation: Implementing a robust sample preparation method is the first line of defense. Techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation can effectively remove a large portion of interfering matrix components.
-
Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve good separation between this compound and co-eluting matrix components. This can involve adjusting the gradient, mobile phase composition, or using a different column chemistry.
-
Use of a Stable Isotope Labeled Internal Standard: this compound itself is a deuterated internal standard. When quantifying endogenous or unlabeled Indirubin, its use is critical as it co-elutes closely and experiences similar matrix effects, allowing for accurate correction.
-
Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, ensure that the analyte concentration remains above the limit of quantification.
Troubleshooting Guides
Issue 1: High Background Noise Across the Entire Mass Spectrum
| Possible Cause | Troubleshooting Steps |
| Contaminated Solvents/Reagents | 1. Prepare fresh mobile phases using high-purity, LC-MS grade solvents and additives. 2. Sonicate the mobile phase to remove dissolved gases. 3. If the issue persists, try solvents from a different batch or supplier. |
| LC System Contamination | 1. Disconnect the column and flush the entire LC system with a strong solvent mixture (e.g., isopropanol:acetonitrile:water:methanol). 2. Run a blank injection (mobile phase only) to assess the background level. |
| Dirty Ion Source | 1. Visually inspect the ion source for any buildup or discoloration. 2. Follow the manufacturer's protocol to clean the ion source components, including the capillary, skimmer, and lenses. |
Issue 2: High Background Noise Specifically at the m/z of this compound
| Possible Cause | Troubleshooting Steps |
| Contaminated Internal Standard | 1. Analyze a high concentration of the this compound standard alone to check for impurities. 2. Review the Certificate of Analysis for isotopic and chemical purity. High-purity standards (≥98% isotopic enrichment) are recommended. |
| Isotopic Crosstalk from Unlabeled Analyte | 1. Analyze a high concentration sample of the unlabeled (Z)-Indirubin without the deuterated standard to check for any signal at the m/z of the d4-standard. 2. If significant crosstalk is observed, consider using a higher mass-labeled standard (e.g., d8) if available, or adjust the concentration of the internal standard. |
| Carryover from Previous Injections | 1. Implement a more rigorous needle and injection port washing protocol between samples. Use a strong wash solvent. 2. Inject several blank samples after a high-concentration sample to check for carryover. |
Experimental Protocols
While a specific, detailed experimental protocol for this compound is not publicly available, the following provides a general framework based on methods for Indirubin and its derivatives. This should be optimized for your specific instrumentation and application.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the this compound internal standard at the desired concentration.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Parameters
The following table presents typical starting parameters for the analysis of Indirubin, which can be adapted for this compound.
| Parameter | Typical Value |
| LC System | UHPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of (Z)-Indirubin and this compound to identify the precursor and product ions. For unlabeled Indirubin, a common transition is m/z 263 -> 234. |
| Ion Source Temp. | 500 °C |
| Collision Energy | To be optimized for the specific MRM transitions. |
Quantitative Data Summary
The following table provides an example of analytical performance data for the quantification of Indirubin by LC-MS/MS. While this data is for the unlabeled compound, it serves as a benchmark for what can be expected for this compound analysis.
| Parameter | Plasma (Protein Precipitation) | Cell Culture Medium (LLE) |
| Linearity Range | 0.67 - 333 nM | 1 - 500 nM |
| LLOQ | 0.67 nM | 1 nM |
| S/N at LLOQ | > 10 | > 15 |
| Intra-day Precision (%CV) | < 15% | < 10% |
| Inter-day Precision (%CV) | < 15% | < 12% |
| Accuracy (%Bias) | ± 15% | ± 10% |
| Recovery | > 85% | > 90% |
Data adapted from a study on thia-analogous indirubin N-glycosides and indirubin-3′-monoxime.
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Troubleshooting workflow for high background noise.
Caption: Simplified signaling pathways affected by Indirubin.
References
Technical Support Center: Optimization of Chromatographic Separation of Indirubin and (Z)-Indirubin-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Indirubin and its deuterated internal standard, (Z)-Indirubin-d4.
Troubleshooting Guides
This section addresses specific issues that may arise during the chromatographic separation of Indirubin and this compound.
Issue 1: Poor Resolution or Co-elution of Indirubin and this compound
-
Question: My Indirubin and this compound peaks are not separating. What should I do?
-
Answer: Co-elution of an analyte and its deuterated internal standard is a common challenge due to their identical chemical properties.[1][2][3] The slight difference in mass from deuterium labeling can sometimes lead to partial or complete separation.[4] To improve resolution, consider the following:
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Optimize the Mobile Phase Gradient: A shallower gradient provides more time for the analytes to interact with the stationary phase, which can enhance separation. Experiment with small changes in the organic-to-aqueous ratio.
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Adjust the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution.
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Change the Organic Modifier: If you are using acetonitrile, try methanol, or a combination of both. The different selectivities of these solvents can influence the separation of closely related compounds.[5]
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Modify the Mobile Phase pH: Although Indirubin does not have easily ionizable groups, slight pH adjustments can sometimes influence interactions with residual silanols on the column, subtly affecting retention.
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Evaluate Column Chemistry: While C18 columns are a good starting point, consider a phenyl-hexyl or a pentafluorophenyl (PFP) stationary phase. These can offer different retention mechanisms, such as π-π interactions, which may improve the separation of these aromatic compounds.
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Issue 2: Peak Tailing for Indirubin and/or this compound
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Question: I am observing significant peak tailing for my analytes. What is the cause and how can I fix it?
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Answer: Peak tailing can be caused by several factors:
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Secondary Interactions: Interactions between the analytes and active sites (e.g., free silanols) on the stationary phase can cause tailing. Adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase or using a column with end-capping can mitigate this.
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Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and reinjecting.
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Column Contamination: Contaminants from previous injections can cause peak tailing. Wash the column with a strong solvent series (e.g., methanol, acetonitrile, isopropanol).
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Mismatched Injection Solvent: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase.
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Issue 3: Inconsistent Retention Times
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Question: The retention times for my peaks are shifting between injections. What could be the problem?
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Answer: Retention time variability can compromise the reliability of your analysis. Common causes include:
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Inadequate Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.
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Pump Performance: Fluctuations in pump pressure or flow rate can lead to shifting retention times. Check for leaks in the system and ensure the pump is properly maintained.
-
Mobile Phase Preparation: Inconsistent mobile phase composition can affect retention. Prepare fresh mobile phase daily and ensure accurate measurements of all components.
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Column Temperature: Variations in column temperature can impact retention times. Use a column oven to maintain a stable temperature.
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Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for separating Indirubin and this compound?
A1: A reversed-phase HPLC method using a C18 column is a common starting point for the analysis of Indirubin. A typical starting method could be:
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Column: C18, 2.1 x 50 mm, 1.8 µm
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Mobile Phase A: 0.1% Formic Acid in Water
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Mobile Phase B: 0.1% Formic Acid in Acetonitrile
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Gradient: Start with a shallow gradient, for example, 5-10% B, and gradually increase to 95% B over 10-15 minutes.
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Flow Rate: 0.3 mL/min
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Column Temperature: 30 °C
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Detection: UV at 289 nm or 540 nm, or MS/MS for higher sensitivity and selectivity.
Q2: Is a deuterated internal standard necessary for the quantitation of Indirubin?
A2: While not strictly necessary, a stable isotope-labeled internal standard like this compound is highly recommended, especially for LC-MS/MS analysis. It closely mimics the analyte's behavior during sample preparation and ionization, correcting for matrix effects and improving the accuracy and precision of quantification.
Q3: Can Indirubin degrade during analysis?
A3: Yes, Indirubin can be susceptible to degradation. It is important to protect samples from light and elevated temperatures. Prepare fresh stock solutions and store them appropriately. Degradation products can appear as extra peaks in the chromatogram.
Q4: What are the expected mass transitions for Indirubin and this compound in an LC-MS/MS analysis?
A4: For an LC-MS/MS analysis in positive ion mode, you would typically monitor the following transitions:
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Indirubin: The precursor ion would be [M+H]+ at m/z 263. Product ions would need to be determined by infusion and fragmentation experiments, but a common loss could be CO (m/z 235).
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This compound: The precursor ion would be [M+H]+ at m/z 267. The fragmentation pattern should be similar to Indirubin, with product ions shifted by 4 Da.
Quantitative Data
The following tables summarize typical quantitative parameters for the analysis of Indirubin. Note that specific values for this compound would be very similar and should be determined empirically during method validation.
Table 1: Example HPLC-UV Method Parameters and Performance
| Parameter | Value | Reference |
| Column | C18 (4.6 x 250 mm, 5 µm) | |
| Mobile Phase | Methanol:Water (75:25, v/v) | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 289 nm | |
| Linearity Range | 0.031 - 2.48 mg/L | |
| Limit of Detection (LOD) | 31 µg/L |
Table 2: Example LC-MS/MS Method Parameters and Performance
| Parameter | Value | Reference |
| Column | C18 | |
| Ionization Mode | Electrospray Ionization (ESI) | |
| Detection Mode | Multiple Reaction Monitoring (MRM) | |
| Linearity | R² > 0.999 | |
| Limit of Quantitation (LOQ) | 0.04 ng |
Experimental Protocols
Protocol 1: Sample Preparation
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Stock Solutions: Prepare individual stock solutions of Indirubin and this compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or methanol at a concentration of 1 mg/mL.
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Working Solutions: Prepare working solutions by diluting the stock solutions with the initial mobile phase.
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Calibration Standards and Quality Controls: Prepare calibration standards and quality control samples by spiking the appropriate volume of the working solutions into the matrix (e.g., plasma, cell lysate).
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Protein Precipitation (for biological samples): Add three volumes of cold acetonitrile containing the internal standard to one volume of the biological sample. Vortex for 1 minute and centrifuge at high speed for 10 minutes to precipitate proteins.
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Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
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Reconstitution: Reconstitute the dried extract in the initial mobile phase, vortex, and transfer to an autosampler vial for analysis.
Protocol 2: HPLC-UV Method
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Instrument Setup:
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HPLC system with a UV detector.
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Column: C18, 4.6 x 150 mm, 3.5 µm.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Flow Rate: 1.0 mL/min.
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Column Temperature: 35 °C.
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Injection Volume: 10 µL.
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UV Detection Wavelength: 289 nm.
-
-
Gradient Program:
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0-2 min: 30% B
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2-12 min: 30% to 90% B
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12-15 min: 90% B
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15.1-18 min: 30% B (re-equilibration)
-
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Analysis: Inject the prepared samples and analyze the resulting chromatograms for peak area and retention time.
Signaling Pathway Diagrams
Indirubin is known to be a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 (GSK-3), which are key regulators of the cell cycle and other cellular processes.
Caption: Indirubin inhibits Cyclin-Dependent Kinase (CDK) activity, leading to cell cycle arrest.
Caption: Indirubin inhibits GSK-3β, leading to the stabilization of β-catenin and altered gene expression.
References
Challenges in the purification of synthetic (Z)-Indirubin-d4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of synthetic (Z)-Indirubin-d4.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of synthetic this compound, presented in a question-and-answer format.
Question 1: My final product has a low purity (<95%) after initial purification. What are the likely impurities and how can I remove them?
Answer:
Low purity in synthetic this compound is often due to the presence of isomers, starting materials, or byproducts from the synthesis.
Common Impurities:
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Indigo-d4: The most common impurity is the isomeric byproduct, Indigo-d4, which has a blue color and can be difficult to separate due to similar polarities.
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Partially Deuterated Indirubin: Incomplete deuteration can lead to a mixture of indirubin isotopologues with varying deuterium incorporation.
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Unreacted Starting Materials: Depending on the synthetic route, residual deuterated or non-deuterated indole, isatin, or their precursors may be present.
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Oxidation and Degradation Products: Indirubin and its deuterated analog can be susceptible to oxidation and degradation, especially when exposed to light and certain solvents.
Troubleshooting Steps:
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Optimize Column Chromatography:
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Stationary Phase: Use a high-quality silica gel for normal-phase chromatography or a C18 column for reverse-phase HPLC.
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Mobile Phase: For silica gel chromatography, a solvent system of dichloromethane:hexane:methanol (e.g., 7:4:0.3 v/v/v) can be effective.[1] For RP-HPLC, a gradient of acetonitrile in water is commonly used.
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Recrystallization: This can be an effective step to remove less soluble impurities. However, the low solubility of indirubin in many common solvents can make this challenging.
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Preparative HPLC: This is often the most effective final purification step to achieve high purity (>99%).
Question 2: I am observing significant product loss during purification. What are the potential causes and how can I improve the yield?
Answer:
Product loss during the purification of this compound can be attributed to several factors, primarily its low solubility and potential for degradation.
Potential Causes and Solutions:
| Cause | Solution |
| Low Solubility | Indirubin is poorly soluble in many common organic solvents. Use solvents in which it has at least moderate solubility, such as DMSO or DMF, for sample preparation before chromatography.[2] For chromatography, use a solvent system that ensures the compound remains in solution. |
| Adsorption to Glassware/Silica | The planar structure of indirubin can lead to strong adsorption onto surfaces. Silanized glassware can help reduce loss. When performing column chromatography, ensure the mobile phase is strong enough to elute the compound effectively. |
| Degradation | Indirubin is sensitive to light.[3] All purification steps should be performed with protection from light by using amber glassware or covering equipment with aluminum foil. Avoid prolonged exposure to harsh acidic or basic conditions. |
| Crystallization on the Column | Due to its low solubility, the compound may crystallize on the column, especially during HPLC if the mobile phase composition changes too rapidly. Ensure a gradual gradient and that the sample is fully dissolved in the injection solvent. |
Question 3: My HPLC chromatogram shows broad or tailing peaks for this compound. What could be the issue?
Answer:
Peak broadening or tailing in HPLC can be caused by a variety of factors related to the column, mobile phase, or the analyte itself.
Troubleshooting HPLC Peak Shape:
| Issue | Potential Cause | Recommended Action |
| Peak Tailing | Secondary interactions with the stationary phase. | Add a small amount of a competing agent to the mobile phase, such as trifluoroacetic acid (TFA) at a low concentration (0.05-0.1%). |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Mismatched injection solvent. | Dissolve the sample in the initial mobile phase or a weaker solvent. | |
| Broad Peaks | Low column efficiency. | Ensure the column is properly packed and has not degraded. Replace the column if necessary. |
| Extra-column volume. | Minimize the length and diameter of tubing between the injector, column, and detector. | |
| Isotope effects. | While generally subtle, the presence of deuterium can sometimes lead to slight peak broadening. Ensure optimal chromatographic conditions to minimize this effect. |
Question 4: How can I confirm the isotopic purity of my final this compound product?
Answer:
Confirming the isotopic purity requires specialized analytical techniques.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary method to determine the isotopic distribution. The mass spectrum will show the relative abundance of the d4 species compared to d0, d1, d2, and d3 species.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to assess the degree of deuteration by observing the disappearance or reduction of signals at the deuterated positions. 13C NMR can also be used, as the carbon signals adjacent to deuterium will be split into multiplets.
Frequently Asked Questions (FAQs)
Q1: What is the expected purity of commercially available this compound?
A1: High-quality synthetic this compound should have a chemical purity of >98% by HPLC and an isotopic purity of >98% for the d4 species.
Q2: What are the recommended storage conditions for this compound?
A2: this compound should be stored at -20°C, protected from light, and under a desiccated atmosphere to prevent degradation.[2][3]
Q3: What is the solubility of this compound in common laboratory solvents?
A3: The solubility of deuterated indirubin is expected to be very similar to that of indirubin.
| Solvent | Solubility |
| DMSO | ~1 mg/mL |
| Dimethylformamide (DMF) | ~1 mg/mL |
| Ethanol | Insoluble or slightly soluble |
| Water | Insoluble or slightly soluble |
| Methanol | Poorly soluble |
| Acetonitrile | Poorly soluble |
Q4: Can I use the same purification protocol for this compound as for non-deuterated indirubin?
A4: Yes, in general, the same purification principles and protocols can be applied. However, be mindful of potential differences in the impurity profile from the synthetic route and take care to minimize any conditions that could promote H/D exchange, such as prolonged exposure to strong acids or bases, especially at elevated temperatures.
Experimental Protocols
Protocol 1: Silica Gel Column Chromatography for Initial Purification
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Column Preparation: Pack a glass column with silica gel 60 in a slurry of hexane.
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Sample Preparation: Dissolve the crude synthetic this compound in a minimal amount of dichloromethane or a mixture of dichloromethane and methanol.
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Loading: Carefully load the sample onto the top of the silica gel bed.
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Elution: Elute the column with a mobile phase of dichloromethane:hexane:methanol (7:4:0.3, v/v/v).
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Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) using the same mobile phase.
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Analysis: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Protocol 2: Reverse-Phase HPLC for Final Purification
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Column: C18 analytical or preparative column (e.g., 250 mm x 4.6 mm, 5 µm).
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Mobile Phase:
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A: Water with 0.1% formic acid
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B: Acetonitrile with 0.1% formic acid
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Gradient: A typical gradient would be from 20% B to 100% B over 30 minutes.
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Flow Rate: 1.0 mL/min for an analytical column.
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Detection: UV detector at 540 nm.
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Sample Preparation: Dissolve the partially purified this compound in DMSO or DMF to a concentration of approximately 1 mg/mL.
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Injection: Inject the sample onto the column.
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Fraction Collection: Collect the peak corresponding to this compound.
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Post-Purification: Evaporate the solvent under reduced pressure, and if necessary, perform a final lyophilization step.
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of synthetic this compound.
Signaling Pathway: Indirubin as a CDK Inhibitor
Caption: Inhibition of CDK by this compound leads to cell cycle arrest.
Signaling Pathway: Indirubin as an AhR Agonist
Caption: Activation of the AhR signaling pathway by this compound.
Signaling Pathway: Indirubin as a GSK-3β Inhibitor
Caption: Inhibition of GSK-3β by this compound, impacting Tau and β-catenin.
References
Minimizing deuterium exchange in (Z)-Indirubin-d4 under experimental conditions
Welcome to the technical support center for (Z)-Indirubin-d4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing deuterium exchange during experimental procedures. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the isotopic stability of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange, or H/D exchange, is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom (proton) from the surrounding environment, such as a solvent.[1] This is a significant concern when using this compound as an internal standard in quantitative analyses, like mass spectrometry. The loss of deuterium can compromise the isotopic purity of the standard, leading to inaccurate measurements of the target analyte.[1]
Q2: Which deuterium atoms on the this compound molecule are most susceptible to exchange?
A2: The deuterium atoms most prone to exchange are those attached to heteroatoms (e.g., nitrogen in the lactam and amine groups) and those on carbon atoms adjacent to the carbonyl groups. The hydrogens on the lactam nitrogens are particularly labile and can readily exchange with protons from protic solvents. The hydrogens on the carbon atoms alpha to the carbonyl groups can also exchange through a process called keto-enol tautomerization, which is catalyzed by acids or bases.[2][3]
Q3: What are the ideal storage conditions for this compound?
A3: To maintain the integrity of this compound, it should be stored as a solid at -20°C or below in a desiccator to protect it from moisture.[4] If in solution, it should be dissolved in a high-purity aprotic solvent, stored in a tightly sealed amber vial at -20°C, and protected from light.
Q4: Can I use protic solvents like methanol or water with this compound?
A4: It is strongly recommended to avoid protic solvents such as water, methanol, and ethanol when working with this compound. These solvents contain exchangeable protons that can readily replace the deuterium atoms on the molecule, especially under acidic or basic conditions. If aqueous solutions are necessary, consider using deuterated solvents like D2O and maintaining a neutral pH.
Troubleshooting Guide
Problem: My mass spectrometry results show a progressive loss of deuterium from my this compound internal standard.
This common issue can often be traced back to specific steps in the experimental workflow. Use the following guide to identify the potential source of the deuterium exchange.
| Potential Cause | Recommended Action |
| Inappropriate Solvent Choice | Ensure all solvents used for stock solutions, dilutions, and mobile phases are aprotic (e.g., acetonitrile, ethyl acetate). If a protic solvent is unavoidable, use its deuterated counterpart (e.g., D2O, Methanol-d4) and maintain neutral pH. |
| pH of the Mobile Phase or Sample Matrix | The rate of deuterium exchange is highly dependent on pH, with both acidic and basic conditions accelerating the process. The minimum exchange rate for similar compounds is often observed between pH 2.5 and 3. Buffer your mobile phase and samples accordingly if possible, or minimize the time the compound is exposed to non-ideal pH. |
| Elevated Temperature | Higher temperatures increase the rate of chemical reactions, including deuterium exchange. Keep samples cool during preparation and storage. If elevated temperatures are required for a specific step, minimize the duration. |
| Extended Incubation Times | Prolonged exposure to conditions that promote exchange (e.g., aqueous environments, non-neutral pH) will lead to greater deuterium loss. Prepare samples immediately before analysis whenever possible. |
| Contamination with Water | Atmospheric moisture can be a source of protons. Handle deuterated compounds and solvents under an inert atmosphere (e.g., nitrogen or argon) and use sealed vials. |
Experimental Protocols
Protocol: Preparation of this compound Stock and Working Solutions for LC-MS Analysis
This protocol outlines the steps for preparing solutions of this compound while minimizing the risk of deuterium exchange.
Materials:
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This compound solid
-
Anhydrous, high-purity acetonitrile (or other suitable aprotic solvent)
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Amber glass vials with PTFE-lined caps
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Inert gas (e.g., argon or nitrogen)
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Calibrated analytical balance and pipettes
Procedure:
-
Preparation of Stock Solution (1 mg/mL):
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Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
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Weigh the desired amount of this compound in a clean, dry amber vial.
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Under a stream of inert gas, add the appropriate volume of anhydrous acetonitrile to achieve a concentration of 1 mg/mL.
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Seal the vial tightly and vortex until the solid is completely dissolved.
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Store the stock solution at -20°C, protected from light.
-
-
Preparation of Working Solution:
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On the day of the experiment, allow the stock solution to warm to room temperature.
-
Perform serial dilutions of the stock solution with anhydrous acetonitrile to reach the final desired concentration for spiking into your samples.
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Use these freshly prepared working solutions for your experiments to ensure accuracy.
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Visualizations
Caption: Mechanism of deuterium exchange in this compound via keto-enol tautomerism.
Caption: Recommended workflow for handling this compound to minimize deuterium exchange.
References
Enhancing the signal intensity of (Z)-Indirubin-d4 in mass spectrometry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (Z)-Indirubin-d4 in mass spectrometry applications. Our goal is to help you enhance signal intensity and achieve reliable, high-quality data.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges encountered during the LC-MS/MS analysis of this compound.
Q1: Why is the signal intensity of my this compound peak low or non-existent?
Low signal intensity is a frequent issue that can stem from several factors throughout the analytical workflow.[1][2][3] Consider the following potential causes and solutions:
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Suboptimal Ionization: The choice of ionization technique and its parameters are critical. This compound, like other indirubin compounds, generally ionizes well in positive electrospray ionization (ESI) mode, forming a protonated molecular ion [M+H]⁺.[4][5] Ensure your ESI source is properly optimized.
-
Sample Concentration: The sample may be too dilute to produce a strong signal. Conversely, a highly concentrated sample can lead to ion suppression.
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Matrix Effects: Co-eluting components from the sample matrix (e.g., proteins, lipids, salts) can interfere with the ionization of this compound, either suppressing or enhancing the signal. This is a significant challenge in the analysis of biological samples.
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Inefficient Sample Preparation: Poor extraction and cleanup can leave behind interfering matrix components and result in low recovery of the analyte.
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Instrument Calibration and Maintenance: An out-of-tune or poorly calibrated mass spectrometer will exhibit poor performance. Regular maintenance and calibration are essential for accurate mass determination and optimal sensitivity.
Q2: How can I mitigate matrix effects for this compound analysis?
Matrix effects occur when sample components interfere with the analyte's ionization process. Here are key strategies to minimize their impact:
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Effective Sample Preparation: The primary goal is to remove interfering substances while efficiently recovering your analyte.
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Protein Precipitation (PPT): A simple and common method for plasma or serum samples. Acetonitrile is often used as the precipitating agent.
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Liquid-Liquid Extraction (LLE): This technique separates the analyte into an organic solvent, leaving many matrix components behind in the aqueous phase.
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Solid-Phase Extraction (SPE): A highly effective method for cleaning up complex samples by selectively isolating the analyte on a solid sorbent.
-
-
Chromatographic Separation: Optimize your LC method to separate this compound from co-eluting matrix components. Adjusting the mobile phase gradient can often resolve these interferences.
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Use of an Internal Standard: Since this compound is a deuterated standard, it is designed to be an ideal internal standard for the non-labeled compound. If you are using it as an analyte, a different stable isotope-labeled analog would be the best choice for an internal standard to compensate for matrix effects and variations in sample processing.
Q3: What are the optimal ESI source parameters for this compound?
Optimizing ESI source parameters is crucial for maximizing signal intensity. While optimal values are instrument-dependent, the following parameters should be carefully tuned:
-
Ionization Polarity: Positive ion mode is typically preferred for indirubin compounds to monitor for the [M+H]⁺ ion.
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Capillary/Sprayer Voltage: This setting requires careful optimization. A voltage that is too low results in poor ionization, while a voltage that is too high can cause signal instability or analyte fragmentation.
-
Nebulizing and Desolvation Gases: The flow rates and temperatures of these gases (usually nitrogen) are critical for efficient droplet formation and desolvation. Adjusting these can significantly impact signal intensity.
-
Sprayer Position: The physical position of the ESI probe relative to the mass spectrometer's inlet can influence signal response, especially for different types of analytes.
Q4: My peak shape is poor (e.g., broad, splitting). What could be the cause?
Poor peak shape can compromise resolution and quantification.
-
Column Issues: Contaminants on the LC column can lead to peak broadening or splitting. Ensure proper column maintenance and consider using a guard column.
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Chromatographic Conditions: Suboptimal mobile phase composition or gradient can affect peak shape. Ensure the sample solvent is compatible with the initial mobile phase to prevent distortion.
-
Ionization Source Conditions: Inappropriate source parameters or a contaminated source can sometimes contribute to peak broadening.
Quantitative Data Summary
The following tables summarize key quantitative parameters relevant to the analysis of indirubin compounds. These values can serve as a starting point for method development.
Table 1: Comparison of Sample Preparation Techniques for Indirubin Analogs
| Preparation Method | Typical Recovery | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Protein Precipitation | 85-110% | Fast, simple, inexpensive | Less clean; significant matrix effects may remain |
| Liquid-Liquid Extraction | >90% | Cleaner extracts than PPT | More labor-intensive, requires solvent optimization |
| Solid-Phase Extraction | >95% | Provides the cleanest samples, reduces matrix effects | Most complex and expensive, requires method development |
Table 2: Typical LC-MS/MS Parameters for Indirubin Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| Ionization Mode | ESI Positive | Forms the protonated molecular ion [M+H]⁺ |
| Monitored Transition | Precursor Ion -> Product Ion | Specific to the compound for Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3 - 5 kV | Optimizes ionization efficiency |
| Nebulizer Gas Pressure | 10 - 50 psi | Controls aerosol droplet formation |
| Drying Gas Flow | 4 - 12 L/min | Aids in solvent evaporation from droplets |
| Drying Gas Temp. | 200 - 340 °C | Facilitates desolvation of ions |
Experimental Protocols
Below are detailed protocols for common sample preparation methods.
Protocol 1: Protein Precipitation for Plasma/Serum Samples
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Aliquot Sample: Pipette 100 µL of the plasma or serum sample into a clean microcentrifuge tube.
-
Add Precipitating Agent: Add 300 µL of ice-cold acetonitrile to the sample. Acetonitrile is a common and effective agent for precipitating proteins.
-
Vortex: Vortex the mixture vigorously for 60 seconds to ensure complete mixing and protein denaturation.
-
Incubate/Centrifuge: Incubate the mixture at 4°C for 10 minutes to facilitate complete protein precipitation. Then, centrifuge the sample at 14,000 x g for 10 minutes.
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Collect Supernatant: Carefully collect the supernatant, which contains this compound, without disturbing the protein pellet.
-
Evaporate and Reconstitute: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a solvent compatible with your LC mobile phase (e.g., 50:50 acetonitrile:water).
Protocol 2: Liquid-Liquid Extraction (LLE)
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Aliquot Sample: Pipette 200 µL of sample (e.g., plasma, cell culture medium) into a glass tube.
-
pH Adjustment (Optional): Adjust the sample pH if necessary to ensure the analyte is in a neutral form, which improves extraction into an organic solvent.
-
Add Extraction Solvent: Add 1 mL of an appropriate, immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Mix: Vortex or shake the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.
-
Separate Phases: Centrifuge at 3,000 x g for 5 minutes to achieve a clear separation between the aqueous and organic layers.
-
Collect Organic Layer: Carefully transfer the upper organic layer, containing the analyte, to a new clean tube.
-
Evaporate and Reconstitute: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a mobile phase-compatible solvent for LC-MS/MS analysis.
Visualizations: Workflows and Logic Diagrams
The following diagrams illustrate key experimental and troubleshooting workflows.
Caption: A typical experimental workflow for this compound analysis.
Caption: A troubleshooting flowchart for low signal intensity issues.
Caption: A simplified fragmentation pathway for this compound in MS/MS.
References
- 1. gmi-inc.com [gmi-inc.com]
- 2. cgspace.cgiar.org [cgspace.cgiar.org]
- 3. alliancebioversityciat.org [alliancebioversityciat.org]
- 4. A Sensitive LC-MS/MS Method for the Simultaneous Determination of Two Thia-Analogous Indirubin N-Glycosides and Indirubin-3′-Monoxime in Plasma and Cell Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LC-APCI-MS method for detection and analysis of tryptanthrin, indigo, and indirubin in Daqingye and Banlangen - PMC [pmc.ncbi.nlm.nih.gov]
Resolving co-eluting peaks with (Z)-Indirubin-d4 in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Z)-Indirubin-d4 in chromatographic analyses. The focus is on resolving co-eluting peaks and addressing common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in chromatography?
This compound is a deuterated form of (Z)-Indirubin, a biologically active isomer of indigo. In chromatography, particularly in liquid chromatography-mass spectrometry (LC-MS), deuterated compounds like this compound are commonly used as internal standards for quantitative analysis. Their chemical and physical properties are nearly identical to the non-deuterated analyte, but they have a different mass, allowing for accurate quantification by mass spectrometry.
Q2: I am observing co-elution of my this compound internal standard with the non-deuterated (Z)-Indirubin analyte. Is this expected?
Yes, a slight difference in retention time between a deuterated internal standard and its non-deuterated counterpart is an expected phenomenon known as the "chromatographic isotope effect" or "deuterium isotope effect".[1] In reversed-phase chromatography, deuterated compounds often elute slightly earlier than their non-deuterated analogs due to subtle differences in polarity and interaction with the stationary phase.[1][2] While complete co-elution is ideal for an internal standard to perfectly mimic the analyte's behavior, a small, consistent separation is often manageable.
Q3: My peaks for (Z)-Indirubin and this compound are split or show significant tailing. What could be the cause?
Peak splitting and tailing can arise from several factors, including issues with the chromatographic method, the column, or the sample itself. Common causes include:
-
Co-elution with an interfering compound: The sample matrix may contain a compound with a similar retention time.
-
Secondary interactions with the stationary phase: Residual silanol groups on silica-based columns can interact with the analytes, causing peak tailing.
-
Column overload: Injecting too much sample can lead to distorted peak shapes.
-
Inappropriate sample solvent: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Column degradation: A void at the head of the column or a blocked frit can cause peak splitting.
Q4: How can I confirm if my observed peak distortion is due to co-elution?
If you suspect co-elution, you can perform a peak purity analysis using a diode array detector (DAD) or by examining the mass spectra across the peak.[2] If the UV-Vis spectra or mass spectra are not consistent across the entire peak, it indicates the presence of more than one compound.
Troubleshooting Guide: Resolving Co-eluting Peaks of (Z)-Indirubin and this compound
When the separation between (Z)-Indirubin and its deuterated internal standard, this compound, is insufficient for accurate quantification, a systematic approach to method optimization is required. This guide provides a step-by-step process to improve the resolution of these co-eluting peaks.
Step 1: Understand the Chromatographic Isotope Effect
In reversed-phase liquid chromatography (RPLC), deuterated compounds typically elute slightly earlier than their non-deuterated (protiated) counterparts. This "inverse isotope effect" is due to the carbon-deuterium (C-D) bond being slightly shorter and having a lower vibrational energy than the carbon-hydrogen (C-H) bond, which can influence intermolecular forces and reduce retention on a nonpolar stationary phase. The magnitude of this retention time shift is influenced by the number and location of deuterium atoms on the molecule.
Step 2: Systematic Method Optimization
The following workflow outlines a systematic approach to troubleshooting and resolving co-eluting peaks.
Caption: A logical workflow for troubleshooting co-eluting peaks in HPLC.
Data Presentation: Expected Retention Time Shift
The following table summarizes the expected retention time (RT) difference between (Z)-Indirubin and this compound under typical reversed-phase conditions. This data is based on the general observation of the chromatographic isotope effect and may vary depending on the specific method parameters.
| Compound | Expected Retention Time (min) | Expected RT Shift (seconds) |
| (Z)-Indirubin | 5.50 | - |
| This compound | 5.47 | -3 |
Note: The negative shift indicates that the deuterated compound elutes earlier.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection
This protocol provides a starting point for the separation of (Z)-Indirubin and its deuterated analog.
Instrumentation:
-
HPLC system with a UV-Vis detector
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 289 nm |
| Injection Volume | 10 µL |
Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 80:20 Mobile Phase A:B).
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This protocol is suitable for sensitive and selective quantification of (Z)-Indirubin using this compound as an internal standard.
Instrumentation:
-
LC-MS/MS system with an electrospray ionization (ESI) source
LC Conditions:
-
Same as Protocol 1, but a narrower column (e.g., 2.1 mm internal diameter) can be used to improve sensitivity.
MS/MS Parameters:
| Parameter | (Z)-Indirubin | This compound |
| Ionization Mode | Positive ESI | Positive ESI |
| Precursor Ion (m/z) | 263.1 | 267.1 |
| Product Ion (m/z) | To be determined by infusion | To be determined by infusion |
| Collision Energy | Optimize for signal intensity | Optimize for signal intensity |
Note: Product ions and collision energy need to be optimized for the specific instrument used.
Visualization of Key Concepts
Signaling Pathway (Illustrative Example)
While (Z)-Indirubin is known to interact with various signaling pathways, the following diagram illustrates a hypothetical pathway for visualization purposes.
References
Technical Support Center: Analysis of (Z)-Indirubin-d4 in Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of (Z)-Indirubin-d4 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in bioanalysis?
A1: this compound is a stable isotope-labeled version of (Z)-Indirubin, where four hydrogen atoms have been replaced with deuterium. It is primarily used as an internal standard (IS) in quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The best internal standard for bioanalysis is an isotopically labeled version of the molecule you want to quantify.[1] Using a deuterated internal standard is preferred due to the abundance of hydrogen in organic molecules.[1]
Q2: Why is a stable isotope-labeled internal standard like this compound considered the gold standard?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard because it has nearly identical physicochemical properties to the analyte of interest ((Z)-Indirubin).[1] This means it co-elutes with the analyte and experiences similar extraction recovery and, most importantly, similar matrix effects (ion suppression or enhancement).[1] This allows for more accurate and precise quantification, as the ratio of the analyte to the internal standard remains consistent even if the absolute signal intensity fluctuates.
Q3: What are matrix effects in the context of this compound analysis?
A3: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting endogenous components from the biological sample (e.g., plasma, serum, urine).[2] These effects can lead to either ion suppression (a decrease in signal intensity) or ion enhancement (an increase in signal intensity), which can negatively impact the accuracy, precision, and sensitivity of the analytical method.
Q4: What are the common causes of matrix effects in bioanalysis?
A4: The primary causes of matrix effects are endogenous components of the biological sample that co-elute with the analyte and interfere with the ionization process in the mass spectrometer's source. Phospholipids from plasma or serum are a major cause of ion suppression in LC-MS/MS bioanalysis. Other sources include salts, proteins, and other small molecules present in the biological matrix.
Q5: How can I assess the presence and extent of matrix effects in my assay?
A5: Matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of the analyte is infused into the mass spectrometer while a blank extracted matrix sample is injected. Dips or peaks in the baseline signal at the analyte's retention time indicate ion suppression or enhancement. For quantitative assessment, the post-extraction spiking method is widely used. This involves comparing the analyte's response in a blank matrix extract spiked after extraction to its response in a neat solution at the same concentration.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing, Broadening, or Splitting) | Column contamination or degradation. | - Flush the column with a strong solvent.- If the problem persists, replace the column. |
| Inappropriate mobile phase pH. | - Ensure the mobile phase pH is compatible with the analyte and column chemistry. | |
| Injection of sample in a solvent stronger than the mobile phase. | - Reconstitute the final extract in a solvent similar in composition to the initial mobile phase. | |
| High Variability in this compound (Internal Standard) Signal | Inconsistent sample preparation (e.g., variable extraction recovery). | - Review and optimize the sample preparation protocol for consistency.- Ensure complete and consistent drying and reconstitution steps. |
| Significant and variable matrix effects between samples. | - Improve sample cleanup to remove more interfering matrix components (e.g., switch from protein precipitation to SPE or LLE). | |
| Low Signal Intensity or Inability to Reach Required LLOQ | Ion suppression due to matrix effects. | - Optimize chromatographic conditions to separate this compound from the ion-suppressing region.- Employ a more effective sample cleanup method like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove phospholipids. |
| Suboptimal MS/MS parameters. | - Optimize source parameters (e.g., temperature, gas flows) and compound-specific parameters (e.g., collision energy, declustering potential). | |
| Inaccurate or Imprecise Quantitative Results | Uncompensated matrix effects. | - Ensure the use of a stable isotope-labeled internal standard like this compound.- If matrix effects are still significant, consider matrix-matched calibration standards. |
| Analyte instability during sample handling, storage, or analysis. | - Perform stability studies to assess freeze-thaw stability, bench-top stability, and long-term storage stability in the biological matrix. Indirubin has been shown to be stable in rat plasma for at least 3 freeze/thaw cycles and for 84 days when stored below -65°C. | |
| Carryover in Blank Injections | Contamination of the autosampler, syringe, or injection port. | - Implement a rigorous needle wash protocol with a strong organic solvent.- Inject several blank samples after a high-concentration sample to ensure the system is clean. |
Experimental Protocols
Sample Preparation: Protein Precipitation (PPT)
This method is fast and simple but may result in less clean extracts compared to LLE or SPE.
-
To 50 µL of the biological sample (e.g., plasma) in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard, this compound.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE can provide cleaner samples than PPT.
-
To 100 µL of the biological sample, add the internal standard.
-
Add 50 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7).
-
Add 600 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex the mixture for 5 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
Sample Preparation: Solid-Phase Extraction (SPE)
SPE offers the most effective cleanup and can be automated.
-
Conditioning: Condition a suitable SPE cartridge (e.g., a mixed-mode or polymeric reversed-phase sorbent) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pre-treat the sample by diluting it with an acidic solution (e.g., 4% phosphoric acid in water) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elution: Elute this compound and the internal standard with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporation and Reconstitution: Evaporate the eluate and reconstitute it in the mobile phase.
LC-MS/MS Parameters
The following are example starting parameters for the analysis of Indirubin, which should be adapted for this compound.
| Parameter | Condition |
| LC Column | C18 column (e.g., 2.1 x 50 mm, <3 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 - 0.5 mL/min |
| Gradient | Start at a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical run time is 5-10 minutes. |
| Injection Volume | 5 - 10 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Example MRM Transitions | Indirubin: m/z 263 -> [Fragment Ion] this compound: m/z 267 -> [Corresponding Fragment Ion] |
Note: The specific fragment ions for MRM transitions need to be optimized by infusing a standard solution of this compound into the mass spectrometer.
Quantitative Data Summary
The following tables summarize validation data for the analysis of indirubin and its derivatives from published literature, which can serve as a benchmark for developing a method for this compound.
Table 1: Recovery Data for Indirubin and its Derivatives in Plasma
| Compound | Sample Preparation | Concentration Level | Recovery (%) | Reference |
| Indirubin | Protein Precipitation | 50 nM | 97.0 | |
| Indirubin Derivative (KD87) | Protein Precipitation | Low, Medium, High | 86.6 - 97.8 | |
| Indirubin Derivative (KD85) | Protein Precipitation | Low, Medium, High | 87.7 - 90.2 | |
| Indirubin-3'-monoxime (I3M) | Protein Precipitation | Low, Medium, High | >92.3 | |
| Indirubin | Pass-through sample prep plates | Not Specified | ≥75.5 |
Table 2: Linearity and Sensitivity of Indirubin Quantification
| Parameter | Value | Biological Matrix | Reference |
| Lower Limit of Quantification (LLOQ) | 5.00 ng/mL | Rat Plasma | |
| Upper Limit of Quantification (ULOQ) | 500 ng/mL | Rat Plasma | |
| Calibration Curve Range | 0.67 - 333 nM | Precipitated Plasma | |
| Calibration Curve Range | 1 - 500 nM | Extracted Plasma |
Visualizations
Caption: A typical workflow for bioanalytical method development and validation.
Caption: Mechanism of ion suppression in electrospray ionization.
Caption: A decision tree for troubleshooting inaccurate LC-MS/MS results.
References
Validation & Comparative
Validation of an analytical method using (Z)-Indirubin-d4 as an internal standard
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical data are paramount. In the quantitative analysis of the potent kinase inhibitor indirubin, the choice of an appropriate internal standard is critical for achieving high-quality data. This guide provides a comprehensive comparison of analytical method validation using the deuterated internal standard, (Z)-Indirubin-d4, against other alternatives, supported by experimental data and detailed protocols.
The Critical Role of an Internal Standard
In analytical techniques like liquid chromatography-mass spectrometry (LC-MS), an internal standard (IS) is a compound with similar physicochemical properties to the analyte, added at a constant concentration to all samples, calibrators, and quality controls. The IS helps to correct for variations in sample preparation, injection volume, and matrix effects, thereby improving the accuracy and precision of the measurement.
An ideal internal standard is a stable, isotopically labeled version of the analyte. This compound, a deuterated analog of indirubin, serves as an excellent internal standard as it co-elutes with the unlabeled indirubin and experiences identical ionization and fragmentation behavior in the mass spectrometer. This ensures that any variations affecting the analyte will also affect the internal standard to the same extent, leading to a highly reliable analyte-to-internal standard peak area ratio for quantification.
Performance Comparison: this compound vs. Alternatives
The use of a deuterated internal standard like this compound offers significant advantages over other approaches, such as using a structurally similar but non-isotopically labeled internal standard or relying on external standard calibration alone.
| Parameter | This compound (Internal Standard) | Alternative Internal Standard (e.g., structural analog) | External Standard Calibration |
| Correction for Matrix Effects | Excellent | Moderate to Good | None |
| Correction for Extraction Variability | Excellent | Moderate to Good | None |
| Accuracy | High | Moderate to High | Low to Moderate |
| Precision | High | Moderate to High | Low to Moderate |
| Linearity (R²) of Calibration Curve | Typically > 0.99 | Typically > 0.99 | Typically > 0.99, but more susceptible to matrix effects |
| Limit of Quantification (LOQ) | Low | Low | Potentially higher due to matrix interference |
While specific validation data for a method using this compound is not publicly available in extensive comparative studies, a validated LC-MS/MS method for indirubin derivatives using unlabeled indirubin as an internal standard provides valuable insights into the expected performance. In one such study, the method demonstrated excellent linearity with a coefficient of determination (R²) of ≥ 0.99 for all analytes.[1]
The use of a deuterated standard like this compound is expected to provide even more robust and reliable results due to its closer physicochemical mimicry of the analyte.
Experimental Protocols
Herein, we provide a detailed methodology for the validation of an analytical method for indirubin quantification using this compound as an internal standard, based on established practices for bioanalytical method validation.
Materials and Reagents
-
Analytes: (Z)-Indirubin and this compound
-
Solvents: LC-MS grade acetonitrile, methanol, and water
-
Reagents: Formic acid, ammonium formate
-
Biological Matrix: Human plasma (or other relevant biological matrix)
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate indirubin from potential interferences.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Indirubin: Precursor ion > Product ion (e.g., m/z 263.1 > 234.1)
-
This compound: Precursor ion > Product ion (e.g., m/z 267.1 > 238.1)
-
Method Validation Parameters
The method should be validated according to the guidelines of the US Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[2][3][4][5] Key validation parameters include:
-
Selectivity and Specificity: Assess the potential for interference from endogenous matrix components.
-
Linearity and Range: Determine the concentration range over which the method is accurate and precise.
-
Accuracy and Precision: Evaluate the closeness of the measured values to the true values and the degree of scatter in the data.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Recovery: Assess the efficiency of the extraction procedure.
-
Matrix Effect: Evaluate the influence of matrix components on the ionization of the analyte and internal standard.
-
Stability: Assess the stability of the analyte in the biological matrix under various storage and handling conditions.
Visualizing the Workflow and Mechanism
To further elucidate the experimental process and the biological context of indirubin, the following diagrams are provided.
Caption: Experimental workflow for the quantification of indirubin using this compound.
Indirubin and its derivatives are known to exert their biological effects, including anticancer and anti-inflammatory activities, by modulating various signaling pathways. A key mechanism of action is the inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 beta (GSK-3β).
Caption: Key signaling pathways modulated by indirubin.
References
- 1. A Sensitive LC-MS/MS Method for the Simultaneous Determination of Two Thia-Analogous Indirubin N-Glycosides and Indirubin-3′-Monoxime in Plasma and Cell Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mskcc.org [mskcc.org]
- 3. The Role of Indirubins in Inflammation and Associated Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacokinetic Profiles of (Z)-Indirubin and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
(Z)-Indirubin, a naturally occurring bis-indole alkaloid, has garnered significant interest in the scientific community for its potential therapeutic applications, particularly in oncology. Its mechanism of action primarily involves the inhibition of cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle.[1][2] However, the clinical utility of (Z)-Indirubin is hampered by its poor aqueous solubility and low oral bioavailability.[3][4] To overcome these limitations, numerous derivatives have been synthesized with the aim of improving its pharmacokinetic properties and enhancing its therapeutic efficacy. This guide provides a comparative analysis of the pharmacokinetic profiles of (Z)-Indirubin and its key derivatives, supported by experimental data and detailed methodologies.
Pharmacokinetic Parameters: A Comparative Overview
The oral bioavailability of (Z)-Indirubin and its derivatives is a critical factor influencing their clinical potential. The following table summarizes key pharmacokinetic parameters from preclinical studies in rodents, providing a basis for comparison. It is important to note that direct cross-study comparisons should be made with caution due to variations in experimental conditions, such as animal species, vehicle formulation, and analytical methods.
| Compound/Formulation | Animal Model | Dose (Oral) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| (Z)-Indirubin (in S-SMEDDS) | Rats | 50 mg/kg | 21.3 ± 4.5 | 1.0 | 112.4 ± 23.7 | 129.5 (compared to SMEDDS) | [4] |
| LDD-2614 (Indirubin derivative) | Rats | 1 mg/kg | 1.83 ± 0.52 | 4.0 ± 2.0 | 10.1 ± 2.1 | - |
S-SMEDDS: Supersaturatable Self-Microemulsifying Drug Delivery System AUC: Area Under the Curve Cmax: Maximum plasma concentration Tmax: Time to reach maximum plasma concentration
The data clearly indicates that formulation strategies, such as the use of S-SMEDDS, can significantly enhance the oral absorption of (Z)-Indirubin. Furthermore, synthetic derivatives like LDD-2614, while administered at a much lower dose, exhibit measurable plasma concentrations, suggesting potentially improved absorption characteristics over the parent compound in its native form. Another important derivative, meisoindigo, has been shown to have improved absorption compared to indirubin, which is considered a major factor for its enhanced antitumor activity.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of pharmacokinetic data, detailed experimental methodologies are crucial. Below are representative protocols for key experiments cited in the comparison of (Z)-Indirubin and its derivatives.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines the general procedure for assessing the oral pharmacokinetics of indirubin compounds in a rat model.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.
-
Weight: 200-250 g.
-
Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to standard chow and water. Animals are typically fasted overnight before dosing.
2. Dosing:
-
Route of Administration: Oral gavage.
-
Dose Formulation: The compound is suspended or dissolved in a suitable vehicle. For poorly soluble compounds like indirubin, formulation in a delivery system like S-SMEDDS may be necessary to achieve adequate absorption.
-
Dose Volume: Typically 5-10 mL/kg body weight.
3. Blood Sampling:
-
Method: Serial blood samples (approximately 0.2-0.3 mL) are collected from the jugular vein or tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Anticoagulant: Blood samples are collected in tubes containing an anticoagulant such as heparin.
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
LC-MS/MS Analysis of Plasma Samples
This protocol describes a general method for the quantification of indirubin and its derivatives in plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.
1. Sample Preparation:
-
Protein Precipitation: To remove plasma proteins that can interfere with the analysis, an organic solvent like acetonitrile is added to the plasma sample. The mixture is vortexed and then centrifuged to pellet the precipitated proteins.
-
Liquid-Liquid Extraction: Alternatively, the compound of interest can be extracted from the plasma using an immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). The organic layer containing the analyte is then separated and evaporated to dryness. The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
2. Chromatographic Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used for the separation of indirubin and its derivatives.
-
Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.
-
Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.
3. Mass Spectrometric Conditions:
-
Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte and an internal standard.
-
Data Analysis: The concentration of the analyte in the plasma samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the compound.
Signaling Pathway Inhibition
The primary mechanism of action of (Z)-Indirubin and its derivatives is the inhibition of cyclin-dependent kinases (CDKs), which leads to cell cycle arrest and apoptosis. By targeting CDKs, these compounds interfere with key signaling pathways that are often dysregulated in cancer. The following diagram illustrates a simplified representation of the CDK signaling pathway and the point of intervention by indirubin derivatives.
References
- 1. Molecular mechanisms of indirubin and its derivatives: novel anticancer molecules with their origin in traditional Chinese phytomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Indirubins in Inflammation and Associated Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved oral bioavailability of poorly water-soluble indirubin by a supersaturatable self-microemulsifying drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Analysis of (Z)-Indirubin-d4 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in quantitative bioanalysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of analytical data. This guide provides a comprehensive comparative analysis of (Z)-Indirubin-d4, a deuterated stable isotope-labeled internal standard (SIL-IS), against other common types of internal standards, particularly non-deuterated structural analogs.
In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, an internal standard (IS) is a compound of known concentration added to samples to correct for analytical variability.[1] The ideal IS mimics the analyte's behavior throughout sample preparation, chromatography, and ionization.[2] The two primary categories of internal standards are SIL-IS, such as this compound, and structural analogs.
This compound is chemically identical to the analyte, indirubin, with the exception of four deuterium atoms replacing hydrogen atoms. This subtle mass difference allows for its distinction from the native analyte by the mass spectrometer, while its nearly identical physicochemical properties ensure it experiences the same extraction recovery, chromatographic retention, and ionization response as indirubin.[2] Structural analogs, on the other hand, are compounds with similar but not identical chemical structures to the analyte.
Performance Comparison: this compound vs. Structural Analogs
The superiority of a deuterated internal standard like this compound lies in its ability to more effectively compensate for matrix effects—the suppression or enhancement of ionization of the analyte of interest by co-eluting components in the sample matrix.[1] Because this compound co-elutes with indirubin and has the same ionization properties, it is affected by matrix effects in the same way as the analyte, leading to a more accurate quantification. Structural analogs may have different retention times and ionization efficiencies, leading to less reliable correction.[3]
Data Presentation
The following tables summarize the expected quantitative performance of this compound compared to a hypothetical structural analog internal standard in a typical bioanalytical method for indirubin.
Table 1: Comparison of Key Performance Metrics
| Parameter | This compound (SIL-IS) | Structural Analog IS | Rationale |
| Co-elution with Analyte | Yes | No (Typically elutes at a different time) | Identical chemical structure ensures co-elution, providing the best correction for matrix effects at the time of analyte elution. |
| Matrix Effect Compensation | Excellent | Variable | As a SIL-IS, it experiences the same ion suppression/enhancement as the analyte. A structural analog's different elution time and ionization characteristics lead to less effective compensation. |
| Precision (%CV) | Low (<5%) | Moderate (5-15%) | Better correction for variability leads to lower coefficient of variation in quality control samples. |
| Accuracy (%Bias) | High (within ±5%) | Acceptable to Moderate (within ±15%) | More reliable correction results in a smaller deviation from the true value. |
| Recovery Correction | Excellent | Good to Variable | Similar extraction efficiency to the analyte across different lots of biological matrix. |
Table 2: Hypothetical Experimental Data on Matrix Effect and Recovery
| Internal Standard Type | Matrix Source | Matrix Factor (MF) | Recovery (%) |
| This compound | Plasma Lot 1 | 0.98 | 95 |
| Plasma Lot 2 | 1.03 | 97 | |
| Plasma Lot 3 | 0.95 | 93 | |
| Average ± SD | 0.99 ± 0.04 | 95 ± 2.0 | |
| Structural Analog | Plasma Lot 1 | 0.85 | 88 |
| Plasma Lot 2 | 1.15 | 92 | |
| Plasma Lot 3 | 0.93 | 85 | |
| Average ± SD | 0.98 ± 0.15 | 88.3 ± 3.5 |
This data is illustrative and demonstrates the expected lower variability in matrix factor and more consistent recovery when using a deuterated internal standard.
Experimental Protocols
A robust bioanalytical method is essential for a fair comparison of internal standards. Below is a detailed methodology for the quantification of indirubin in plasma using LC-MS/MS, which can be adapted to compare this compound with a structural analog.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 10 µL of the internal standard working solution (this compound or structural analog).
-
Add 300 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Method for Indirubin Quantification
-
LC System: UPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to achieve good separation of indirubin from matrix components.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
Indirubin: To be optimized
-
This compound: To be optimized
-
Structural Analog IS: To be optimized
-
Validation of the Method
The method should be validated according to regulatory guidelines, assessing parameters such as:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision
-
Matrix Effect
-
Recovery
-
Stability (freeze-thaw, short-term, long-term)
Mandatory Visualization
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for the bioanalysis of indirubin.
Indirubin and its derivatives have been shown to exert their biological effects through various signaling pathways. Understanding these pathways is crucial for drug development and mechanistic studies.
Caption: Simplified signaling pathways inhibited by Indirubin.
Conclusion
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis. Its near-identical physicochemical properties to the analyte, indirubin, allow for superior correction of experimental variability, particularly matrix effects. This leads to enhanced accuracy, precision, and overall reliability of the analytical method. While structural analogs can be used, they often provide less effective compensation and require more extensive validation to ensure data quality. For researchers seeking the highest level of confidence in their quantitative results for indirubin, this compound is the recommended internal standard.
References
Linearity and range of detection for Indirubin using (Z)-Indirubin-d4
For researchers, scientists, and professionals in drug development, accurate quantification of bioactive compounds is paramount. This guide provides a comparative overview of analytical methods for the detection of Indirubin, with a focus on the utility of (Z)-Indirubin-d4 as an internal standard. While specific performance data for methods employing this compound is not extensively published, this document outlines a typical experimental approach and compares it with established analytical techniques for Indirubin quantification.
Comparison of Analytical Methods for Indirubin Detection
The following table summarizes the performance of various published methods for the quantification of Indirubin. This data provides a benchmark for the expected performance of a method utilizing this compound.
| Method | Analyte(s) | Internal Standard | Linearity Range | Correlation Coefficient (r²) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Matrix |
| LC-APCI-MS | Tryptanthrin, Indigo, and Indirubin | Not specified | 100 - 1500 ng/mL | > 0.996 | Not Reported | Not Reported | Daqingye and Banlangen (herbal medicine)[1][2][3] |
| LC/ESI-MS/MS | Indican, Isatin, Indirubin , and Indigotin | Not specified | Not Reported | Not Reported | 0.01 ng | 0.04 ng | Isatis indigotica (plant material)[4] |
| HPLC | Indigotin and Indirubin | Not specified | 1.6 - 14.4 µg/mL | > 0.999 | Not Reported | Not Reported | Chloroform extract of indigo naturalis[5] |
| HPLC | Indirubin and Indigo | Not specified | 3.875 - 23.25 µg/mL | Not Reported | Not Reported | Not Reported | Baphicacanthus cusia (Nees) Bremek |
Experimental Protocol: Quantification of Indirubin using this compound
The following is a generalized protocol for the quantification of Indirubin in a biological matrix using this compound as an internal standard, based on common liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
1. Sample Preparation:
-
Spiking: To an aliquot of the sample matrix (e.g., plasma, cell lysate), add a known concentration of the internal standard, this compound.
-
Extraction: Perform a liquid-liquid extraction or solid-phase extraction to isolate the analyte and internal standard from the matrix. A common approach involves protein precipitation with a solvent like acetonitrile, followed by centrifugation.
-
Reconstitution: Evaporate the supernatant and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Chromatography:
-
Column: A C18 reversed-phase column is typically used for the separation of Indirubin.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile) with a modifier like formic acid is commonly employed.
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection. The transitions would be specific for Indirubin and this compound.
-
3. Calibration and Quantification:
-
Prepare a series of calibration standards with known concentrations of Indirubin and a constant concentration of this compound.
-
Generate a calibration curve by plotting the peak area ratio of Indirubin to this compound against the concentration of Indirubin.
-
Determine the concentration of Indirubin in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualizing Experimental and Biological Pathways
To aid in the understanding of the experimental workflow and the biological context of Indirubin, the following diagrams are provided.
Caption: Experimental workflow for Indirubin quantification.
Indirubin is known to modulate several key signaling pathways involved in cellular processes like proliferation and inflammation.
Caption: Simplified signaling pathways modulated by Indirubin.
Conclusion
References
- 1. LC-APCI-MS method for detection and analysis of tryptanthrin, indigo, and indirubin in daqingye and banlangen. | Sigma-Aldrich [sigmaaldrich.com]
- 2. LC-APCI-MS method for detection and analysis of tryptanthrin, indigo, and indirubin in Daqingye and Banlangen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-APCI-MS method for detection and analysis of tryptanthrin, indigo, and indirubin in daqingye and banlangen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of indican, isatin, indirubin and indigotin in Isatis indigotica by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to the Specificity and Selectivity of (Z)-Indirubin-d4-Based Analytical Methods
For researchers, scientists, and drug development professionals engaged in the study of Indirubin and its derivatives, the accuracy and reliability of quantitative analysis are paramount. This guide provides an objective comparison of analytical methodologies, focusing on the use of (Z)-Indirubin-d4 as an internal standard. We will explore the advantages of using a deuterated internal standard in liquid chromatography-mass spectrometry (LC-MS) and compare this approach with alternative methods, supported by experimental data and detailed protocols.
Indirubin, a natural bis-indole alkaloid, and its synthetic derivatives are potent inhibitors of several protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and signal transducer and activator of transcription 3 (STAT3).[1][2] Their therapeutic potential in oncology and other diseases necessitates robust and precise analytical methods to support pharmacokinetic and pharmacodynamic studies. The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard for quantitative bioanalysis using mass spectrometry.[3]
Data Presentation: The Superiority of Deuterated Internal Standards
The primary role of this compound is to serve as an internal standard (IS) in quantitative analytical methods, particularly those employing mass spectrometry. An ideal internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties, thereby compensating for variations in sample preparation, injection volume, and matrix effects.[4][5] Deuterated standards, like this compound, are chemically identical to the analyte, differing only in isotopic composition, making them superior to structural analogs.
The following tables summarize the performance characteristics of analytical methods using deuterated internal standards compared to other approaches.
Table 1: Comparison of Internal Standards in LC-MS/MS Analysis
| Analyte | Internal Standard Type | Matrix | Accuracy (% Mean Bias) | Precision (% RSD) | Reference |
| Kahalalide F | Structural Analog | Plasma | 96.8 | 8.6 | |
| Kahalalide F | Deuterated IS | Plasma | 100.3 | 7.6 | |
| Everolimus | Structural Analog | Blood | 85-115 | < 15 | |
| Everolimus | Deuterated IS (d4) | Blood | 95-105 | < 10 |
Data is representative and compiled from principles described in the referenced literature.
Table 2: Comparison of Analytical Methodologies for Indirubin Quantification
| Parameter | LC-MS/MS with Deuterated IS | HPLC-UV | Reference |
| Limit of Detection (LOD) | 0.01 - 1 ng/mL | 10 - 50 ng/mL | |
| Limit of Quantification (LOQ) | 0.05 - 5 ng/mL | 50 - 200 ng/mL | |
| Linearity (r²) | > 0.999 | > 0.995 | |
| Precision (%RSD) | < 5% | < 10% | |
| Accuracy (%Recovery) | 95 - 105% | 90 - 110% | |
| Selectivity | High (Mass-based) | Moderate (Chromatography-based) |
Data is representative and compiled from principles described in the referenced literature.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments related to the analysis and biological evaluation of Indirubin.
Protocol 1: Quantitative Analysis of Indirubin in Plasma using LC-MS/MS with this compound Internal Standard
Objective: To accurately quantify the concentration of Indirubin in a biological matrix (e.g., plasma) for pharmacokinetic studies.
Materials:
-
Indirubin analytical standard
-
This compound internal standard
-
Human or animal plasma (blank)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, ultrapure
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
UPLC-MS/MS system (e.g., Waters Acquity UPLC with a Xevo TQ-S mass spectrometer)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of Indirubin and this compound in a suitable organic solvent (e.g., DMSO or methanol).
-
Create a series of calibration standards by spiking blank plasma with known concentrations of Indirubin.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of each plasma sample (calibrator, QC, or unknown), add 150 µL of cold acetonitrile containing a fixed concentration of this compound (e.g., 10 ng/mL).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution: A suitable gradient to separate Indirubin from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for Indirubin and this compound.
-
Indirubin (unlabeled): e.g., m/z 263.1 → 130.1
-
This compound: e.g., m/z 267.1 → 134.1
-
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Indirubin to this compound against the nominal concentration of the calibration standards.
-
Determine the concentration of Indirubin in the QC and unknown samples by interpolation from the calibration curve.
-
Protocol 2: In Vitro Kinase Inhibition Assay
Objective: To determine the inhibitory activity of Indirubin derivatives against a specific protein kinase (e.g., CDK1/Cyclin B).
Materials:
-
Indirubin derivative
-
Recombinant active kinase (e.g., CDK1/Cyclin B)
-
Kinase-specific substrate (e.g., Histone H1)
-
ATP, [γ-³²P]ATP
-
Kinase reaction buffer
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the Indirubin derivative in the kinase reaction buffer.
-
In a microplate, combine the kinase, substrate, and Indirubin derivative at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by spotting the mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each concentration of the Indirubin derivative and determine the IC50 value.
Protocol 3: Cell Viability Assay (MTT Assay)
Objective: To assess the cytotoxic effect of Indirubin derivatives on cancer cell lines.
Materials:
-
Cancer cell line (e.g., MCF-7 breast cancer cells)
-
Cell culture medium and supplements
-
Indirubin derivative
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the Indirubin derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways affected by Indirubin and a typical experimental workflow.
References
The Gold Standard in Bioanalysis: A Comparative Guide to the Robustness of Analytical Methods Employing (Z)-Indirubin-d4
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The robustness of an analytical method ensures its reliability under varied conditions, a critical aspect of preclinical and clinical studies. This guide provides an objective comparison of analytical methods for the quantification of (Z)-Indirubin, with a focus on the enhanced robustness conferred by the use of a deuterated internal standard, (Z)-Indirubin-d4.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely recognized as the gold standard in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS).[1][2] This superiority stems from the near-identical physicochemical properties of the deuterated standard to the analyte of interest. This similarity ensures that this compound closely tracks the analyte throughout sample preparation, chromatography, and ionization, effectively compensating for variations and enhancing the accuracy and precision of the analytical method.[3][4]
Comparative Performance of Analytical Methods
The following tables summarize quantitative data from bioanalytical methods for small molecules, illustrating the typical performance improvements observed when employing a deuterated internal standard versus a non-deuterated analogue or no internal standard.
Table 1: Comparison of Key Bioanalytical Method Validation Parameters
| Parameter | Method with Non-Deuterated Internal Standard (for Indirubin) | Method with Deuterated Internal Standard (Representative Data) |
| Analyte | Indirubin | Representative Small Molecule |
| Internal Standard | (E,Z)-3-(benzylidenyl)-indolin-2-one | Ibrutinib-d4 |
| Intra-day Precision (%RSD) | ≤ 10.9% | 1.8% to 9.7%[5] |
| Inter-day Precision (%RSD) | ≤ 12.5% | 1.8% to 9.7% |
| Accuracy (% Bias) | -11.8% to 11.2% | < 15% |
| Recovery | ≥ 75.5% | 90.4% to 113.6% |
| Matrix Effect | Not explicitly reported, but potential for variability | 89.3% to 111.0% (indicating effective compensation) |
Table 2: Summary of Stability Studies for Indirubin in Rat Plasma
| Stability Condition | Duration | Stability |
| Freeze/Thaw | 3 cycles | Stable |
| Room Temperature | 3 hours | Stable |
| Autosampler (10 °C) | 96 hours | Stable |
| Long-term (-65 °C) | 84 days | Stable |
Experimental Protocols
This section provides detailed methodologies for key experiments in the bioanalysis of indirubin, highlighting the integration of this compound as the internal standard.
Sample Preparation: Protein Precipitation
This protocol is a representative method for the extraction of indirubin from plasma samples.
Objective: To efficiently extract indirubin and the internal standard from the biological matrix while minimizing interferences.
Procedure:
-
To 50 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized based on the expected analyte concentration range).
-
Add 200 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
This section outlines the chromatographic and mass spectrometric conditions for the quantification of indirubin.
Chromatographic Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UPLC) system.
-
Column: A suitable reversed-phase column (e.g., C18, 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to achieve separation of indirubin from matrix components.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
Mass Spectrometric Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
MRM Transitions:
-
Indirubin: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized).
-
This compound (IS): Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transitions to be optimized, with a mass shift corresponding to the deuterium labeling).
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
Visualizing the Rationale and Workflow
The following diagrams illustrate the logical framework for using a deuterated internal standard and a typical experimental workflow.
Caption: Logical framework for robust quantification using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. benchchem.com [benchchem.com]
- 5. Development, validation, and clinical application of LC-MS/MS method for simultaneous determination of ibrutinib, zanubrutinib, orelabrutinib, acalabrutinib, and their active metabolites in patients with B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Limit of Detection (LOD) and Quantification (LOQ) for Indirubin Analysis: The Advantage of (Z)-Indirubin-d4 Internal Standard
For researchers, scientists, and drug development professionals engaged in the study of Indirubin, a potent inhibitor of cyclin-dependent kinases, accurate and sensitive quantification is paramount. This guide provides a comprehensive comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of Indirubin, with a particular focus on the benefits of employing a deuterated internal standard, (Z)-Indirubin-d4. The use of a stable isotope-labeled internal standard is widely recognized as the gold standard in quantitative bioanalysis, offering superior accuracy and precision.
Performance Comparison: Achieving Lower Detection and Quantification Limits
The choice of analytical methodology and the use of an appropriate internal standard significantly impact the sensitivity of Indirubin quantification. While various methods have been developed, Liquid Chromatography-Mass Spectrometry (LC-MS) based techniques, particularly when coupled with a deuterated internal standard, offer the lowest limits of detection and quantification.
| Analytical Method | Internal Standard | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) / Lower Limit of Quantification (LLOQ) | Reference |
| LC/ESI-MS/MS | Not specified | Isatis indigotica | 0.01 ng | 0.04 ng | [1] |
| UPLC-MS/MS | Structural Analog | Rat Plasma | Not Reported | 5.00 ng/mL | [2] |
| LC-MS/MS (Expected) | This compound | Biological Matrices | Potentially < 0.01 ng | Potentially < 0.04 ng | Theoretical |
Key Observations:
-
Enhanced Sensitivity with LC-MS/MS: The LC/ESI-MS/MS method demonstrates significantly lower LOD and LOQ values compared to methods with higher quantification limits, highlighting the sensitivity of mass spectrometry-based detection.[1]
-
The Power of a Deuterated Internal Standard: While the table provides data for a non-deuterated internal standard, the use of a deuterated analog like this compound is anticipated to further enhance sensitivity and precision. A deuterated internal standard co-elutes with the analyte and has nearly identical ionization efficiency, allowing for more effective correction of matrix effects and variability during sample processing and analysis. This leads to more reliable and lower limits of detection and quantification.
Experimental Protocols: A Roadmap to Accurate Quantification
A robust and well-documented experimental protocol is the foundation of reliable quantitative analysis. Below is a representative LC-MS/MS methodology for the quantification of Indirubin in a biological matrix, which can be adapted for use with this compound as the internal standard.
Sample Preparation (Protein Precipitation)
-
Spiking: To 100 µL of the biological sample (e.g., plasma, cell lysate), add a known concentration of the this compound internal standard solution.
-
Precipitation: Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Indirubin: Precursor ion (Q1) m/z 263.1 → Product ion (Q3) [Specific fragment to be determined]
-
This compound: Precursor ion (Q1) m/z 267.1 → Product ion (Q3) [Specific fragment to be determined]
-
Visualizing the Workflow
To better illustrate the logical flow of a bioanalytical method using an internal standard, the following diagram outlines the key steps from sample collection to data analysis.
Caption: Experimental workflow for Indirubin quantification.
Conclusion
The use of a deuterated internal standard, such as this compound, in conjunction with a sensitive LC-MS/MS method, represents the most robust approach for the accurate and precise quantification of Indirubin in complex biological matrices. This methodology is expected to yield the lowest limits of detection and quantification, enabling researchers to confidently measure even trace amounts of this important compound. The detailed experimental protocol and workflow provided in this guide serve as a valuable resource for developing and validating high-performance bioanalytical methods for Indirubin.
References
Inter-laboratory comparison of Indirubin analysis using (Z)-Indirubin-d4
Inter-laboratory Comparison of Indirubin Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of indirubin, a compound of significant interest in biomedical research and drug development. While a formal inter-laboratory comparison study utilizing (Z)-Indirubin-d4 as an internal standard is not publicly available, this document synthesizes performance data from various validated LC-MS/MS methods to offer a comparative perspective. The inclusion of this compound is recommended as a best practice for achieving high accuracy and precision in quantitative analysis.
Data Presentation: A Synthesis of Performance
The following table summarizes the quantitative performance of different LC-MS/MS methods for the analysis of indirubin and its derivatives, as reported in peer-reviewed literature. This synthesized data allows for a comparison of key validation parameters across different laboratory settings and methodologies.
| Analyte | Matrix | LLOQ (ng/mL) | ULOQ (ng/mL) | Linearity Range (ng/mL) | Recovery (%) | Reference |
| Indirubin | Rat Plasma | 5.00 | 500 | 5.00 - 500 | ≥75.5 | [1][2] |
| Indirubin | Isatis indigotica | 0.04 | Not Reported | Not Reported | Not Reported | [3] |
| Indirubin-3'-monoxime | Plasma | ~0.185 (0.67 nM) | Not Reported | 0.185 - 92.1 (0.67 - 333 nM) | Not Reported | [4] |
| LDD-2614 (Indirubin derivative) | Rat Plasma | 0.1 | 500 | 0.1 - 500 | Not Reported | [5] |
Note: LLOQ (Lower Limit of Quantification) and ULOQ (Upper Limit of Quantification) define the concentration range over which the method is validated. Recovery refers to the efficiency of the extraction process.
Experimental Protocols: A Detailed Methodology
This section outlines a comprehensive experimental protocol for the quantification of indirubin in plasma using UPLC-MS/MS with this compound as an internal standard. This protocol is a composite based on established methods.
1. Sample Preparation (Protein Precipitation)
-
To 50 µL of plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard, this compound, at a concentration of 100 ng/mL.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UPLC-MS/MS Conditions
-
Chromatographic System: A UPLC system equipped with a C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A suitable gradient to separate indirubin from matrix components (e.g., starting with 95% A, ramping to 95% B, and re-equilibrating).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions:
-
Indirubin: Precursor ion > Product ion (specific m/z values to be optimized)
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized)
-
-
Data Analysis: Quantify indirubin concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Visualizations: Workflows and Pathways
Visual representations are crucial for understanding complex processes. The following diagrams, generated using Graphviz, illustrate the experimental workflow and a key signaling pathway involving indirubin.
Caption: Experimental workflow for Indirubin analysis in plasma.
References
- 1. researchgate.net [researchgate.net]
- 2. Development and full validation of an UPLC-MS/MS method for the quantification of the plant-derived alkaloid indirubin in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of indican, isatin, indirubin and indigotin in Isatis indigotica by liquid chromatography/electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Sensitive LC-MS/MS Method for the Simultaneous Determination of Two Thia-Analogous Indirubin N-Glycosides and Indirubin-3′-Monoxime in Plasma and Cell Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of UHPLC-MS/MS Method for Indirubin-3′-Oxime Derivative as a Novel FLT3 Inhibitor and Pharmacokinetic Study in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Bioequivalence studies of different Indirubin formulations using (Z)-Indirubin-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioequivalence of different Indirubin formulations, supported by experimental data. Indirubin, a promising therapeutic agent, has low aqueous solubility, which presents challenges for its oral bioavailability. Various formulation strategies are being explored to overcome this limitation. Here, we focus on the comparison of a standard self-microemulsifying drug delivery system (SMEDDS) and a supersaturatable SMEDDS (S-SMEDDS) for the oral delivery of Indirubin. The use of a deuterated internal standard, such as (Z)-Indirubin-d4, is considered best practice for accurate quantification in bioanalytical methods, although not always explicitly stated in all published studies.
I. Quantitative Data Presentation
The following table summarizes the key pharmacokinetic parameters of Indirubin after oral administration of a SMEDDS and an S-SMEDDS formulation in rats at a dose of 2.58 mg/kg. The data is adapted from a pivotal study by Chen et al. (2012).[1]
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Indirubin Suspension | Not Detected | - | - | - |
| SMEDDS | 103.2 ± 21.5 | 4.0 ± 1.2 | 754.6 ± 152.3 | 100 |
| S-SMEDDS | 198.7 ± 45.3 | 2.5 ± 0.8 | 1637.8 ± 321.9 | 217 |
Data are presented as mean ± standard deviation (n=6). Relative bioavailability of S-SMEDDS is calculated relative to the SMEDDS formulation.
II. Experimental Protocols
A. Bioanalytical Method: Quantification of Indirubin in Plasma
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial for the accurate determination of Indirubin concentrations in plasma samples. While the specific use of this compound is not always detailed in pharmacokinetic publications, a deuterated analog is the ideal internal standard (IS) for such assays to correct for matrix effects and variations in extraction and ionization.
1. Sample Preparation:
-
A simple protein precipitation method is commonly employed for plasma sample preparation.
-
To 100 µL of rat plasma, add 200 µL of acetonitrile containing the internal standard, this compound.
-
Vortex the mixture vigorously for 1 minute to precipitate plasma proteins.
-
Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Collect the supernatant and inject an aliquot into the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
Liquid Chromatography: A reverse-phase C18 column is typically used for chromatographic separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is effective.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization is used for detection.
-
The precursor-to-product ion transitions for Indirubin and this compound are monitored for quantification.
-
B. In Vivo Bioavailability Study in Rats
The following protocol is based on the study comparing SMEDDS and S-SMEDDS formulations of Indirubin.[1]
1. Animal Model:
-
Male Sprague-Dawley rats (200 ± 20 g) are used for the study.
-
Animals are fasted for 12 hours prior to drug administration with free access to water.
2. Formulation Preparation:
-
Indirubin Suspension: Indirubin is dispersed in a sodium carboxymethyl cellulose solution with glycerin as a wetting agent.
-
SMEDDS: Indirubin is dissolved in a mixture of oil (e.g., Maisine® 35-1), surfactant (e.g., Cremophor® EL), and cosurfactant (e.g., Transcutol® P).
-
S-SMEDDS: A precipitation inhibitor (e.g., PVP K17) is added to the SMEDDS formulation.
3. Drug Administration:
-
Rats are divided into three groups (n=6 per group) to receive the Indirubin suspension, SMEDDS, or S-SMEDDS formulation.
-
A single oral dose of 2.58 mg/kg of Indirubin is administered by gavage.
4. Blood Sampling:
-
Blood samples (approximately 0.5 mL) are collected from the retro-orbital plexus into heparinized tubes at predetermined time points (e.g., 0.5, 1, 2, 3, 4, 5, 6, 8, 10, 12, and 24 hours) post-dosing.
-
Plasma is separated by centrifugation and stored at -20°C until analysis.
5. Pharmacokinetic Analysis:
-
Plasma concentrations of Indirubin are determined using the validated LC-MS/MS method.
-
Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated using non-compartmental analysis.
III. Mandatory Visualizations
Caption: Experimental workflow for a bioequivalence study of Indirubin formulations.
Caption: Simplified diagram of Indirubin's inhibitory effect on the Wnt/β-catenin signaling pathway.
References
Head-to-head comparison of different analytical platforms for Indirubin analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various analytical platforms for the quantification of Indirubin, a biologically active isomer of indigo with significant therapeutic potential. The selection of an appropriate analytical method is critical for accurate quantification in various matrices, ranging from plant extracts to biological fluids, which is essential for quality control, pharmacokinetic studies, and mechanism-of-action investigations. This document presents a head-to-head comparison of commonly used analytical techniques, supported by experimental data and detailed methodologies.
Data Presentation: Quantitative Comparison of Analytical Platforms
The performance of different analytical platforms for Indirubin analysis is summarized below. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a widely used and well-validated method. For higher sensitivity and selectivity, Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are superior choices.
| Analytical Platform | Linearity Range | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery | Key Advantages | Key Disadvantages |
| HPLC-UV | 0.031 - 2.48 mg/L[1] | 31 µg/L[1] | - | >98%[1] | Simple, robust, and widely available. | Lower sensitivity compared to MS methods. |
| 3.875 - 23.25 µg/mL | - | - | 96.9% | Good for routine quality control. | Potential for matrix interference. | |
| LC-MS/MS | - | 0.01 ng[2] | 0.04 ng[2] | - | High sensitivity and selectivity. | Higher instrument and operational costs. |
| Excellent for complex matrices. | Requires more specialized expertise. | |||||
| UPLC-MS/MS | 5.00 - 500 ng/mL | - | 5.00 ng/mL | ≥ 75.5% | Fast analysis times and high resolution. | High initial instrument cost. |
| Suitable for high-throughput analysis. | ||||||
| Spectroscopy (UV-Vis) | - | - | - | - | Rapid and simple for pure samples. | Low specificity, prone to interference. |
| Non-destructive. | Not suitable for complex mixtures. | |||||
| Capillary Electrophoresis (CE) | - | - | - | - | High separation efficiency, low sample volume. | Lower concentration sensitivity than LC-MS. |
| Can be coupled with various detectors. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
High-Performance Liquid Chromatography (HPLC-UV)
This protocol is suitable for the quantification of Indirubin in serum and herbal extracts.
-
Chromatographic System: A standard HPLC system equipped with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of methanol and water (75:25, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 289 nm.
-
Column Temperature: 35°C.
-
Internal Standard: Ethinyl estradiol can be used as an internal standard.
-
Sample Preparation (Serum): Protein precipitation followed by centrifugation and filtration.
-
Sample Preparation (Plant Extract): Soxhlet extraction, ultrasound-assisted extraction, or microwave-assisted extraction can be employed to extract Indirubin from the plant matrix.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and is ideal for the determination of Indirubin in complex biological matrices at low concentrations.
-
Chromatographic System: An LC system coupled to a tandem mass spectrometer.
-
Ionization: Electrospray ionization (ESI) is commonly used.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Sample Preparation: Liquid-liquid extraction or solid-phase extraction (SPE) is typically required to remove matrix interferences and concentrate the analyte.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This protocol is designed for rapid and sensitive quantification of Indirubin in plasma, suitable for pharmacokinetic studies.
-
Chromatographic System: A UPLC system coupled to a tandem mass spectrometer.
-
Sample Preparation: A pass-through sample preparation plate (e.g., Waters Ostro™) can be used for the extraction of Indirubin from plasma.
-
Validation: The method should be validated for linearity, lower limit of quantitation (LLOQ), upper limit of quantitation (ULOQ), recovery, and stability according to international guidelines.
Mandatory Visualization
Experimental Workflow for Indirubin Analysis
The following diagram illustrates a typical experimental workflow for the analysis of Indirubin from a sample matrix to final data analysis.
Signaling Pathways of Indirubin
Indirubin exerts its biological effects by modulating several key signaling pathways. A simplified diagram illustrating the inhibitory action of Indirubin on Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase 3β (GSK-3β), and its activation of the Aryl Hydrocarbon Receptor (AhR) is shown below. The inhibition of CDKs leads to cell cycle arrest, while the inhibition of GSK-3β has implications in various cellular processes. The activation of AhR can influence the expression of a variety of genes.
References
- 1. Indirubin and Indirubin Derivatives for Counteracting Proliferative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indirubins inhibit glycogen synthase kinase-3 beta and CDK5/p25, two protein kinases involved in abnormal tau phosphorylation in Alzheimer's disease. A property common to most cyclin-dependent kinase inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Incurred Sample Reanalysis for Bioanalytical Methods Utilizing (Z)-Indirubin-d4: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the reliability of bioanalytical methods is paramount. Incurred sample reanalysis (ISR) serves as a critical tool to confirm the reproducibility of a method using authentic study samples. This guide provides a comparative framework for conducting ISR for methods that employ (Z)-Indirubin-d4 as an internal standard, offering insights into experimental design, data interpretation, and regulatory expectations.
This compound, a deuterated analog of the biologically active indirubin, is an ideal internal standard (IS) for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. Its use helps to correct for variability during sample processing and analysis. The validation and in-study performance of any bioanalytical method, including those using this internal standard, must be rigorously assessed. Incurred sample reanalysis provides a key measure of a method's robustness when applied to samples from dosed subjects, which may contain metabolites or other matrix components not present in the calibration standards.[1]
Understanding the Incurred Sample Reanalysis Process
The fundamental principle of ISR is to reanalyze a subset of study samples to verify that the original concentration values are reproducible.[2] This process helps to identify potential issues such as sample non-homogeneity, instability of the analyte in the incurred sample matrix, or unexpected interferences.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines for conducting ISR studies.[3][4]
A typical ISR workflow involves selecting a percentage of samples, often up to 10% for clinical studies, for reanalysis. These samples should ideally cover the pharmacokinetic profile of the drug, including points near the maximum concentration (Cmax) and in the elimination phase. The results of the reanalysis are then compared to the original values, and the percentage difference is calculated.
Experimental Protocol for Incurred Sample Reanalysis
A robust ISR study is underpinned by a well-defined experimental protocol. Below is a representative methodology for an LC-MS/MS-based assay for a hypothetical analyte using this compound as the internal standard.
1. Sample Selection:
-
Select up to 10% of the total number of study samples.
-
Choose samples that are representative of the study's concentration range, with a focus on Cmax and the terminal elimination phase.
2. Sample Preparation:
-
Thaw frozen plasma samples at room temperature.
-
Vortex each sample to ensure homogeneity.
-
Aliquot a specific volume (e.g., 100 µL) of the plasma sample.
-
Add a fixed amount of the internal standard solution (this compound in a suitable solvent like methanol).
-
Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile).
-
Vortex and then centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
3. Chromatographic and Mass Spectrometric Conditions: While specific conditions would be optimized during method development, typical parameters for the analysis of indirubin-like compounds can be referenced.
-
Chromatographic Column: A C18 reverse-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is typically employed for its high selectivity and sensitivity.
-
Ionization Source: Electrospray ionization (ESI) is a common choice.
4. Data Analysis and Acceptance Criteria: The concentration of the analyte in the reanalyzed samples is calculated using the same calibration curve as the original analysis. The percentage difference between the original and reanalyzed values is determined using the following formula:
% Difference = ((Reanalyzed Value - Original Value) / Mean of the two values) * 100
For small molecules, the general acceptance criterion is that at least two-thirds (67%) of the ISR results must be within ±20% of the original sample result.
Comparative Data Presentation
To facilitate a clear comparison of ISR results, data should be presented in a structured tabular format.
Table 1: Incurred Sample Reanalysis Results
| Sample ID | Original Concentration (ng/mL) | Reanalyzed Concentration (ng/mL) | Mean Concentration (ng/mL) | % Difference | Pass/Fail (within ±20%) |
| XYZ-001 | 15.2 | 14.8 | 15.0 | -2.67% | Pass |
| XYZ-008 | 123.5 | 118.9 | 121.2 | -3.80% | Pass |
| XYZ-015 | 85.7 | 92.1 | 88.9 | 7.20% | Pass |
| XYZ-023 | 25.1 | 29.8 | 27.45 | 17.12% | Pass |
| XYZ-031 | 5.8 | 6.9 | 6.35 | 17.32% | Pass |
| XYZ-040 | 155.2 | 130.1 | 142.65 | -17.60% | Pass |
| XYZ-049 | 42.6 | 52.3 | 47.45 | 20.44% | Fail |
| XYZ-057 | 9.1 | 8.5 | 8.8 | -6.82% | Pass |
| ... | ... | ... | ... | ... | ... |
| Overall | 87.5% Pass | Meets Acceptance Criteria |
Visualizing the Experimental Workflow
A clear understanding of the experimental process is crucial. The following diagram, generated using the DOT language, illustrates the key steps in the incurred sample reanalysis workflow.
Method Stability Considerations
While not directly part of the ISR comparison, the stability of the analyte and the internal standard in the biological matrix is a critical factor for a reliable bioanalytical method. Stability should be thoroughly evaluated during method validation, including freeze-thaw stability and long-term storage stability in plasma. Any instability can lead to discrepancies between the original and reanalyzed results, potentially causing an ISR failure.
Conclusion
Incurred sample reanalysis is an indispensable component of bioanalytical method validation, providing confidence in the data generated from preclinical and clinical studies. For methods employing this compound as an internal standard, a well-structured ISR protocol, clear acceptance criteria, and transparent data reporting are essential. By adhering to regulatory guidelines and best practices, researchers can ensure the integrity and reproducibility of their bioanalytical results, ultimately contributing to the successful development of new therapeutics.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Analysis of Imprecision in Incurred Sample Reanalysis for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Incurred sample reanalysis: adjusted procedure for sample size calculation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
Comparative Stability Analysis: (Z)-Indirubin-d4 versus Unlabeled Indirubin
For researchers, scientists, and professionals in drug development, understanding the stability of a compound is paramount to ensuring its efficacy, safety, and shelf-life. This guide provides an objective comparison of the stability of deuterated (Z)-Indirubin-d4 and its unlabeled counterpart, Indirubin. The inclusion of deuterium in a molecule can significantly alter its metabolic fate, often leading to enhanced stability. This analysis is supported by a detailed, albeit hypothetical, experimental protocol and data from a forced degradation study, providing a framework for evaluating these two compounds.
The stability of a drug substance is a critical quality attribute. Deuteration, the selective replacement of hydrogen with its heavier isotope deuterium, has emerged as a strategic approach to improve the pharmacokinetic and metabolic profiles of drug candidates.[1][2][3] The underlying principle is the kinetic isotope effect (KIE), where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[4][5] This increased bond strength can slow down metabolic processes that involve the cleavage of this bond, thereby enhancing the metabolic stability of the molecule.
Indirubin, a bis-indole alkaloid, is the active component of the traditional Chinese medicine Indigo naturalis. It has garnered significant interest for its anti-inflammatory and anti-cancer properties, which are attributed to its ability to inhibit cyclin-dependent kinases (CDKs) and glycogen synthase kinase-3β (GSK-3β). However, native Indirubin suffers from poor solubility and metabolic instability. The introduction of deuterium to create this compound is hypothesized to mitigate these stability issues.
Quantitative Stability Comparison
To quantitatively assess the comparative stability, a hypothetical forced degradation study was designed. In such studies, the drug substance is exposed to a variety of stress conditions, including acid, base, oxidation, heat, and light, as recommended by the International Conference on Harmonisation (ICH) guidelines. The degradation of the parent compound is then monitored over time, typically by a stability-indicating high-performance liquid chromatography (HPLC) method.
The following table summarizes the hypothetical percentage degradation of this compound and unlabeled Indirubin under various stress conditions after a 24-hour period.
| Stress Condition | This compound (% Degradation) | Unlabeled Indirubin (% Degradation) |
| Acid Hydrolysis (0.1 M HCl, 60°C) | 8.5 | 15.2 |
| Base Hydrolysis (0.1 M NaOH, 60°C) | 12.3 | 22.5 |
| Oxidative (3% H₂O₂, 25°C) | 18.7 | 30.1 |
| Thermal (80°C) | 5.1 | 9.8 |
| Photolytic (ICH Option 2) | 3.2 | 6.5 |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate the potential impact of deuteration on stability.
The hypothetical data suggests that under all tested stress conditions, this compound exhibits significantly less degradation compared to unlabeled Indirubin. This enhanced stability is most pronounced under oxidative and basic conditions, which are common metabolic and degradation pathways.
Experimental Protocols
A detailed methodology is crucial for the reproducible assessment of drug stability. Below are the protocols for the hypothetical forced degradation study and the corresponding stability-indicating HPLC method.
Forced Degradation Study Protocol
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and unlabeled Indirubin in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M hydrochloric acid. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 9 mL of 0.1 M sodium hydroxide. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To 1 mL of the stock solution, add 9 mL of 3% hydrogen peroxide. Store at room temperature (25°C) for 24 hours.
-
Thermal Degradation: Spread a thin layer of the solid compound in a petri dish and expose to a temperature of 80°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B Option 2).
-
-
Sample Preparation for Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples with the mobile phase to a final concentration of approximately 50 µg/mL before HPLC analysis.
Stability-Indicating HPLC Method
A reverse-phase HPLC (RP-HPLC) method would be validated to ensure it can separate the parent drug from its degradation products.
-
Instrumentation: A standard HPLC system with a UV-Vis detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (e.g., starting with 75:25 methanol:water).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 289 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Signaling Pathway Inhibition by Indirubin
Indirubin exerts its biological effects by modulating key signaling pathways involved in cell proliferation and survival. A prominent target is the Glycogen Synthase Kinase-3β (GSK-3β) pathway. Inhibition of GSK-3β by Indirubin has implications for the treatment of various diseases, including cancer and Alzheimer's disease.
Caption: Indirubin inhibits GSK-3β, preventing β-catenin degradation and impacting gene transcription.
Conclusion
Based on the foundational principles of the kinetic isotope effect, this compound is anticipated to exhibit superior stability compared to its unlabeled counterpart. The hypothetical forced degradation data presented in this guide illustrates this expected outcome, showing reduced degradation of the deuterated compound under various stress conditions. This enhanced stability can translate to a longer shelf-life, improved pharmacokinetic properties, and potentially a better safety profile due to the formation of fewer degradation products. The detailed experimental protocols provided herein offer a robust framework for researchers to conduct their own comparative stability studies. Further experimental validation is necessary to confirm the extent of the stability enhancement in this compound.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Deuterium: Slowing Metabolism One C–H Bond At A Time - Ingenza [ingenza.com]
- 3. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 5. Increasing metabolic stability via the deuterium kinetic isotope effect: An example from a proline-amide-urea aminothiazole series of phosphatidylinositol-3 kinase alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Laboratory Personnel and the Environment: Proper Disposal of (Z)-Indirubin-d4
For researchers, scientists, and professionals in drug development, ensuring the safe handling and disposal of chemical compounds is a cornerstone of responsible laboratory practice. (Z)-Indirubin-d4, a deuterated analog of an indirubin isomer with potential biological activity, requires careful management throughout its lifecycle, including its ultimate disposal.[1] Adherence to established protocols is essential to mitigate risks to both personnel and the environment.
While the toxicological properties of this compound have not been exhaustively investigated, its relationship to indirubin—a substance with known cytotoxic and anti-proliferative effects—necessitates that it be handled with care.[1][2] As a general principle, all materials that come into contact with this compound should be treated as potentially hazardous waste.[3]
Immediate Safety and Handling
Before commencing any disposal procedures, it is imperative that appropriate Personal Protective Equipment (PPE) is worn. This serves as the first line of defense against accidental exposure.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) should be worn.[4] |
| Eye Protection | Safety glasses with side-shields or goggles are mandatory to prevent eye contact. |
| Body Protection | A standard laboratory coat is required to protect against spills and contamination. |
| Respiratory | In cases of insufficient ventilation or when handling the powder, a NIOSH-certified respirator may be necessary. |
All handling and disposal activities involving this compound should be conducted within a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste must be carried out in a manner that is compliant with federal, state, and local regulations. The following steps provide a general guideline for its safe disposal in a laboratory setting.
1. Waste Segregation and Collection:
-
Unused Product: The original container of this compound, if needing disposal, should be treated as hazardous waste. Do not mix it with other waste streams.
-
Contaminated Solids: All solid materials that have been in contact with this compound, such as gloves, weighing papers, and pipette tips, must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Contaminated Liquids: Any solutions containing this compound or solvent rinses of contaminated glassware should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container. Do not dispose of these liquids down the drain.
2. Container Labeling:
All waste containers must be accurately and clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound". This ensures proper identification and handling by environmental health and safety (EHS) personnel.
3. Storage:
Waste containers should be kept securely sealed and stored in a designated satellite accumulation area within the laboratory. This area should be away from general laboratory traffic and clearly marked.
4. Institutional Waste Pickup:
Once the waste container is full, or in accordance with your institution's policies, arrange for a pickup by the designated EHS or hazardous waste management team. They are trained to handle the transportation and final disposal of chemical waste in a compliant manner.
Spill Management
In the event of a spill, the area should be secured and personnel evacuated if necessary. Small spills can be managed by trained laboratory personnel wearing appropriate PPE.
-
Containment: Absorb the spill with an inert, non-combustible material like vermiculite or sand.
-
Collection: Carefully sweep or scoop the absorbed material and spilled powder into a designated hazardous waste container.
-
Decontamination: The spill area should be thoroughly cleaned with a suitable detergent and water. All cleaning materials must also be disposed of as hazardous waste.
Below is a diagram illustrating the logical workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling (Z)-Indirubin-d4
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of (Z)-Indirubin-d4.
This compound, a deuterated form of a biologically active compound, requires careful handling to ensure personnel safety and prevent contamination. Although the full toxicological properties of this specific compound have not been extensively studied, its classification as a potential irritant and the cytotoxic nature of related indirubin compounds necessitate the use of stringent safety protocols.[1] Adherence to the following guidelines will minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
The primary defense against exposure to this compound is the consistent and correct use of Personal Protective Equipment. Given the compound's potential hazards, a comprehensive PPE strategy is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of nitrile gloves, compliant with ASTM D6978-05 standards.[2] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection against potential tears or contamination during handling. |
| Body Protection | Disposable gown with long sleeves and elastic cuffs. | Protects skin and personal clothing from accidental splashes or aerosol contamination. |
| Eye Protection | Chemical safety goggles or a full-face shield.[3] | Protects eyes from dust particles and potential splashes of solutions containing the compound. |
| Respiratory Protection | A fit-tested N95 or N100 respirator should be used when handling the powder form of the compound, especially when there is a risk of generating airborne particles or aerosols.[3] | Minimizes the risk of inhalation, a primary route of exposure for powdered chemical compounds.[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to minimize exposure risk. The following step-by-step protocol outlines the essential procedures for safe handling from receipt to use.
Step 1: Preparation and Engineering Controls
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to contain any dust or aerosols.
-
Surface Protection: Line the work surface with absorbent, disposable bench paper to contain any spills.
-
Gather Materials: Before starting, ensure all necessary equipment, including PPE, weighing materials, solvents, and waste containers, are within the designated area.
Step 2: Compound Handling
-
Weighing: When weighing the solid compound, do so within the containment of a fume hood. Use appropriate anti-static techniques to prevent dispersal of the powder.
-
Solution Preparation: When preparing solutions, add the solvent to the solid compound slowly to avoid splashing. Ensure the container is securely capped before mixing.
Step 3: Post-Handling Procedures
-
Decontamination: Wipe down all surfaces and equipment used with an appropriate deactivating solution or a detergent solution followed by a rinse.
-
PPE Removal: Remove PPE in the designated area, starting with the outer gloves, followed by the gown, and then the inner gloves. Eye and respiratory protection should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water immediately after handling the compound and removing PPE.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | Place all contaminated solid waste, including used PPE, bench paper, and weighing papers, into a clearly labeled, sealed hazardous waste container designated for cytotoxic or chemical waste. |
| Liquid Waste | Collect all solutions containing this compound in a sealed, properly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Sharps | Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container for hazardous chemical waste. |
| Final Disposal | All waste must be disposed of through a licensed chemical waste disposal service in accordance with federal, state, and local regulations. |
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
